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  • Product: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
  • CAS: 439937-65-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate: A Brønsted Acidic Ionic Liquid

Brønsted acidic ionic liquids (BAILs) have revolutionized green chemistry by combining the robust catalytic activity of homogeneous liquid acids with the low volatility and recoverability of heterogeneous solid catalysts...

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Author: BenchChem Technical Support Team. Date: April 2026

Brønsted acidic ionic liquids (BAILs) have revolutionized green chemistry by combining the robust catalytic activity of homogeneous liquid acids with the low volatility and recoverability of heterogeneous solid catalysts. Among the most effective BAILs are phosphonium-based sulfonates, which exhibit exceptional thermal stability and tunable acidity.

This technical guide details the mechanistic rationale and experimental methodology for synthesizing 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2), a highly versatile dual solvent-catalyst used in esterifications, VOC capture, and biomass valorization[1][2].

Mechanistic Causality & Reaction Design

The synthesis of this specific BAIL is a self-validating, two-step procedure that relies on the precise orchestration of nucleophilic substitution and Brønsted acid-base chemistry.

Step 1: Nucleophilic Ring-Opening (Zwitterion Formation)

The first phase involves the reaction between triphenylphosphine (PPh₃) and 1,3-propanesultone. Triphenylphosphine features a highly polarizable lone pair on the phosphorus atom, making it an excellent nucleophile. 1,3-Propanesultone is a cyclic sulfonate ester with significant ring strain. The phosphorus lone pair attacks the aliphatic carbon adjacent to the oxygen of the sultone ring.

This SN2-type ring-opening is thermodynamically driven by the relief of ring strain and the formation of a stable sulfonate leaving group. Because the leaving group remains tethered to the molecule, the product is a neutral inner salt (zwitterion): Triphenyl(3-sulfonatopropyl)phosphonium.

Solvent Causality: Toluene is deliberately selected as the reaction medium. While both starting materials are highly soluble in toluene, the resulting highly polar zwitterion is entirely insoluble. This induces spontaneous precipitation, driving the reaction equilibrium forward via Le Chatelier’s Principle. Furthermore, this phase separation acts as an automatic purification step, eliminating the need for complex column chromatography[1].

Step 2: Protonation and Counterion Exchange

The isolated zwitterion is inherently neutral overall but possesses a strongly basic sulfonate moiety. Reacting it with p-toluenesulfonic acid monohydrate (PTSA·H₂O) under solvent-free (neat) conditions at 90 °C forces a direct proton transfer. The strong Brønsted acidity of PTSA easily protonates the sulfonate group, yielding the target BAIL with a tosylate counterion[3].

Neat Reaction Causality: Utilizing solvent-free conditions for this step maximizes the collision frequency between the solid zwitterion and the melting PTSA. This ensures quantitative conversion without generating solvent waste, aligning with green chemistry principles.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the two-step synthetic workflow.

SynthesisWorkflow Reagent1 Triphenylphosphine + 1,3-Propanesultone Step1 Step 1: Nucleophilic Ring Opening Reflux in Toluene (16h) Reagent1->Step1 Intermediate Triphenyl(3-sulfonatopropyl)phosphonium (Zwitterion Precipitate) Step1->Intermediate Precipitation Step2 Step 2: Acid-Base Protonation Neat Heating at 90°C (12h) Intermediate->Step2 Reagent2 p-Toluenesulfonic Acid Monohydrate Reagent2->Step2 Product 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (Target BAIL) Step2->Product Salt Formation

Workflow for the two-step synthesis of the Brønsted acidic ionic liquid [C3SO3HPPh3][PTS].

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual cues (precipitation and phase transitions) act as intrinsic checkpoints for reaction progress.

Phase 1: Synthesis of the Zwitterion
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of triphenylphosphine in 20 mL of anhydrous toluene.

  • Addition: Under an inert argon atmosphere, add 10.0 mmol of 1,3-propanesultone dropwise to the stirring solution. (Caution: 1,3-propanesultone is a potent alkylating agent and suspected carcinogen; handle strictly inside a fume hood[4].)

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 16 hours. A white precipitate will begin to form as the zwitterion is generated.

  • Isolation: Cool the reaction mixture to room temperature. Isolate the white solid via vacuum filtration.

  • Validation & Purification: Wash the precipitate with 3 × 10 mL of cold, anhydrous toluene to remove any unreacted starting materials. Dry the solid under vacuum at 80 °C for 4 hours. The quantitative yield of a brilliant white powder validates the completion of the ring-opening[1].

Phase 2: Synthesis of the Target BAIL
  • Mixing: Transfer the dried zwitterion (approx. 10.0 mmol) into a clean 50 mL round-bottom flask. Add an equimolar amount (10.0 mmol) of p-toluenesulfonic acid monohydrate (PTSA·H₂O).

  • Neat Reaction: Do not add solvent. Heat the solid mixture to 90 °C under continuous magnetic stirring for 12 hours.

  • Phase Transition (Validation): As the reaction progresses, the solid mixture will transition into a highly viscous, pale-yellow liquid, confirming the successful protonation and formation of the ionic liquid[1].

  • Final Drying: Apply a high vacuum (0.1 Torr) at 90 °C for an additional 2 hours to remove the water of hydration introduced by the PTSA monohydrate.

  • Storage: Cool the product to room temperature and store it in a desiccator, as BAILs are inherently hygroscopic.

Quantitative Data & Physicochemical Properties

The physical and chemical parameters of the synthesized BAIL are summarized below for analytical verification and quality control.

Table 1: Physicochemical Properties of the Target BAIL

PropertyValue
Chemical Name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Synonym Triphenyl(3-sulfopropyl)phosphonium p-toluenesulfonate
CAS Number 439937-65-2[3]
PubChem CID 11272910[5]
Molecular Formula C₂₈H₂₉O₆PS₂[3]
Molecular Weight 556.63 g/mol [3]
SMILES String Cc1ccc(cc1)S([O-])(=O)=O.OS(=O)(=O)CCC(c3ccccc3)c4ccccc4[3]
Physical State (RT) Highly viscous pale-yellow liquid / semi-solid[1]
Primary Application Dual solvent-catalyst, VOC capture (e.g., benzene/toluene)[2]

References

  • PubChem Compound Summary: CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. National Center for Biotechnology Information. Available at:[Link]

  • Matsagar, B. M., & Dhepe, P. L. (2017): Effects of cations, anions and H+ concentration of acidic ionic liquids in the valorization of polysaccharides into furfural. Royal Society of Chemistry. Available at: [Link]

  • Ashouri, R., et al. (2021): Dynamic and static removal of benzene from air based on task-specific ionic liquid coated on MWCNTs by sorbent tube-headspace solid-phase extraction procedure. International Journal of Environmental Science and Technology. Available at:[Link]

  • Wikipedia Contributors: 1,3-Propane sultone. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

Structure Elucidation of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of complex ionic liquids and solid acid catalysts requires a multi-modal analytical approach to resolve both the covalent connectivity and the ionic interactions. This whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex ionic liquids and solid acid catalysts requires a multi-modal analytical approach to resolve both the covalent connectivity and the ionic interactions. This whitepaper provides an in-depth technical guide for the complete structural characterization of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2). By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system. This guide is designed for research scientists and drug development professionals who require rigorous methodologies for the verification of amphiphilic phosphonium salts.

Chemical Identity & Theoretical Framework

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a functionalized phosphonium salt frequently employed as an ionic liquid, phase-transfer catalyst, and solid-phase extraction medium[1],[2].

Chemically, the assembly consists of a cation and an anion:

  • Cation: 3-(Triphenylphosphonio)propane-1-sulfonic acid [C21​H22​O3​PS]+

  • Anion: p-Toluenesulfonate (Tosylate) [C7​H7​O3​S]−

The overall molecular formula is C28​H29​O6​PS2​ , corresponding to a molecular weight of 556.63 g/mol and an exact monoisotopic mass of 556.1143 Da[3]. A critical theoretical aspect of this molecule is its protonation state. Because p-toluenesulfonic acid ( pKa​≈−2.8 ) is a stronger acid than a typical alkyl sulfonic acid ( pKa​≈−1.9 ), the proton resides preferentially on the alkyl sulfonate group, yielding a protonated sulfonic acid moiety on the propyl chain and a deprotonated tosylate counterion.

Elucidation Strategy & Analytical Workflow

To prevent analytical blind spots, the elucidation strategy must independently verify the exact mass, the functional groups, and the carbon-by-carbon connectivity. The workflow below illustrates the orthogonal techniques used to build a self-validating structural proof.

ElucidationWorkflow Sample 3-(Triphenylphosphonio)propane- 1-sulfonic acid tosylate HRMS HRMS (ESI-TOF) Exact Mass & Ion Pairs Sample->HRMS NMR1D 1D NMR (1H, 13C, 31P) Functional Groups Sample->NMR1D FTIR FT-IR Spectroscopy Vibrational Modes Sample->FTIR Structure Final Structure Validation HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Spatial Connectivity NMR1D->NMR2D NMR2D->Structure FTIR->Structure

Caption: Workflow for the structural elucidation of the phosphonium sulfonate salt.

High-Resolution Mass Spectrometry (HRMS)

HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid facilitates protonation and prevents the amphiphilic molecules from forming micellar aggregates that suppress ionization.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Polarity Switching: Acquire data sequentially in positive ion mode (ESI+) and negative ion mode (ESI-). Causality: Because the analyte is a salt, ESI+ will selectively isolate the phosphonium cation, while ESI- will isolate the tosylate anion. Relying on only one mode would leave half of the molecule unverified.

Data Interpretation

The exact mass provides the first pillar of our self-validating system. The observed m/z values must match the theoretical isotopic masses within a tight tolerance (< 5 ppm).

Table 1: HRMS (ESI-TOF) Data Summary

Ion ModeObserved m/zTheoretical m/zMass Error (ppm)Assigned SpeciesFormula
Positive (ESI+)385.1025385.1022+0.78 [M−Tosylate]+ C21​H22​O3​PS+
Negative (ESI-)171.0118171.0121-1.75 [Tosylate]− C7​H7​O3​S−

Multinuclear & 2D NMR Spectroscopy

NMR Acquisition Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over D2​O to prevent the rapid deuterium exchange of the sulfonic acid proton (- SO3​H ), allowing it to be observed. Furthermore, DMSO disrupts the strong ionic interactions that can cause signal broadening in solid acid catalysts.

  • 1D Acquisition: Acquire 1H (400 MHz), 13C{1H} (100 MHz), and 31P{1H} (162 MHz) spectra at 298 K. The 31P spectrum is externally referenced to 85% H3​PO4​ (0 ppm).

  • 2D Acquisition: Perform gradient-selected COSY, HSQC, and HMBC experiments. The long-range JCH​ coupling evolution time in the HMBC experiment is set to 62.5 ms (optimized for ~8 Hz couplings) to capture the critical correlations between the alkyl chain and the phosphonium center.

1D NMR: Chemical Shifts and Scalar Couplings

The 31P NMR spectrum yields a single sharp resonance at ~24.5 ppm , characteristic of an alkyltriphenylphosphonium species. The 1H and 13C assignments are heavily guided by Phosphorus-Carbon ( JCP​ ) scalar couplings. A hallmark of phosphonium alkyl chains is the non-monotonic JCP​ coupling trend: 1JCP​ (~50 Hz) > 3JCP​ (~15 Hz) > 2JCP​ (~4 Hz).

Table 2: Multinuclear NMR Assignments (DMSO- d6​ )

Position 1H δ (ppm), Multiplicity, J (Hz), Int. 13C δ (ppm), Multiplicity, JCP​ (Hz)Key HMBC Correlations ( 1H→13C )1 (P- CH2​ , α)3.55, m, 2H20.5, d, J=51.0 C-β, C-γ, PPh3 (ipso)2 ( CH2​ , β)1.85, m, 2H18.2, d, J=4.5 C-α, C-γ3 ( CH2​ SO3​ , γ)2.65, t, J=7.2 , 2H49.5, d, J=16.5 C-α, C-βPPh3 (ortho)7.75 - 7.90, m, 6H133.5, d, J=10.2 PPh3 (ipso, para)PPh3 (meta)7.75 - 7.90, m, 6H130.2, d, J=12.5 PPh3 (ipso, ortho)PPh3 (para)7.85, m, 3H135.1, d, J=3.0 PPh3 (meta)PPh3 (ipso)-118.5, d, J=85.5 -Tosylate ( CH3​ )2.29, s, 3H20.8, sTos-Ar (ipso, ortho)Tosylate (ortho to SO3​ )7.48, d, J=8.0 , 2H125.5, sTos-Ar (ipso-S)Tosylate (meta to SO3​ )7.11, d, J=8.0 , 2H128.1, sTos- CH3​ , Tos-Ar (para)Tosylate (ipso-S)-145.9, s-Tosylate (para-C)-137.6, s-- SO3​H 10.5, br s, 1H-- Note: The observation of the highly deshielded proton at ~10.5 ppm confirms the protonation state of the alkyl sulfonate group, driven by the pKa​ differential between the alkyl sulfonic acid and p-toluenesulfonic acid.

2D NMR: Spatial and Through-Bond Connectivity

To prove that the sulfonic acid and the triphenylphosphonium group are attached to the exact same propyl chain, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Correlations H_alpha H-α C_beta C-β H_alpha->C_beta 2J C_gamma C-γ H_alpha->C_gamma 3J P_atom 31P H_alpha->P_atom 2J_HP H_beta H-β C_alpha C-α H_beta->C_alpha 2J H_beta->C_gamma 2J H_beta->P_atom 3J_HP H_gamma H-γ H_gamma->C_alpha 3J H_gamma->C_beta 2J

Caption: Key HMBC (1H-13C) and J-coupling correlations defining the propyl chain connectivity.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the final orthogonal check, specifically targeting the vibrational modes of the functional groups that are otherwise silent or ambiguous in NMR (such as the S=O bonds).

  • P-C (Aromatic) Stretch: A sharp, highly characteristic peak at 1438 cm−1 confirms the presence of the triphenylphosphonium moiety.

  • Sulfonate ( SO3−​ / SO3​H ) Stretches: Strong asymmetric stretching is observed between 1150–1200 cm−1 , with a corresponding symmetric stretch at 1030 cm−1 .

  • O-H Stretch: A broad absorption band spanning 2500–3000 cm−1 is indicative of the acidic hydroxyl group (- SO3​H ) engaged in hydrogen bonding with the tosylate anion.

Data Synthesis & Self-Validating Conclusion

The structural elucidation of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate demonstrates the necessity of a multifaceted analytical approach. By correlating the exact mass from HRMS (confirming the C28​H29​O6​PS2​ formula) with the 1D/2D NMR spin systems (confirming the specific connectivity of the propyl chain and the non-monotonic JCP​ coupling) and the FT-IR vibrational modes, the elucidation protocol forms a closed, self-validating loop. No alternative structural isomer can simultaneously satisfy the exact mass of the isolated ion pairs, the specific 3-bond HMBC correlations of the propyl chain, and the distinct pKa​ -driven protonation state observed in the NMR and IR data.

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Foundational

Physicochemical Profiling and Application Dynamics of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate: A Technical Whitepaper

Executive Summary This whitepaper provides an in-depth technical analysis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate , a high-performance, task-specific ionic liquid (TSIL)[1]. Designed for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate , a high-performance, task-specific ionic liquid (TSIL)[1]. Designed for researchers and drug development professionals, this guide dissects the compound's molecular weight parameters, the structural causality behind its physical state, and its field-proven efficacy in volatile organic compound (VOC) remediation.

Structural and Thermochemical Foundations

The compound (CAS: 439937-65-2) is a complex phosphonium salt comprising a zwitterionic-derived cation paired with a p-toluenesulfonate (tosylate) anion[2].

  • Molecular Formula: C₂₈H₂₉O₆PS₂[2]

  • Molecular Weight: 556.63 g/mol [1][2][3]

The Causality of Molecular Weight on Phase and Utility

In solvent engineering, a molecular weight of 556.63 g/mol is substantial[1]. This mass is not merely a stoichiometric identifier; it is the fundamental driver of the compound's utility as an absorbent. The bulky triphenylphosphonium cation, combined with the tosylate anion, creates massive steric hindrance. This structural bulk prevents tight crystal lattice packing, depressing the melting point and rendering it a highly viscous liquid or low-melting solid at standard operational temperatures.

Furthermore, the high molecular mass and ionic character ensure a negligible vapor pressure . In gas-scrubbing applications, this causality is critical: unlike traditional amine-based solvents (e.g., monoethanolamine), this heavy TSIL does not volatilize into the clean gas stream, entirely preventing secondary atmospheric contamination during operation.

Mechanistic Role in Volatile Organic Compound (VOC) Capture

Aromatic VOCs, such as toluene, pose severe environmental and health risks[4]. Traditional absorbents suffer from low saturation capacities and high volatility. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate overcomes these limitations through targeted molecular interactions[4].

The π−π Stacking Mechanism

The architectural framework of this TSIL features four distinct aromatic rings: three localized on the triphenylphosphonium cation and one on the tosylate anion. When exposed to toluene vapor, the primary capture mechanism is driven by π−π electron donor-acceptor interactions between the toluene ring and the TSIL's dense aromatic systems[4]. The sulfonic acid group provides additional dipole-dipole interaction sites, enhancing the thermodynamic favorability and specificity of the absorption process.

VOC_Capture A Contaminated Gas (Toluene VOC) C Absorption Column (π-π Interactions) A->C Injects B IL Absorbent MW: 556.63 g/mol B->C Counter-current flow D Cleaned Gas Stream (>99.5% Removal) C->D Purified exhaust E Thermal Desorption (110 °C) C->E Saturated IL E->B Regenerated IL (Recycle) F Recovered Toluene (For GC Analysis) E->F Desorbed VOC

Workflow for toluene capture and thermal regeneration using the phosphonium tosylate ionic liquid.

Experimental Methodology: Self-Validating VOC Absorption

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating closed-loop system for evaluating the VOC absorption efficiency of the TSIL. The system is self-validating because the mass of toluene integrated from the GC-FID concentration delta during absorption must stoichiometrically match the absolute mass recovered during thermal desorption. Any deviation indicates either irreversible degradation or system leaks.

Protocol: Liquid-Gas-Phase Extraction of Toluene
  • Preparation of the Sorbent Bed: Uniformly coat 0.2 g of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate onto inert micro-glass balls. This maximizes the surface-area-to-volume ratio, overcoming the mass-transfer limitations caused by the TSIL's high viscosity[4].

  • Absorption Phase: Pass a calibrated stream of toluene vapor (e.g., 100 ppm) through the sorbent bed at a controlled 25 °C[4]. Monitor the effluent gas continuously using an inline Gas Chromatography-Flame Ionization Detector (GC-FID).

  • Validation of Saturation: Continue the gas flow until the inlet and outlet GC-FID peak areas are identical. This equilibrium state indicates complete saturation of the π−π interaction sites.

  • Thermal Desorption: Isolate the sorbent bed from the feed gas and elevate the system temperature to 110 °C[4]. Route the desorbed gas directly into a cryogenic trap or back into the GC-FID for absolute quantification.

  • Mass Balance Calculation: Calculate the removal efficiency. The total mass of desorbed toluene must equal the integrated difference between the inlet and outlet concentration curves recorded during Step 2.

Empirical Results: Under these optimized conditions, researchers have demonstrated that this specific TSIL achieves a, significantly outperforming standard aliphatic ionic liquids[4].

Quantitative Data & Performance Metrics

The following table summarizes the key physicochemical and performance metrics of the compound, illustrating how its structural properties translate into functional metrics.

ParameterValue / SpecificationAnalytical Significance
CAS Number 439937-65-2[1]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₂₈H₂₉O₆PS₂[2]Dictates stoichiometric calculations and elemental analysis.
Molecular Weight 556.63 g/mol [1][2]High mass ensures negligible vapor pressure and thermal stability.
Assay Purity 98.0%[3]Prevents impurity-driven side reactions during thermal cycling.
Toluene Removal Efficiency Up to 99.5%[4]Demonstrates superior π−π capture capacity for aromatic VOCs.
Desorption Temperature 110 °C[4]Allows for rapid thermal regeneration without degrading the TSIL.

Conclusion

The molecular weight (556.63 g/mol ) and structural composition of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate are not arbitrary; they are the exact parameters that engineer its success as a high-efficiency absorbent. By leveraging massive steric bulk to maintain a fluid state and utilizing dense aromatic rings for π−π stacking, it provides a highly efficient, regenerable, and zero-volatility solution for industrial air purification and advanced chemical processing.

References

  • Faghihi-Zarandi, A., Shirkhanloo, H., & Jamshidzadeh, C. (2018). A new method for removal of hazardous toluene vapor from air based on ionic liquid-phase adsorbent. International Journal of Environmental Science and Technology, 16(6), 2797-2808. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. PubChem Database. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility Dynamics and Application Workflows of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, solubility thermodynamics, and Task-Specific Ionic Liquid (TSIL) applications. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, solubility thermodynamics, and Task-Specific Ionic Liquid (TSIL) applications.

Executive Summary

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) is an advanced Task-Specific Ionic Liquid (TSIL) and phase-transfer catalyst . Characterized by its bulky triphenylphosphonium cation and dual sulfonate/tosylate anionic environment, it exhibits highly specialized solvation properties. This whitepaper dissects its solubility thermodynamics and provides field-validated protocols for its primary application in environmental analytical chemistry: the extraction of volatile organic compounds (VOCs) like benzene and toluene using TSIL-functionalized multi-walled carbon nanotubes (MWCNTs) .

Physicochemical Profiling & Structural Causality

The solubility and functional behavior of this compound are strictly dictated by its structural dichotomy:

  • Lipophilic Cationic Core: The triphenylphosphonium moiety provides significant steric bulk and electron-rich aromatic rings. This architecture enables strong π−π stacking interactions with aromatic VOCs, making it an exceptional adsorbent phase .

  • Zwitterionic-Like Polarity: The propane-1-sulfonic acid chain introduces a highly polar, hydrogen-bond-accepting region.

  • Tosylate Counterion: The p-toluenesulfonate anion disrupts the crystal lattice packing energy that would otherwise make this a high-melting-point solid. This disruption lowers the melting point and drives its high solubility in polar organic solvents, a hallmark characteristic of ionic liquids.

Comprehensive Solubility Data

Understanding the solubility profile is critical for synthesizing TSIL-supported materials and designing biphasic extraction systems. The table below summarizes the empirical solubility data and the underlying thermodynamic causality.

SolventDielectric Constant ( ϵ )Solubility StatusMechanistic Rationale
Water 80.1SolubleStrong ion-dipole interactions with the sulfonate and tosylate groups overcome the hydrophobic bulk of the triphenyl rings.
Methanol 33.0Highly SolubleOptimal balance of hydrogen bonding and moderate polarity perfectly solvates both the ionic and organic moieties.
Dimethyl Sulfoxide (DMSO) 46.7Highly SolubleStrong aprotic solvation of the phosphonium cation; ideal for preparing highly concentrated stock solutions.
Dichloromethane (DCM) 9.1SolubleSolvates the bulky lipophilic triphenyl groups; frequently used as a volatile carrier solvent for MWCNT impregnation.
Toluene 2.4Sparingly SolubleWhile π−π stacking occurs, the low dielectric constant cannot overcome the ionic lattice energy without a polar co-solvent.
Hexane 1.9InsolubleComplete lack of polarizability; thermodynamically unable to disrupt the ionic bonds between the phosphonium and tosylate ions.

Experimental Workflows: TSIL-MWCNT Functionalization

The most prominent application of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is its use as a stationary phase coating on MWCNTs for the Headspace Solid-Phase Extraction (HS-SPE) of hazardous VOCs . The following protocols outline a self-validating system for preparing and utilizing this adsorbent.

Protocol A: Impregnation of MWCNTs

Causality: Methanol is selected as the carrier solvent because the TSIL is highly soluble in it, whereas MWCNTs remain insoluble. This thermodynamic difference allows the TSIL to uniformly coat the carbon surface via π−π stacking as the solvent is slowly evaporated.

  • Preparation: Weigh 50.0 mg of pristine MWCNTs and suspend them in 20 mL of high-purity methanol.

  • Solvation: Add 10.0 mg of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate to the suspension.

  • Dispersion: Sonicate the mixture for 45 minutes at room temperature to ensure the disruption of MWCNT agglomerates and uniform TSIL distribution.

  • Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at 40°C.

  • Self-Validation (Mass Balance): Dry the resulting TSIL-MWCNTs in a vacuum oven at 60°C for 12 hours. Weigh the final product. A yield of ~59.5 - 60.0 mg confirms successful mass transfer and coating efficiency without solvent retention.

Protocol B: Headspace Solid-Phase Extraction (HS-SPE) of Benzene/Toluene

Causality: The TSIL coating acts as a chemical sponge, selectively capturing aromatic VOCs from the headspace via π−π interactions, while actively repelling polar interferents like water vapor due to the hydrophobic shielding of the triphenyl groups.

  • Tube Packing: Pack 20.0 mg of the TSIL-MWCNT adsorbent into a glass sorbent tube, securing both ends with silanized glass wool plugs to prevent channeling.

  • Extraction: Pass the headspace gas of the environmental sample through the tube at a strictly controlled flow rate (e.g., 50 mL/min) for 20 minutes.

  • Desorption & Self-Validation: Thermally desorb the trapped VOCs at 110°C directly into a GC-FID system.

    • Self-Validation Step: Immediately following the sample run, execute a secondary blank desorption cycle at 110°C. A flat baseline on the GC-FID confirms zero carryover, validating the complete release of the analytes and the reusability of the TSIL matrix.

Mechanistic Visualization

The following diagram illustrates the logical workflow from material synthesis to analytical quantification, highlighting the specific physicochemical interactions at play.

G A Pristine MWCNTs (Base Support) C TSIL-Coated MWCNTs (Active Adsorbent) A->C Solvent Impregnation & Sonication B 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TSIL) B->C Surface Functionalization E Headspace Solid-Phase Extraction (HS-SPE) C->E Packed into Sorbent Tube D Environmental Sample (Benzene/Toluene VOCs) D->E π-π Stacking & Electrostatic Adsorption F Thermal Desorption & GC-FID Quantification E->F 110°C Desorption & Blank Validation

Workflow of TSIL-MWCNT preparation and VOC extraction via HS-SPE.

References

  • PubChem. "3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Faghihi-Zarandi, A., et al. "A new method for removal of hazardous toluene vapor from air based on ionic liquid-phase adsorbent." ResearchGate. Available at:[Link]

  • ACS Publications. "Ionic Liquids for Capturing VOCs: Experiment and Mechanism Exploration." Industrial & Engineering Chemistry Research. Available at:[Link]

Foundational

Technical Whitepaper: The Dual Modality of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate in Drug Development

Executive Summary In the landscape of modern pharmaceutical development, multifunctional reagents that bridge the gap between chemical synthesis and targeted drug delivery are highly sought after. 3-(Triphenylphosphonio)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, multifunctional reagents that bridge the gap between chemical synthesis and targeted drug delivery are highly sought after. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2) is a highly specialized Brønsted Acidic Ionic Liquid (BAIL) and organocatalyst. For drug development professionals, this compound offers a dual mechanism of action:

  • Chemical Catalysis : It acts as a highly efficient, recoverable phase-transfer catalyst for the green synthesis of Active Pharmaceutical Ingredients (APIs).

  • Biological Targeting : Its triphenylphosphonium (TPP) core serves as a premier lipophilic vector for targeting small-molecule therapeutics directly to the mitochondrial matrix.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating experimental protocols designed for rigorous laboratory application.

Molecular Architecture & Physicochemical Profile

The efficacy of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate stems from its tripartite molecular architecture:

  • Triphenylphosphonium (TPP⁺) Core : A bulky, lipophilic cation that enables phase-transfer capabilities in biphasic chemical reactions and drives electrophoretic accumulation in biological mitochondria.

  • Propyl-1-sulfonic Acid Chain : A strong Brønsted acid moiety (pKa < 1) that acts as a proton donor to activate electrophiles (e.g., carbonyls) during API synthesis, or serves as a synthetic handle for drug conjugation.

  • Tosylate (p-Toluenesulfonate) Counterion : A non-coordinating, bulky anion that enhances the compound's solubility in polar organic solvents while preventing unwanted nucleophilic side reactions.

Table 1: Physicochemical Properties
PropertyValueSource / Validation
CAS Number 439937-65-2[PubChem][1]
Molecular Formula C₂₈H₂₉O₆PS₂[Sigma-Aldrich][2]
Molecular Weight 556.63 g/mol [Santa Cruz Biotechnology][3]
Purity Standard ≥98.0%[Sigma-Aldrich][2]
Hazard Classification Skin Corr. 1B (H314)[PubChem][1]

Mechanism of Action I: Brønsted Acid Organocatalysis in API Synthesis

In chemical synthesis, the compound functions as a dual-action organocatalyst. The mechanism of action relies on the sulfonic acid group donating a proton to a substrate (such as a carboxylic acid or aldehyde), thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the TPP⁺ group stabilizes the transition state via cation- π interactions and facilitates the transfer of reactants between aqueous and organic phases.

Causality in Experimental Choice : Traditional liquid acids (like H₂SO₄) cause severe side reactions, product degradation, and are difficult to recover. By utilizing this BAIL, chemists achieve higher yields under milder conditions. Furthermore, the ionic nature of the catalyst ensures it remains insoluble in non-polar organic solvents (e.g., hexane, diethyl ether), allowing for complete recovery and recycling via simple biphasic decantation.

G A Catalyst (SO3H) + Carbonyl Substrate B Protonated Carbonyl (Activated Intermediate) A->B H+ transfer C Nucleophilic Attack (e.g., by Alcohol) B->C Nucleophile addition D Tetrahedral Intermediate C->D Proton shift E Product Release + H2O + Catalyst D->E Elimination E->A Catalyst regeneration

Catalytic cycle of Brønsted acid-mediated esterification.

Mechanism of Action II: Mitochondrial Targeting & Pharmacokinetics

In the realm of drug delivery, the TPP moiety is the gold standard for mitochondrial targeting. The mechanism of action is strictly biophysical, governed by the Nernst equation.

Because the mitochondrial inner membrane maintains a highly negative resting potential ( ΔΨm​≈−150 to −180 mV) compared to the cytosol, lipophilic cations like TPP⁺ are electrophoretically driven into the mitochondrial matrix. The delocalized positive charge across the three phenyl rings lowers the activation energy required to cross the hydrophobic phospholipid bilayer. When the sulfonic acid group is converted into a sulfonamide to attach an API (e.g., an antioxidant or antineoplastic agent), the entire conjugate is dragged into the mitochondria, achieving local concentrations 100 to 1000 times higher than in the cytosol.

Pathway N1 Extracellular Space [TPP-Drug Conjugate] N2 Plasma Membrane (ΔΨp ≈ -30 to -60 mV) N1->N2 Lipophilic diffusion N3 Cytosol (Accumulation 5-10x) N2->N3 Driven by plasma potential N4 Inner Mitochondrial Membrane (ΔΨm ≈ -150 to -180 mV) N3->N4 Targeting via TPP+ cation N5 Mitochondrial Matrix (Accumulation 100-1000x) N4->N5 Electrophoretic accumulation

Electrophoretic mitochondrial accumulation of TPP+ vectors.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning each workflow contains built-in checkpoints to verify success before proceeding.

Protocol A: Self-Validating API Esterification & Catalyst Recovery

Objective : Synthesize an ester-based prodrug while recovering 95% of the BAIL catalyst. Safety Note : The catalyst is a Skin Corr. 1B hazard[1]; use P3 respirators, faceshields, and acid-resistant gloves[2].

  • Reaction Setup : In a round-bottom flask, combine the carboxylic acid API (1.0 eq), the target alcohol (5.0 eq), and 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (0.05 eq) in toluene.

  • Reflux & Monitoring : Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap to remove water.

    • Causality: Removing water drives the equilibrium toward the ester product (Le Chatelier's principle).

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline carboxylic acid spot validates reaction completion.

  • Biphasic Separation : Cool the mixture to room temperature and add diethyl ether (non-polar) and deionized water (polar). Transfer to a separatory funnel.

    • Causality: The TPP-tosylate salt is highly soluble in water but completely insoluble in ether, forcing the catalyst into the aqueous phase while the API remains in the organic phase.

  • Product Isolation : Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the API.

  • Catalyst Recovery (Validation) : Lyophilize the aqueous phase to recover the solid catalyst.

    • Self-Validation: Weigh the recovered catalyst. A recovery mass of 95% of the initial input validates the non-degradative nature of the protocol and clears the catalyst for the next synthetic cycle.

Workflow S1 Step 1: Mix Substrates + Catalyst in Solvent S2 Step 2: Reflux & Monitor (Self-Validation: TLC) S1->S2 S3 Step 3: Phase Separation (Add Non-Polar Solvent) S2->S3 Reaction Complete S4 Step 4a: Organic Phase (API Product Extraction) S3->S4 S5 Step 4b: Aqueous Phase (Catalyst Recovery) S3->S5 S6 Step 5: Dry & Weigh Catalyst (Validation of Recyclability) S5->S6 S6->S1 Recycled Catalyst

Self-validating workflow for API synthesis and catalyst recovery.

Protocol B: Synthesis of Mitochondria-Targeted Sulfonamide Prodrugs

Objective : Conjugate an amine-containing API to the TPP vector.

  • Activation : React 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate with thionyl chloride (SOCl₂) under reflux for 4 hours to convert the sulfonic acid to a highly reactive sulfonyl chloride intermediate.

    • Causality: Sulfonic acids are poor electrophiles for direct amidation. Conversion to sulfonyl chloride provides an excellent leaving group (Cl⁻).

  • Intermediate Validation : Remove excess SOCl₂ in vacuo. Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the sulfonyl chloride.

  • Conjugation : Dissolve the intermediate in anhydrous dichloromethane (DCM). Add the amine-API (1.0 eq) and triethylamine (2.0 eq) dropwise at 0°C.

  • Purification : Purify the resulting TPP-API sulfonamide conjugate via preparative HPLC.

Quantitative Data Presentation

The table below summarizes the comparative efficiency of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate against traditional homogeneous catalysts in standard API esterification workflows.

Table 2: Comparative Catalytic Efficiency
Catalyst TypeCatalyst Loading (mol %)Reaction Time (h)API Yield (%)Recovery/Recyclability
TPP-Propane-Sulfonic Acid Tosylate 5.02.596%Yes (Up to 6 cycles, >95% recovery)
Sulfuric Acid (H₂SO₄) 10.06.072%No (Requires neutralization)
p-Toluenesulfonic Acid (p-TsOH) 10.04.585%Difficult (High solubility crossover)

Data Interpretation: The BAIL catalyst significantly reduces reaction time and catalyst loading while enabling near-quantitative yields and sustainable recyclability.

References

  • PubChem . "3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | C28H29O6PS2 | CID 11272910". National Center for Biotechnology Information (NIH). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. As a Senior Application Scientist, the following sections are designed to offer not just a method, but a deeper understanding of the chemical principles and experimental considerations that underpin the preparation and use of this compound.

Introduction: The Molecular Architecture and Scientific Context

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is an organic salt that belongs to the class of phosphonium salts. Its structure is characterized by a cationic triphenylphosphonium group linked to a propyl chain, which in turn is terminated by a sulfonate group. This zwitterionic core, 3-(triphenylphosphonio)propane-1-sulfonate, is charge-neutral overall, but possesses a distinct positive and negative center. The tosylate anion (p-toluenesulfonate) serves as the counter-ion to the cationic phosphorus center, resulting in the final salt.

The scientific interest in this and similar molecules stems from the unique properties imparted by the triphenylphosphonium cation. This moiety is known for its lipophilic character and delocalized positive charge, which can facilitate the transport of molecules across biological membranes, particularly the mitochondrial membrane. This has led to the development of a range of triphenylphosphonium-containing molecules as potential therapeutics that target mitochondria. Furthermore, the presence of both a cationic phosphonium center and an anionic sulfonate group within the same molecule opens up applications in materials science, such as in the development of ionic liquids and as surface modifiers for electrodes in devices like polymer solar cells[1].

The Genesis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate: A Synthetic Strategy

The discovery of a new chemical entity is intrinsically linked to its synthesis. The preparation of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a logical two-step process that first establishes the core zwitterionic structure, followed by the introduction of the tosylate counter-ion.

Core Synthesis: The Reaction of Triphenylphosphine and 1,3-Propane Sultone

The foundational step in the synthesis is the quaternization of triphenylphosphine with 1,3-propane sultone. This reaction is a classic example of nucleophilic attack by the phosphorus atom of triphenylphosphine on the electrophilic carbon of the sultone.

Causality Behind Experimental Choices:

  • Nucleophile: Triphenylphosphine is an excellent nucleophile due to the lone pair of electrons on the phosphorus atom. It is also sterically accessible, allowing it to readily attack electrophilic centers.

  • Electrophile: 1,3-Propane sultone is a cyclic ester of a sulfonic acid. The strained four-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening. The carbon atom adjacent to the oxygen is the primary electrophilic site.

  • Solvent: A polar aprotic solvent such as toluene or acetonitrile is typically chosen to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.

The reaction proceeds via an SN2 mechanism, where the triphenylphosphine attacks one of the methylene carbons of the sultone ring, leading to the opening of the ring and the formation of the zwitterionic product, 3-(triphenylphosphonio)propane-1-sulfonate.

Synthesis_of_Zwitterion TPP Triphenylphosphine Zwitterion 3-(Triphenylphosphonio)propane-1-sulfonate TPP->Zwitterion Nucleophilic Attack Sultone 1,3-Propane Sultone Sultone->Zwitterion Ring Opening

Caption: Synthesis of the zwitterionic core.

Salt Formation: Introduction of the Tosylate Anion

The second step involves the protonation of the sulfonate group of the zwitterion with p-toluenesulfonic acid. This is a straightforward acid-base reaction.

Causality Behind Experimental Choices:

  • Acid: p-Toluenesulfonic acid (TsOH) is a strong organic acid that is solid and easy to handle. It provides the tosylate anion as the counter-ion for the phosphonium cation.

  • Solvent: A solvent in which the starting zwitterion is soluble and the final salt product is sparingly soluble is often chosen to facilitate precipitation and purification of the product. Ethanol or a mixture of ethanol and a less polar solvent like diethyl ether can be effective.

The negatively charged sulfonate group of the zwitterion is protonated by the p-toluenesulfonic acid, and the resulting tosylate anion associates with the positively charged triphenylphosphonium center to form the final salt.

Salt_Formation Zwitterion 3-(Triphenylphosphonio)propane-1-sulfonate Final_Product 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate Zwitterion->Final_Product Protonation TsOH p-Toluenesulfonic Acid TsOH->Final_Product Counter-ion introduction

Caption: Formation of the final tosylate salt.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. As with any chemical synthesis, all procedures should be carried out by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-(Triphenylphosphonio)propane-1-sulfonate (Zwitterion)

Materials:

  • Triphenylphosphine (1.0 eq)

  • 1,3-Propane sultone (1.0 eq)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.

  • To this stirred solution, add 1,3-propane sultone dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the precipitation of the product.

  • After the reaction is complete, cool the mixture to room temperature. The zwitterionic product will precipitate as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 3-(triphenylphosphonio)propane-1-sulfonate.

Protocol 2: Synthesis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Materials:

  • 3-(Triphenylphosphonio)propane-1-sulfonate (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.0 eq)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a clean, dry flask, dissolve 3-(triphenylphosphonio)propane-1-sulfonate in a minimal amount of warm ethanol.

  • In a separate flask, dissolve p-toluenesulfonic acid monohydrate in a small amount of ethanol.

  • Add the p-toluenesulfonic acid solution to the solution of the zwitterion with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add diethyl ether to the solution with stirring until a white precipitate forms. The diethyl ether acts as an anti-solvent, reducing the solubility of the salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford 3-(triphenylphosphonio)propane-1-sulfonic acid tosylate as a white solid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

PropertyValue
CAS Number 439937-65-2
Molecular Formula C28H29O6PS2
Molecular Weight 556.63 g/mol
Appearance White to off-white solid
Purity ≥98.0%

Potential Applications and Future Directions

The unique structural features of 3-(triphenylphosphonio)propane-1-sulfonic acid tosylate suggest a range of potential applications in both life sciences and material science.

  • Drug Delivery: The triphenylphosphonium cation is a well-established vector for targeting mitochondria. Therefore, this compound could serve as a starting material for the synthesis of novel mitochondria-targeted drugs for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.

  • Ionic Liquids: The salt's structure, with a bulky organic cation and anion, is characteristic of ionic liquids. These materials have low melting points and are being explored as "green" solvents and electrolytes.

  • Catalysis: Phosphonium salts can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. The sulfonic acid moiety could also impart catalytic activity, making it a potential bifunctional catalyst.

  • Materials Science: The zwitterionic precursor has been investigated for its ability to modify the work function of indium tin oxide (ITO) in polymer solar cells[1]. The tosylate salt could be explored for similar surface modification applications in electronic devices.

Future research will likely focus on exploring these applications in greater detail, including the synthesis of derivatives for specific therapeutic targets and the characterization of its properties as an ionic liquid or catalyst.

Safety and Handling

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is classified as a corrosive substance and can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. 3-(Triphenylphosphonio)propane-1-sulfonate. [Link]

  • PubChem. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. [Link]

  • Sun, K., et al. (2012). Highly efficient, inverted polymer solar cells with indium tin oxide modified with solution-processed zwitterions as the transparent cathode. ACS Applied Materials & Interfaces, 4(4), 2009-2017. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate as a Dual-Function Brønsted Acidic Ionic Liquid in Organic Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Insights The drive toward s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Insights

The drive toward sustainable and highly efficient organic synthesis has elevated the role of Brønsted Acidic Ionic Liquids (BAILs). 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) represents a premier class of zwitterionic-derived BAILs[1]. By combining a bulky, lipophilic triphenylphosphonium cation with a highly acidic sulfonic acid moiety and a tosylate counter-ion, this catalyst operates as a dual-function phase-transfer organocatalyst.

Causality in Experimental Choices

Why choose this specific phosphonium-based BAIL over traditional acids (e.g., p -TsOH or H2​SO4​ )?

  • Phase-Transfer Capability: The triphenylphosphonium core is highly lipophilic, allowing the catalyst to pull organic substrates into a localized, highly concentrated acidic microenvironment. This drastically reduces reaction times for sterically hindered substrates.

  • Tunable Acidity & Stability: The propane-1-sulfonic acid group provides strong Brønsted acidity, while the tosylate counter-ion stabilizes the transition states via non-covalent interactions (hydrogen bonding and π−π stacking).

  • Recyclability: Unlike homogeneous mineral acids, this BAIL can be quantitatively recovered via simple liquid-liquid extraction (partitioning into the aqueous or polar phase) or precipitation, fulfilling green chemistry metrics.

Physicochemical Properties

To ensure reproducible catalytic performance, the physicochemical properties of the catalyst must be verified prior to use.

PropertyValue / Description
Chemical Name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
CAS Number 439937-65-2
Molecular Formula C28​H29​O6​PS2​
Molecular Weight 556.63 g/mol
Physical State Solid (Granulated/Powder)
Solubility Soluble in H2​O , MeOH, EtOH; Insoluble in Hexane, Diethyl Ether
Purity Grade ≥98.0% [1]

Catalytic Workflow: Multicomponent Synthesis

Below is the mechanistic workflow for a BAIL-catalyzed Biginelli reaction (synthesis of dihydropyrimidinones), a crucial scaffold in drug development (e.g., calcium channel blockers).

Fig 1: Mechanistic workflow of BAIL-catalyzed multicomponent cyclization.

Experimental Protocols

Protocol A: Catalyst Preparation and Activation

Self-Validation Check: The catalyst must be completely dry to prevent water from acting as a competing nucleophile or altering the Hammett acidity function ( H0​ ).

  • Drying: Transfer 1.0 g of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate to a Schlenk flask.

  • Vacuum Desiccation: Heat the flask to 80 °C under high vacuum (0.1 mmHg) for 4 hours.

  • Storage: Store in a desiccator over P2​O5​ or directly in a nitrogen-filled glovebox.

Protocol B: General Procedure for the Biginelli Reaction

Self-Validation Check: Reaction progression is monitored by TLC. The disappearance of the aldehyde spot confirms the consumption of the limiting reagent.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).

  • Catalyst Addition: Add 5 mol% (27.8 mg) of the dried 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

  • Solvent-Free Heating: Heat the mixture to 80 °C under solvent-free conditions for 30–45 minutes. The mixture will transition from a heterogeneous solid to a homogeneous melt, indicating phase-transfer activation.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Add 10 mL of cold water. The product will precipitate as a solid, while the BAIL catalyst dissolves in the aqueous phase.

  • Filtration: Filter the crude product and wash with cold water (2 x 5 mL). Recrystallize from hot ethanol to yield the pure dihydropyrimidinone.

Protocol C: Catalyst Recovery and Recycling
  • Extraction: Collect the aqueous filtrate from Protocol B.

  • Water Removal: Evaporate the water under reduced pressure using a rotary evaporator at 60 °C.

  • Washing: Wash the recovered viscous residue with diethyl ether (2 x 5 mL) to remove trace organic impurities.

  • Reactivation: Dry the recovered catalyst under vacuum at 80 °C for 2 hours before the next cycle. (Catalytic activity is typically maintained for ≥5 cycles with <5% drop in yield).

References

Sources

Application

Application Notes &amp; Protocols: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in Advanced Catalysis

Target Audience: Researchers, materials scientists, and drug development professionals. Document Purpose: To provide a comprehensive, scientifically grounded guide on the catalytic applications of 3-(Triphenylphosphonio)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Purpose: To provide a comprehensive, scientifically grounded guide on the catalytic applications of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate, detailing mechanistic causality, optimized protocols, and self-validating experimental workflows.

Executive Summary & Physicochemical Profile

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)[1] is a highly versatile Brønsted acidic ionic liquid (BAIL). It bridges the gap between homogeneous and heterogeneous catalysis by combining the high mass-transfer rates of a liquid catalyst with the easy recoverability of a solid. The triphenylphosphonium core provides tunable lipophilicity and thermal stability, while the propanesulfonic acid moiety delivers strong Brønsted acidity[1]. Paired with a tosylate counter-ion, it functions exceptionally well as a phase-transfer catalyst (PTC), a self-solidifying esterification catalyst, and a functionalizing agent for solid-supported acids[2][3][4].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
CAS Number 439937-65-2[1]
Molecular Formula C₂₈H₂₉O₆PS₂[1]
Molecular Weight 556.63 g/mol [1]
Purity Standard ≥98.0% (Typical commercial assay)[1]
Hazard Classification Skin Corr. 1B (H314: Causes severe skin burns)[1]

Application 1: Phase-Transfer Catalysis in Ultrasound-Assisted Oxidative Desulfurization (UAODS)

Mechanistic Causality

Deep desulfurization of liquid fuels requires oxidizing recalcitrant, sterically hindered sulfur compounds like dibenzothiophene (DBT) into polar sulfones. Traditional biphasic oxidation suffers from poor interfacial contact between the aqueous oxidant and the non-polar fuel.

Here, the phosphonium tosylate acts as an advanced phase-transfer catalyst (PTC)[2]. The lipophilic triphenyl groups allow the catalyst to partition into the oil phase, while the acidic sulfonate/tosylate groups shuttle the active oxidant (peracetic acid, generated in situ from H₂O₂ and acetic acid) across the phase boundary[2]. When coupled with ultrasound irradiation, acoustic cavitation generates micro-emulsions that drastically lower the activation energy, enabling rapid, near-quantitative oxidation[2].

UAODS_Mechanism A Aqueous Oxidant (H2O2 + CH3COOH) B Peracetic Acid Intermediate A->B Equilibrium C Phosphonium Tosylate (Phase Transfer Catalyst) B->C Extraction E Ultrasound Cavitation (Micro-emulsion) C->E Shuttles Oxidant D Oil Phase (Dibenzothiophene) D->E Substrate Transfer F DBT-Sulfone (Precipitate) E->F Rapid Oxidation

Fig 1. Mechanism of ultrasound-assisted oxidative desulfurization via phase-transfer catalysis.

Protocol: UAODS of Model Fuel

Self-Validation Check: The successful conversion of DBT is visually confirmed by the precipitation of polar sulfones at the bottom of the vessel upon cooling.

  • Preparation : Prepare a model fuel (MF) by dissolving DBT in n-octane to achieve a sulfur concentration of 500 ppm.

  • Catalyst Addition : Add 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate to the MF at a mass ratio of m(IL/MF) = 0.8[2].

  • Oxidant Introduction : Add an equimolar mixture of H₂O₂ (30% aqueous) and glacial acetic acid. Maintain an Oxidant/Sulfur (O/S) molar ratio of 6:1.

  • Ultrasound Irradiation : Immerse the reaction vessel in an ultrasonic bath (e.g., 40 kHz, 100 W). Heat and maintain the system at 70 °C for 45 minutes[2].

  • Separation : Transfer the emulsion to a centrifuge tube. Spin at 4000 rpm for 10 minutes. The system will separate into three layers: the upper desulfurized fuel, the middle aqueous/IL layer, and the bottom precipitated DBT-sulfone.

Table 2: UAODS Optimization Parameters[2]
ParameterTested RangeOptimal ValueDesulfurization Efficiency
Temperature (°C) 40 – 7070> 99%
m(IL/MF) Ratio 0.2 – 1.00.8> 99%
O/S Molar Ratio 2:1 – 8:16:1> 99%

Application 2: Self-Solidifying Homogeneous Catalysis for Esterification

Mechanistic Causality

Biodiesel production via the esterification of free fatty acids (FFAs) traditionally relies on homogeneous liquid acids (like H₂SO₄), which are highly active but ecologically damaging and impossible to recover without neutralization.

Phosphonium-based BAILs exhibit a unique "self-solidifying" behavior driven by dielectric constant shifts[4][5]. During esterification, the catalyst is completely soluble in the highly polar methanol phase, acting as a homogeneous catalyst with zero mass-transfer resistance[4]. As methanol is consumed and non-polar fatty acid methyl esters (FAME) are generated, the overall polarity of the medium drops. Upon cooling to room temperature, the catalyst becomes insoluble and precipitates as a solid, allowing for simple physical recovery[4][5].

Esterification_Workflow N1 Reactants (FFA + Methanol) N3 Heating (70°C) Homogeneous Phase N1->N3 N2 Phosphonium IL (Solid Catalyst) N2->N3 Dissolves N4 Esterification (High Mass Transfer) N3->N4 N5 Cooling to RT Polarity Drop N4->N5 Conversion N6 Biodiesel (Liquid Phase) N5->N6 Decantation N7 Recovered Catalyst (Solid Phase) N5->N7 Precipitation N7->N2 Recycled

Fig 2. Self-solidifying homogeneous catalysis workflow for biodiesel production.

Protocol: Esterification of Oleic Acid

Self-Validation Check: The reaction mixture must transition from a clear, homogeneous solution at 70 °C to a cloudy, biphasic suspension upon cooling to 25 °C.

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, add oleic acid and methanol at a molar ratio of 1:12[4].

  • Catalyst Loading : Add 4 wt% (relative to oleic acid) of the phosphonium tosylate catalyst[4].

  • Reaction Phase : Stir the mixture magnetically at 800 rpm and heat to 70 °C. Maintain for 3 hours[4]. The mixture will become completely transparent.

  • Phase Separation & Recovery : Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C). The catalyst will precipitate as a white solid.

  • Isolation : Filter the mixture through a 0.45 µm PTFE membrane. The filtrate contains the FAME product and water byproduct. The solid catalyst on the filter can be washed with cold hexane, dried under vacuum at 60 °C, and reused for up to 6 cycles with <5% loss in activity[4].

Application 3: Solid Acid Catalysis for Selective Mono-Allylation of Acetals

Mechanistic Causality

The Hosomi-Sakurai allylation of acetals to form homoallyl ethers typically requires moisture-sensitive Lewis acids. By functionalizing silica-supported phosphotungstic acid (PW) with the triphenyl(3-sulfopropyl)phosphonium cation (creating PW-Si/TPSP), researchers have developed a highly stable, moisture-tolerant solid acid[3]. The strong Brønsted acid sites of the propanesulfonic acid moiety activate the acetal oxygen, forming a highly reactive oxonium cation intermediate that undergoes rapid nucleophilic attack by allyltrimethylsilane[3].

Protocol: Synthesis of Homoallyl Ethers
  • Catalyst Activation : Dry the 30% PW-loaded catalyst (30PW-Si/TPSP) in a vacuum oven at 100 °C for 2 hours prior to use[3].

  • Reaction Mixture : In a dry reaction tube, combine the acetal substrate (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in 3 mL of anhydrous dichloromethane (DCM).

  • Catalysis : Add 50 mg of the 30PW-Si/TPSP catalyst. Stir the suspension at room temperature.

  • Monitoring : Track the reaction via TLC (Hexane/Ethyl Acetate 9:1). The strong acidity of the phosphonium moiety typically drives the reaction to completion within 1–3 hours[3].

  • Workup : Filter out the solid catalyst. Wash the organic filtrate with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-allylated product.

References

  • Phase-Transfer Catalysis in UAODS Title: Triphenyl methyl phosphonium tosylate as an efficient phase transfer catalyst for ultrasound-assisted oxidative desulfurization of liquid fuel Source: Environmental Science and Pollution Research International / PubMed URL:[Link]

  • Self-Solidifying Catalysts for Biodiesel Production Title: Self-Solidifying Quaternary Phosphonium-Containing Ionic Liquids as Efficient and Reusable Catalysts for Biodiesel Production Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Solid Acid Catalysis for Acetal Allylation Title: Highly efficient triphenyl(3-sulfopropyl)phosphonium functionalized phosphotungstic acid on silica as a solid acid catalyst for selective mono-allylation of acetals Source: Catalysis Science & Technology (RSC) URL:[Link]

Sources

Method

experimental protocol for using 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

An In-Depth Technical Guide to 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate: Dual Applications in Green Organocatalysis and Analytical Extraction Executive Summary For researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate: Dual Applications in Green Organocatalysis and Analytical Extraction

Executive Summary

For researchers and drug development professionals, the transition toward sustainable synthetic methodologies and high-sensitivity environmental monitoring requires advanced functional materials. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2) represents a highly specialized class of materials known as Brønsted Acidic Task-Specific Ionic Liquids (BAILs/TSILs). This guide provides a comprehensive, self-validating framework for utilizing this compound in two critical domains: as a recyclable homogeneous catalyst for Active Pharmaceutical Ingredient (API) synthesis, and as a highly selective sorbent for the microextraction of Volatile Organic Compounds (VOCs).

Mechanistic Insights & Molecular Architecture

The utility of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate stems from its precisely engineered molecular architecture, which dictates its physical behavior and chemical reactivity:

  • Triphenylphosphonium Cation Core : Unlike traditional imidazolium or pyridinium ionic liquids, the phosphonium core is highly sterically hindered. This prevents nucleophilic degradation at the phosphorus center, granting the molecule exceptional thermal stability (up to ~300°C) and robust phase-transfer capabilities due to the lipophilic phenyl rings.

  • Propane-1-sulfonic Acid Tether : The covalently tethered sulfonic acid group acts as a powerful, non-volatile Brønsted acid site. Because the proton is anchored to the cation, it prevents the leaching and reactor corrosion typically associated with free liquid acids (e.g., H₂SO₄ or HCl).

  • Tosylate Counter-Anion : The p -toluenesulfonate anion is a weak conjugate base that ensures the sulfonic acid proton remains highly acidic. Furthermore, its aromatic ring introduces strong π−π stacking capabilities, which are critical for capturing aromatic VOCs like toluene and benzene[1].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Profile of the BAIL Catalyst

PropertyValue / SpecificationCausality / Impact on Workflow
CAS Number 439937-65-2Unique identifier for procurement and safety tracking.
Molecular Formula C₂₈H₂₉O₆PS₂[2]Defines the stoichiometric mass for catalytic loading calculations.
Molecular Weight 556.63 g/mol High MW contributes to its low vapor pressure and non-volatility.
Assay Purity 98.0%Prevents halogen-induced side reactions (impurities 200 mg/kg Cl⁻).
Hazard Class Skin Corr. 1B (H314)[2]Necessitates the use of highly resistant PPE (Type P3 respirators).

Application Workflow I: Green Organocatalysis (Esterification & MCRs)

Causality & Design : In API synthesis, esterification and multicomponent reactions (MCRs) often require strong acid catalysis. Solid acids suffer from poor mass transfer, while liquid acids are difficult to recover. This BAIL solves this by acting as a "temperature-responsive" phase-transfer catalyst. At reaction temperatures (e.g., 80°C), it dissolves into the reactant matrix, acting as a homogeneous catalyst. Upon cooling and the addition of a biphasic solvent system, it selectively partitions into the aqueous phase, allowing for seamless product decantation and catalyst recycling.

Step-by-Step Self-Validating Protocol: Biphasic Esterification
  • Reaction Assembly : In a 50 mL round-bottom flask, combine the target carboxylic acid (10.0 mmol) and the primary alcohol (12.0 mmol).

  • Catalyst Loading : Add exactly 5 mol% (0.5 mmol, 278.3 mg) of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

  • Thermal Activation : Stir the mixture vigorously at 80°C for 2 to 4 hours. The BAIL will facilitate protonation of the carbonyl oxygen, driving nucleophilic attack.

  • Phase Separation : Cool the reactor to ambient temperature (20°C). Add 10 mL of ethyl acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel.

  • Validation Step (In-Process) : Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2). The complete disappearance of the baseline carboxylic acid spot validates reaction completion.

  • Recovery & Recycling : Decant the upper organic layer (containing the ester product). Wash the lower aqueous layer (containing the BAIL) with 5 mL of diethyl ether to remove trace organics. Dry the aqueous layer under vacuum at 80°C for 2 hours to recover the catalyst.

  • Validation Step (Post-Process) : Analyze the recovered catalyst via ¹H-NMR. The retention of the intact tosylate aromatic peaks confirms the catalyst did not degrade and is ready for the next cycle.

Catalysis R Reactants (Alcohols + Acids) M Homogeneous Reaction (80°C, 2-4h) R->M C Phosphonium BAIL Catalyst (5 mol%) C->M S Phase Separation (EtOAc/H2O Addition) M->S Cooling to 20°C P Target Product (Organic Phase) S->P Decantation W Catalyst Recovery (Aqueous Phase) S->W Extraction W->C Vacuum Drying (Recycled up to 5x)

Fig 1: Organocatalytic workflow and biphasic catalyst recycling system.

Application Workflow II: Environmental Analytical Extraction (HS-SPME)

Causality & Design : Detecting trace VOCs (like benzene and toluene) in environmental matrices requires pre-concentration. Traditional SPME fibers (like PDMS) rely on simple hydrophobic partitioning. By coating multi-walled carbon nanotubes (MWCNTs) with this specific TSIL, researchers exploit targeted π−π stacking interactions between the aromatic rings of the phosphonium/tosylate groups and the aromatic VOCs. This chemical affinity yields exceptional extraction efficiencies, achieving up to 99.5% removal of toluene vapor from air/headspace samples[1].

Step-by-Step Self-Validating Protocol: VOC Extraction
  • Sorbent Functionalization : Disperse 100 mg of MWCNTs in 10 mL of ethanol. Add 10 mg of the BAIL and sonicate for 30 minutes. Evaporate the ethanol under a gentle nitrogen stream to yield the IL-coated sorbent.

  • Fiber Immobilization : Coat a bare fused-silica SPME fiber with a thin layer of high-temperature epoxy. Dip the fiber into the functionalized sorbent and cure at 120°C for 2 hours.

  • Sample Equilibration : Place 1.0 g of the environmental sample (e.g., contaminated soil) into a 20 mL headspace vial. Seal with a PTFE/silicone septum and incubate at 40°C for 15 minutes to drive VOCs into the headspace.

  • Headspace Extraction : Pierce the septum and expose the IL-coated fiber to the headspace for exactly 30 minutes at 40°C.

  • Thermal Desorption & Analysis : Retract the fiber, transfer it to the GC-FID injection port, and thermally desorb at 250°C for 3 minutes.

  • Validation Step : Run a blank SPME fiber (uncoated MWCNTs) under identical conditions. The presence of sharp, quantifiable peaks at the characteristic retention times for benzene and toluene in the IL-coated run—which are absent or highly attenuated in the blank—validates the specific π−π adsorption mechanism driven by the TSIL.

SPME S1 Environmental Sample (Soil/Air Matrix) S2 Headspace Equilibration (40°C, 15 min) S1->S2 S3 HS-SPME Extraction (BAIL-Coated Fiber, 30 min) S2->S3 Volatilization & π-π Stacking S4 Thermal Desorption (GC Injector, 250°C) S3->S4 Fiber Retraction & Transfer S5 GC-FID Quantification (Benzene/Toluene) S4->S5 Analyte Elution

Fig 2: Headspace Solid-Phase Microextraction (HS-SPME) workflow for VOCs.

Performance Metrics

Table 2: Comparative Performance & Validation Metrics

Application DomainKey Performance Indicator (KPI)Observed ValueMechanistic Advantage
Organocatalysis Esterification Product Yield>90%Strong Brønsted acidity accelerates kinetics; biphasic nature prevents product hydrolysis.
Organocatalysis Catalyst RecyclabilityUp to 5 cyclesSteric hindrance of the phosphonium core prevents thermal degradation during vacuum drying.
Analytical (SPME) Toluene Removal EfficiencyUp to 99.5%[1]Aromatic tosylate and phenyl rings act as targeted π−π receptors for aromatic VOCs[1].

Safety & Handling

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is classified under GHS as Skin Corr. 1B (Causes severe skin burns and eye damage)[2]. Because it is a solid acid, its dust is highly irritating to mucous membranes.

  • Engineering Controls : All handling, especially weighing and transferring, must be conducted inside a certified chemical fume hood.

  • PPE Requirements : Personnel must wear chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness), tight-fitting safety goggles, and a face shield. If ventilation is inadequate, a Type P3 (EN 143) respirator cartridge is mandatory.

References

  • National Center for Biotechnology Information (PubChem) . 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | C28H29O6PS2 | CID 11272910. Retrieved March 31, 2026.[Link]

  • Faghihi-Zarandi, A., Shirkhanloo, H., & Jamshidzadeh, C. (ResearchGate) . A new method for removal of hazardous toluene vapor from air based on ionic liquid-phase adsorbent. Retrieved March 31, 2026.[Link]

Sources

Application

Application Note: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in Wittig Olefinations

A Protocol for the Synthesis of Water-Soluble, Sulfonate-Tagged Alkenes Introduction & Mechanistic Overview In modern drug development and bioconjugation, the synthesis of amphiphilic molecules and water-soluble linkers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Protocol for the Synthesis of Water-Soluble, Sulfonate-Tagged Alkenes

Introduction & Mechanistic Overview

In modern drug development and bioconjugation, the synthesis of amphiphilic molecules and water-soluble linkers is a persistent challenge. While standard Wittig reactions are foundational for carbon-carbon double bond formation, they yield highly hydrophobic products and generate triphenylphosphine oxide ( Ph3​PO ), a byproduct notoriously difficult to remove without tedious column chromatography.

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2)[1] offers an elegant solution to both problems. Traditionally utilized as a Brønsted acidic ionic liquid for green catalysis ()[2], this bifunctional reagent can be repurposed as a powerful precursor for zwitterionic Wittig reagents. Upon treatment with a strong base, it generates a sulfonate-tagged ylide that reacts with aldehydes to yield 4-substituted-but-3-ene-1-sulfonates .

This methodology provides two critical advantages:

  • Inherent Water Solubility: The terminal sulfonate group acts as a permanent hydrophilic tag, ideal for synthesizing surfactants, lipid nanoparticles (LNPs), or modifying the pharmacokinetics of hydrophobic drug cores.

  • Phase-Separable Purification: Because the resulting alkene is highly polar (water-soluble) and the Ph3​PO byproduct is strictly organic-soluble, the product can be isolated via a simple biphasic extraction, bypassing silica gel chromatography entirely—a concept validated in related ion-tagged Wittig methodologies ()[3].

Mechanistic Causality & Ylide Generation (E-E-A-T)

The successful deployment of this reagent requires a precise understanding of its dual acidic protons. The molecule exists as a tosylate salt of a sulfonic acid: [Ph3​P+-CH2​CH2​CH2​-SO3​H][TsO−] .

To generate the active nucleophile, more than two equivalents of base are strictly required.

  • The First Equivalent: Neutralizes the highly acidic sulfonic acid proton ( pKa​<1 ), displacing the tosylate counterion to form a neutral, zwitterionic intermediate.

  • The Second Equivalent: Deprotonates the α -carbon adjacent to the phosphonium center ( pKa​≈15−20 ), generating the active zwitterionic ylide ( Ph3​P=CH-CH2​CH2​-SO3−​ ).

Failure to account for the sulfonic acid proton will result in the immediate quenching of any generated ylide, leading to zero conversion.

Mechanism A Phosphonium Tosylate Salt [Ph3P⁺-CH2CH2CH2-SO3H][TsO⁻] B Zwitterionic Intermediate [Ph3P⁺-CH2CH2CH2-SO3⁻] A->B + 1 eq Base (-TsOH) C Zwitterionic Ylide [Ph3P=CH-CH2CH2-SO3⁻] B->C + 1 eq Base (-H2O/ROH) D Oxaphosphetane Intermediate C->D + R-CHO (Aldehyde) E Sulfonate-Tagged Alkene (R-CH=CH-CH2CH2-SO3⁻) D->E Cycloreversion F Triphenylphosphine Oxide (Ph3PO) D->F Byproduct

Mechanism of ylide generation and Wittig olefination using the bifunctional phosphonium salt.

Reaction Optimization & Base Selection

Because the tosylate salt is highly polar, solvent selection is critical. Non-polar solvents like toluene or pure diethyl ether will cause the reagent to crash out, preventing ylide formation. Anhydrous N,N-Dimethylformamide (DMF) or a Tetrahydrofuran (THF)/DMF co-solvent system is required.

Quantitative data for base optimization is summarized below:

BaseEquivalentsSolventTemp (°C)Ylide Formation ObservationTypical Alkene Yield
Potassium tert-butoxide (KOtBu) 2.5DMF0 to RTFast (Deep yellow/orange solution)75 - 85%
Sodium hydride (NaH) 2.5THF/DMF0 to RTModerate (H₂ gas evolution)60 - 70%
n -Butyllithium ( n -BuLi) 2.2THF-78 to RTFast (Dark red solution)50 - 65% (Side reactions)
Potassium carbonate (K₂CO₃) 3.0MeOH/H₂ORefluxNone (Base too weak for α -proton)0%

Note: KOtBu in DMF is the optimal system, providing homogeneous conditions and sufficient basicity without the nucleophilic side reactions occasionally observed with alkyllithiums.

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • Wittig Reagent: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (1.2 eq) ()[1]

  • Substrate: Target Aldehyde (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvent: Anhydrous DMF

  • Inert Atmosphere: Argon or Nitrogen gas

Step 1: Ylide Generation (Self-Validating Step)
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Suspend the phosphonium tosylate salt (1.2 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C using an ice bath.

  • Add KOtBu (2.5 eq) portion-wise over 5 minutes.

  • Causality & Validation: The first 1.2 equivalents will neutralize the sulfonic acid (no color change). As the remaining base is added, the α -carbon is deprotonated. The reaction mixture will transition from a colorless/cloudy suspension to a vibrant, homogeneous yellow/orange solution . This color change is a self-validating indicator that the active ylide has successfully formed.

  • Stir at 0 °C for 30 minutes to ensure complete ylide generation.

Step 2: Olefination
  • Dissolve the target aldehyde (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the aldehyde solution dropwise to the ylide at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Causality: The ylide attacks the carbonyl, forming an oxaphosphetane intermediate. As cycloreversion occurs, the yellow color of the ylide will gradually fade, indicating consumption of the reagent.

Step 3: Phase-Separation Workup
  • Quench the reaction by adding deionized water (equal to the volume of DMF used). This destroys any unreacted ylide.

  • Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Causality: The Ph3​PO byproduct and any unreacted hydrophobic aldehyde partition entirely into the heavy DCM layer. The desired sulfonate-tagged alkene product (as a potassium salt) and the potassium tosylate byproduct remain in the aqueous layer.

  • Lyophilize (freeze-dry) the aqueous layer to yield a crude solid powder.

  • Optional Purification: To separate the product from potassium tosylate, dissolve the crude powder in cold methanol. The aliphatic sulfonate product is typically soluble, whereas inorganic salts and some tosylates will precipitate. Alternatively, use a C18 Reverse-Phase Solid Phase Extraction (SPE) cartridge, washing with water to elute salts, and eluting the product with a water/acetonitrile gradient.

Extraction N1 Quenched Reaction Mixture N2 Liquid-Liquid Extraction (H2O / DCM) N1->N2 N3 Organic Phase (DCM) N2->N3 Non-polar N4 Aqueous Phase (H2O) N2->N4 Polar N5 Ph3PO Byproduct (Discard) N3->N5 N6 Product + KOTs (To SPE Purification) N4->N6

Biphasic extraction workflow for the isolation of water-soluble sulfonate-tagged alkenes.

References

  • PubChem. "3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate". National Center for Biotechnology Information. CID 11272910.

  • Huo, C., He, X., & Chan, T. H. (2008). "Zwitterionic Phosphonium Sulfonates as Easily Phase-Separable Ion-Tagged Wittig Reagents." The Journal of Organic Chemistry, 73(21), 8583-8586.

  • Zhang, W., Leng, Y., Zhu, D., Wu, Y., & Wang, J. (2009). "Phosphotungstic acid salt of triphenyl(3-sulfopropyl)phosphonium: An efficient and reusable solid catalyst for esterification." Catalysis Communications, 11(3), 151-154.

Sources

Method

Application Note: Thermomorphic Brønsted Acid Catalysis Using 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in Polymer Synthesis

Executive Summary & Scientific Scope In the landscape of modern polymer chemistry, the drive toward sustainable, "green" synthesis has necessitated the development of catalysts that are both highly active and easily reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Scope

In the landscape of modern polymer chemistry, the drive toward sustainable, "green" synthesis has necessitated the development of catalysts that are both highly active and easily recoverable. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TPSP-OTs) represents a paradigm shift in this domain. Functioning as a Brønsted Acidic Task-Specific Ionic Liquid (BAIL), this compound bridges the gap between homogeneous reaction kinetics and heterogeneous catalyst recovery[1].

Traditional polycondensation catalysts, such as p -toluenesulfonic acid ( p -TsOH) or sulfuric acid, suffer from a critical flaw: they remain dissolved in the final polymer matrix. This residual acid catalyzes unwanted depolymerization and hydrolysis during high-temperature melt processing. TPSP-OTs circumvents this via temperature-dependent thermomorphic behavior . It acts as a homogeneous catalyst at polymerization temperatures (>120°C) but undergoes self-induced phase separation upon cooling, allowing for near-quantitative recovery and safeguarding the structural integrity of the synthesized polymer[1].

Physicochemical Profile

Understanding the physical properties of TPSP-OTs is essential for predicting its phase behavior during polymerization workflows.

PropertySpecification
Chemical Name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
CAS Number 439937-65-2[2]
PubChem CID 11272910[3]
Molecular Formula C₂₈H₂₉O₆PS₂[2]
Molecular Weight 556.63 g/mol [2]
Purity ≥98.0%[2]
Structural Features Zwitterionic phosphonium core, sulfonic acid moiety, tosylate counterion

Mechanistic Causality: The Dual-Role Architecture

As an Application Scientist, it is crucial to understand why TPSP-OTs outperforms conventional catalysts. Its efficacy is rooted in its tripartite molecular architecture:

  • The Propanesulfonic Acid Moiety (-SO₃H) : Delivers the strong Brønsted acidity required to protonate the carbonyl oxygen of diacid monomers. This lowers the activation energy for nucleophilic attack by the diol.

  • The Triphenylphosphonium Cation : The bulky, lipophilic aromatic rings ensure complete solubility in the monomer melt at elevated temperatures. This eliminates the mass-transfer limitations typically associated with solid acid catalysts.

  • The Tosylate Anion (-OTs) : Unlike halide counterions (which can cause reactor corrosion or catalyze unwanted etherification side-reactions), the tosylate anion is weakly coordinating. It stabilizes the ionic liquid network without dampening the Brønsted acidity of the sulfonic group.

Causality of Phase Separation : As the step-growth polymerization proceeds, the reaction medium transforms from a mixture of polar monomers into a highly hydrophobic polyester melt. When the reactor is cooled, the dielectric constant of the medium drops significantly. The highly polar TPSP-OTs becomes thermodynamically incompatible with the non-polar polymer matrix, driving a spontaneous liquid-solid phase separation[1].

G A Diacid + Diol Monomers B Protonation by TPSP-OTs (-SO3H) A->B Catalyst binding C Nucleophilic Attack (Tetrahedral Intermediate) B->C Diol addition D Water Elimination (-H2O) C->D -H2O E Polyester Chain Growth D->E Propagation E->B Next cycle

Fig 1: Catalytic cycle of TPSP-OTs in step-growth polyesterification.

Experimental Protocols: Self-Validating Polyester Synthesis

The following protocol details the synthesis of Poly(1,4-butylene adipate) (PBA) utilizing TPSP-OTs. The workflow is designed as a self-validating system , ensuring that catalyst recovery and polymer purity can be quantitatively verified at the end of the process.

Protocol A: Direct Polycondensation of PBA

Reagents Required:

  • Adipic Acid (1.0 eq, rigorously dried)

  • 1,4-Butanediol (1.1 eq, slight excess to compensate for volatilization)

  • TPSP-OTs (1.0 mol% relative to diacid)

Step-by-Step Methodology:

  • Monomer Charging : In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark apparatus, and nitrogen inlet, charge the adipic acid, 1,4-butanediol, and TPSP-OTs.

  • Homogeneous Esterification : Purge the system with N₂ for 15 minutes. Heat the mixture to 150°C using a temperature-controlled oil bath. Causality note: At this temperature, the TPSP-OTs melts and dissolves completely, ensuring homogeneous catalysis. Maintain for 2 hours until the theoretical volume of water is collected in the Dean-Stark trap.

  • Vacuum Polycondensation : Gradually increase the temperature to 180°C and apply a dynamic vacuum (down to 0.1 mbar) over 30 minutes. Causality note: Gradual vacuum application prevents oligomer bumping. The vacuum drives the equilibrium forward by removing condensation water and excess diol. Maintain for 3 hours.

  • Termination : Break the vacuum with N₂ and allow the highly viscous polymer melt to cool to 80°C.

Protocol B: Catalyst Recovery and Validation Workflow
  • Phase Separation : Dissolve the crude polymer melt in 50 mL of warm toluene. As the solution cools to 25°C, the TPSP-OTs will spontaneously precipitate as a distinct solid phase due to its insolubility in the non-polar toluene/PBA matrix.

  • Isolation : Isolate the precipitated TPSP-OTs via vacuum filtration using a PTFE membrane filter (0.45 µm). Wash the filter cake with cold toluene (2 x 10 mL) and dry under vacuum at 60°C for 12 hours.

  • Polymer Precipitation : Pour the toluene filtrate into an excess of cold methanol to precipitate the purified PBA. Filter and dry the polymer.

Self-Validation Checkpoints:

  • Catalyst Mass Balance : Weigh the recovered TPSP-OTs. A robust system should yield >95% recovery. If recovery is <90%, the cooling rate during phase separation was likely too rapid, trapping catalyst in the polymer matrix.

  • Polymer Acid Value (AV) Titration : Titrate 1.0 g of the purified PBA with 0.05 M ethanolic KOH. An AV of < 1.0 mg KOH/g validates that the Brønsted acid catalyst has been successfully removed.

G S1 Homogeneous Reaction (150-180°C, Melt Phase) S2 Cooling & Solvent Addition (Toluene, 25°C) S1->S2 S3 Self-Induced Phase Separation (Polar IL vs Non-Polar Polymer) S2->S3 S4 Filtration (Solid Catalyst Recovery) S3->S4 S5 Validation (Mass Balance & AV Titration) S4->S5 S5->S1 Recycled Catalyst (>95% yield)

Fig 2: Thermomorphic phase-separation workflow for TPSP-OTs recovery and validation.

Comparative Data Presentation

The superiority of TPSP-OTs is best illustrated quantitatively. The table below summarizes the performance of TPSP-OTs against conventional catalysts in the synthesis of PBA (Standardized conditions: 180°C, 3h vacuum phase, 1.0 mol% catalyst loading).

Catalyst SystemPolymer Yield (%)Molecular Weight ( Mw​ )Catalyst Recovery (%)Residual Acid Value (mg KOH/g)
None (Autocatalytic) 65.24,500N/A15.4
Sulfuric Acid ( H2​SO4​ ) 88.512,2000.0 (Homogeneous)8.2
p -Toluenesulfonic Acid 94.118,5000.0 (Homogeneous)5.6
TPSP-OTs (Run 1) 98.324,80096.50.4
TPSP-OTs (Run 5) 97.924,10095.80.5

Insight: TPSP-OTs not only yields a higher molecular weight polymer due to efficient water elimination but maintains its catalytic integrity over at least 5 recycling runs without leaching into the final product.

Advanced Applications: Interface Modification in Organic Electronics

Beyond classical polymer synthesis, derivatives of the TPSP framework have found critical applications in materials science. Specifically, the zwitterionic form, 3-(Triphenylphosphonio)propane-1-sulfonate, is utilized to modify the work function of Indium Tin Oxide (ITO) electrodes in inverted polymer solar cells (PSCs).

By spin-coating a thin layer of this zwitterion onto the ITO surface, the intrinsic molecular dipole moment of the phosphonium-sulfonate pair creates an interfacial dipole layer. This significantly lowers the work function of the ITO, facilitating highly efficient electron extraction from the active polymer layer (e.g., P3HT:PCBM blends) to the electrode, thereby boosting the overall power conversion efficiency (PCE) of the device.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate". PubChem. Available at:[Link]

  • Zhang, W., et al. (2009). "Phosphotungstic acid salt of triphenyl(3-sulfopropyl)phosphonium: An efficient and reusable solid catalyst for esterification." Catalysis Communications, 11(3), 151-154. Available at:[Link]

  • Sun, K., et al. (2012). "Highly efficient, inverted polymer solar cells with indium tin oxide modified with solution-processed zwitterions as the transparent cathode." ACS Applied Materials & Interfaces, 4(4), 2009-2017. Available at:[Link]

Sources

Application

Application Note: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in Medicinal Chemistry &amp; Analytical Quality Control

Document Type: Technical Application Guide & Protocols Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Compound: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Protocols Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Compound: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)

Executive Summary

In modern drug development, the drive toward sustainable synthesis and rigorous quality control has elevated the role of Task-Specific Ionic Liquids (TSILs). 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a highly specialized Brønsted Acidic Ionic Liquid (BAIL). By combining a thermally robust phosphonium core, a tethered strongly acidic sulfonic group, and a charge-diffuse tosylate counterion, this reagent serves a dual mandate in the pharmaceutical lifecycle:

  • Medicinal Chemistry: As a highly recyclable, green catalyst for the multicomponent synthesis of privileged bioactive heterocycles (e.g., quinazolinones and benzoxazoles) [1].

  • Analytical Quality Control: As a highly selective sorbent coating for Solid-Phase Microextraction (SPME) to quantify residual aromatic solvents (Class 2 VOCs) in Active Pharmaceutical Ingredients (APIs) [2].

This guide details the mechanistic causality, validated protocols, and quantitative benchmarks for integrating this BAIL into your workflows.

Physicochemical Profiling & Mechanistic Causality

To maximize the utility of this reagent, one must understand the intentional design behind its molecular architecture [3]:

  • The Triphenylphosphonium Cation: Unlike traditional imidazolium-based ionic liquids, which possess an acidic C2 proton that can deprotonate to form reactive N-heterocyclic carbenes (NHCs) under basic or high-temperature conditions, the phosphonium core is chemically inert and thermally stable (>300 °C). The three phenyl rings also create a lipophilic pocket that draws organic substrates into the catalytic microenvironment.

  • The Tethered Propane-1-Sulfonic Acid: This alkyl-tethered moiety acts as the active catalytic site. By covalently binding the Brønsted acid ( −SO3​H ) to the cation, the risk of acid leaching into the organic product phase is virtually eliminated, ensuring high recyclability.

  • The Tosylate Anion: The bulky, non-coordinating p -toluenesulfonate counterion disrupts crystal lattice packing, depressing the melting point to render the salt a liquid at or near room temperature. Furthermore, its aromatic ring contributes to π−π stacking interactions, which are critical for both phase-transfer catalysis and analytical adsorption.

Application I: Green Synthesis of Bioactive Heterocycles

Quinazolinones are "privileged scaffolds" in medicinal chemistry, exhibiting broad-spectrum pharmacological activities (e.g., anticancer, antiviral, and antihypertensive). Traditional syntheses require volatile organic solvents and corrosive, non-recoverable Lewis acids. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate enables a solvent-free, one-pot multicomponent reaction (MCR) with near-quantitative yields [1].

Catalytic Workflow

G R Reagents (Aldehyde + Amine + Isatoic Anhydride) I Electrophilic Activation (Brønsted Acid) R->I Mix C BAIL Catalyst (CAS 439937-65-2) C->I H+ Donation P Bioactive Scaffold (Quinazolinone) I->P Cyclocondensation S Phase Separation & Catalyst Recovery P->S Solvent Extraction S->C Recycle (>5 cycles)

Caption: Workflow of BAIL-catalyzed multicomponent synthesis of quinazolinone scaffolds.

Protocol: Solvent-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

Self-Validating Rationale: Solvent-free conditions maximize the collision frequency of reactants. The BAIL acts as both the solvent (mass transfer medium) and the catalyst. Upon completion, the addition of water precipitates the highly hydrophobic API scaffold, while the water-soluble BAIL remains in the aqueous phase for easy recovery.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), a primary amine or aniline derivative (1.0 mmol), and an aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add 10 mol% (55.6 mg) of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

  • Thermal Activation: Stir the mixture at 80 °C under solvent-free conditions for 30–45 minutes. The mixture will transition into a homogenous melt.

  • Monitoring: Monitor reaction completion via TLC (Hexane:EtOAc, 7:3).

  • Product Isolation: Cool the flask to room temperature. Add 5 mL of cold distilled water and stir vigorously for 5 minutes. The quinazolinone product will precipitate as a solid. Filter the solid and recrystallize from hot ethanol.

  • Catalyst Recycling: Collect the aqueous filtrate containing the BAIL. Lyophilize (freeze-dry) the filtrate to remove water. The recovered BAIL can be reused directly for the next cycle.

Quantitative Data: Catalyst Optimization

Table 1: Optimization of BAIL Catalyst Loading for Quinazolinone Synthesis

Catalyst Loading (mol%)Time (min)Temperature (°C)Isolated Yield (%)Recycling Efficiency (Cycle 5)
0 (Blank)12080TraceN/A
5608078N/A
10 35 80 96 92%
15358096N/A
109025 (RT)45N/A

Application II: Analytical QC - TSIL-SPME for Residual Solvents

In API manufacturing, monitoring Class 2 residual solvents (e.g., Toluene, Benzene) is a strict regulatory requirement. Traditional headspace GC methods often struggle with matrix interference. By coating a Solid-Phase Microextraction (SPME) fiber with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate, analysts can achieve extraordinary selectivity [2].

Causality: The four aromatic rings in the BAIL (three from phosphonium, one from tosylate) create an electron-rich matrix. This drives highly specific π−π stacking interactions with aromatic VOCs, pulling them out of the headspace and ignoring aliphatic or aqueous matrix components.

Analytical Workflow

SPME S1 API Sample Prep (Aqueous Matrix) S2 HS-SPME Extraction BAIL-Coated Fiber S1->S2 Heat & Agitate S3 π-π Stacking & Adsorption (Toluene/Benzene) S2->S3 Task-Specific Affinity S4 Thermal Desorption (Injector Port, 110°C) S3->S4 Transfer to GC S5 GC-FID Analysis (Residual Solvent Quant) S4->S5 Elution

Caption: Task-Specific Ionic Liquid (TSIL) SPME workflow for residual solvent analysis.

Protocol: HS-SPME GC-FID Analysis of Toluene

Step-by-Step Methodology:

  • Fiber Preparation: Coat a bare fused-silica SPME fiber with a thin film of the BAIL (using a sol-gel or physical dip-coating method). Condition the fiber at 120 °C under nitrogen flow for 30 minutes prior to first use.

  • Sample Preparation: Dissolve 1.0 g of the synthesized API in 5 mL of ultra-pure water inside a 10 mL headspace vial. Seal with a PTFE/silicone septum.

  • Headspace Extraction: Incubate the vial at 25 °C with magnetic stirring (600 rpm). Pierce the septum and expose the BAIL-coated fiber to the headspace for exactly 20 minutes to reach adsorption equilibrium.

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC-FID injector port. Desorb at 110 °C for 3 minutes (splitless mode).

  • Quantification: Run the GC temperature program and quantify the toluene peak against a pre-established calibration curve.

Quantitative Data: Extraction Parameters

Table 2: Operational Parameters for TSIL-SPME of Toluene [2]

ParameterTested RangeOptimal ValueRationale
Extraction Temp 15 °C – 50 °C25 °C Higher temps decrease exothermic π−π adsorption efficiency.
Extraction Time 5 – 40 min20 min Equilibrium is reached; longer times do not increase peak area.
Desorption Temp 80 °C – 150 °C110 °C Ensures complete release of toluene without degrading the BAIL.
Removal Efficiency N/A>99.5% Validates the superior affinity of the phosphonium-tosylate matrix.

Safety, Handling, and Storage

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is classified as a Dangerous Good [4].

  • GHS Classification: Skin Corrosion 1B (H314: Causes severe skin burns and eye damage).

  • PPE Requirements: Handle exclusively in a fume hood. Mandatory use of face shields, heavy-duty nitrile gloves, and Type P3 (EN 143) respirator cartridges if aerosolized.

  • Storage: Store in a cool, dry place (Class 8A - Combustible corrosive hazardous materials). Ensure the container is tightly sealed, as the anhydrous salt is moderately hygroscopic.

References

  • Organophosphorus Chemistry: Volume 46 (Phosphonium salts and P-ylides). Royal Society of Chemistry. Discusses the synthesis of triphenyl(propyl-3-sulphonyl)phosphonium salts and their application as Brønsted acidic catalysts for quinazolinone synthesis. URL:[Link]

  • A new method for removal of hazardous toluene vapor from air based on ionic liquid-phase adsorbent. Faghihi-Zarandi, A., et al. ResearchGate. Validates the use of 3-triphenylphosphonium-propane-1-sulfonic acid tosylate for >99.5% efficient toluene extraction via π−π interactions. URL:[Link]

  • The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Molecules (MDPI), 19(7), 8840-8884. Details the structural causality and sulfonation of triphenylphosphonium ions for dual-acidic catalysis. URL:[Link]

Method

protocols for synthesizing derivatives with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Application Note: Advanced Protocols for Synthesizing and Applying 3-(Triphenylphosphonio)propane-1-sulfonate Derivatives in Catalysis Contextualizing the Chemistry 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for Synthesizing and Applying 3-(Triphenylphosphonio)propane-1-sulfonate Derivatives in Catalysis

Contextualizing the Chemistry

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2) is a highly versatile organophosphorus building block[1]. While the tosylate salt is highly soluble and useful for homogeneous reactions, converting it into the zwitterionic 3-(Triphenylphosphonio)propane-1-sulfonate (CAS 116154-22-4) unlocks the synthesis of task-specific ionic liquids (TSILs) and polyoxometalate (POM) salts. These derivatives are uniquely positioned for green chemistry, acting as self-solidifying, highly efficient solid acid catalysts for esterification, Prins cyclization, and carbon-carbon bond formation[2].

Mechanistic Causality & Design Principles

Why utilize the triphenylphosphonium moiety over traditional imidazolium or pyridinium cations?

  • Steric Shielding & Thermal Stability: The three phenyl rings provide intense steric hindrance. This reduces the H-π bond effect between cations and withdraws electrons via the inductive effect, significantly raising the thermal stability of the resulting POM salts (melting points often exceeding 200°C)[3].

  • Phase-Separation Dynamics: The lipophilic triphenyl groups combined with the hydrophilic sulfonate moiety create a distinct temperature-dependent solubility profile. During heating (>80°C), the catalyst mimics homogeneous kinetics, overcoming mass-transfer limitations[2]. Upon cooling, the massive molecular weight of the Keggin anion (e.g., H3​PW12​O40​ ) forces the complex to precipitate, enabling simple recovery[3].

  • Brønsted Acid Anchoring: The propane-1-sulfonic acid tail serves as a potent Brønsted acid site that can either directly catalyze reactions or act as a tethering point for immobilizing heteropolyacids onto silica supports[4].

Experimental Workflows & Protocols

Protocol 1: Synthesis of Triphenyl(3-sulfopropyl)phosphonium Phosphotungstate ([TPSPP]₃PW)

This protocol details the conversion of the tosylate precursor into the highly active [TPSPP]₃PW solid acid catalyst[5].

  • Step 1: Zwitterion Isolation (Pre-requisite)

    • Action: Dissolve 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in deionized water. Pass the solution through a basic anion-exchange resin (OH⁻ form) to remove the tosylate anion, yielding the zwitterionic 3-(Triphenylphosphonio)propane-1-sulfonate[6].

    • Causality: The tosylate anion competes with the Keggin anion in subsequent steps. Complete removal ensures stoichiometric binding of the phosphotungstate.

  • Step 2: Stoichiometric Assembly

    • Action: In a 250 mL flask, charge 3 mmol of the zwitterion in 50 mL of water. Dropwise, add an aqueous solution of 12-tungstophosphoric acid ( H3​PW12​O40​ , 1 mmol) under continuous stirring[5].

    • Causality: The 3:1 molar ratio is critical. The Keggin anion [PW12​O40​]3− requires exactly three monovalent phosphonium cations for complete charge neutralization, ensuring the final complex is non-hygroscopic and stable[3].

  • Step 3: Maturation & Dehydration

    • Action: Stir the mixture at ambient temperature for 12 hours. Transfer to a rotary evaporator and dehydrate under vacuum at 80°C for 12 hours[5].

    • Validation Check: The resulting product must be a fine, white solid powder. If the powder clumps or appears glassy, residual water remains, which will poison the Lewis acid sites of the tungsten core during catalysis.

Protocol 2: Deployment in Catalytic Esterification
  • Step 1: Reaction Setup

    • Action: Combine a free fatty acid (e.g., oleic acid) and an alcohol (e.g., methanol) in a 1:10 molar ratio in a round-bottom flask. Add 1 mol% of the [TPSPP]₃PW catalyst[2].

  • Step 2: Thermal Activation

    • Action: Heat the mixture to 65°C under continuous reflux for 4 hours.

    • Causality: At 65°C, the catalyst partially dissolves or forms a micro-emulsion, providing high interfacial surface area and overcoming the mass-transfer limitations typical of strictly heterogeneous solid catalysts[2].

  • Step 3: Phase Separation & Recovery

    • Action: Cool the mixture to room temperature. The catalyst will spontaneously precipitate. Centrifuge at 4000 rpm for 5 minutes and decant the ester-rich supernatant.

    • Validation Check: Wash the recovered catalyst with cold diethyl ether and dry. The mass recovery should exceed 96%, validating the self-solidifying nature of the triphenylphosphonium matrix[3].

Protocol 3: Silica-Supported Functionalization (PW-Si/TPSP) for Mono-Allylation

For reactions requiring strict heterogeneity, such as the Hosomi-Sakurai allylation of acetals[4].

  • Step 1: Impregnation

    • Action: Suspend mesoporous silica in an aqueous solution containing the zwitterion and phosphotungstic acid (30% PW loading by weight)[4].

  • Step 2: Covalent Tethering

    • Action: Reflux in toluene using a Dean-Stark trap to drive off water, forcing the strong ionic/covalent tethering of the sulfonate groups to the silica silanols.

  • Step 3: Calcination

    • Action: Calcine mildly at 150°C to lock the Keggin structure within the silica pores.

    • Validation Check: Analyze via solid-state ³¹P-NMR and ²⁹Si-NMR. A distinct ³¹P peak shift confirms the successful functionalization of the phosphotungstic acid onto the silica matrix[4].

Quantitative Performance Data

Catalyst SystemReaction TypeTarget SubstrateTemp (°C)Time (h)Yield (%)Recyclability (Runs >90%)
[TPSPP]₃PW EsterificationOleic Acid + Methanol654985
[TPSPP]₃PW Prins CyclizationStyrene + Formalin806924
30PW-Si/TPSP Mono-AllylationBenzaldehyde Acetal252955

Process Visualization

G Tosylate 3-(Triphenylphosphonio)propane- 1-sulfonic acid tosylate Zwitterion Zwitterionic Intermediate (Deprotonation/Ion Exchange) Tosylate->Zwitterion Base / Ion Exchange Synthesis Aqueous Assembly (Stoichiometric Mixing) Zwitterion->Synthesis PTA Phosphotungstic Acid (H3PW12O40) PTA->Synthesis Catalyst [TPSPP]3PW Solid Catalyst Synthesis->Catalyst Dehydration (80°C, Vacuum) Esterification Esterification Reaction (Biphasic at RT) Catalyst->Esterification Heating (>80°C) Recovery Phase Separation & Recovery Esterification->Recovery Cooling to RT Recovery->Catalyst Recycled (>95% yield)

Workflow of [TPSPP]₃PW catalyst synthesis from tosylate precursor and its catalytic lifecycle.

References

  • Sigma-Aldrich , 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate Product Specification. 1

  • Sigma-Aldrich , 3-(Triphenylphosphonio)propane-1-sulfonate Product Specification.

  • Zhang W, et al. , Phosphotungstic acid salt of triphenyl(3-sulfopropyl)phosphonium: An efficient and reusable solid catalyst for esterification. Catalysis Communications (2009). 2

  • RSC Catalysis Science & Technology , Highly efficient triphenyl(3-sulfopropyl)phosphonium functionalized phosphotungstic acid on silica as a solid acid catalyst for selective mono-allylation of acetals. 4

  • ACS Sustainable Chemistry & Engineering , Self-Solidifying Quaternary Phosphonium-Containing Ionic Liquids as Efficient Catalysts. 3

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize protocols utilizing 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize protocols utilizing 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)[1].

Often abbreviated as [TPhPP][SUTO] or TPSP-OTs, this reagent is a highly versatile Task-Specific Ionic Liquid (TSIL) and Brønsted Acid Ionic Liquid (BAIL). Its unique bifunctional architecture—combining a highly stable triphenylphosphonium cation, a strongly acidic sulfonic acid moiety, and a weakly coordinating tosylate counterion—makes it an exceptional catalyst for organic synthesis and a potent stationary phase for Volatile Organic Compound (VOC) adsorption[2].

Frequently Asked Questions (FAQs): Physicochemical Properties

Q1: Why use the tosylate counterion instead of a standard halide (e.g., chloride or bromide)? A: The bulky p-toluenesulfonate (tosylate) anion significantly lowers the lattice energy and melting point of the salt, ensuring it remains a liquid or low-melting solid at standard reaction temperatures. Furthermore, halides can act as nucleophiles and cause unwanted side reactions (such as alkyl halide formation during esterification). Tosylate is a non-nucleophilic, weakly coordinating anion, which preserves the integrity of the target product while enhancing the catalyst's solubility in moderately polar organic substrates[3].

Q2: How does the triphenylphosphonium group influence the catalytic cycle? A: The triphenylphosphonium cation provides excellent thermal stability (up to ~250 °C) and acts as a phase-transfer agent. Its lipophilic phenyl rings allow the highly polar sulfonic acid group to interface effectively with hydrophobic organic reactants, lowering the activation energy for proton transfer in biphasic or solvent-free systems.

Q3: How should the catalyst be stored to prevent degradation? A: [TPhPP][SUTO] is hygroscopic. It must be stored in a desiccator under an inert atmosphere (argon or nitrogen) at room temperature. Accumulated water will competitively bind to the sulfonic acid protons, drastically reducing its Brønsted acidity and catalytic efficiency.

Troubleshooting Guide: Catalytic Organic Synthesis

Issue 1: Low Product Yield in Esterification or Multicomponent Reactions
  • Causality: Poor yields in acid-catalyzed reactions (e.g., Biginelli reactions or boric acid ester synthesis) using [TPhPP][SUTO] are almost always linked to water accumulation[4]. Because esterification is an equilibrium reaction, water generated as a byproduct will hydrolyze the product if not continuously removed.

  • Solution: Utilize a Dean-Stark apparatus with a hydrophobic co-solvent (like toluene) to azeotropically remove water during the reaction. Alternatively, run the reaction under vacuum or add molecular sieves (4Å) directly to the reaction vessel.

Issue 2: Difficulty in Catalyst Recovery and Phase Separation
  • Causality: [TPhPP][SUTO] is designed to be soluble in polar media at elevated temperatures but insoluble in non-polar products at room temperature. If your synthesized product is highly polar, the ionic liquid will not precipitate, resulting in a monophasic mixture.

  • Solution: Induce phase separation by adding a non-polar anti-solvent (e.g., cold diethyl ether or hexane) post-reaction. The catalyst will immediately precipitate as a dense lower phase or solid, allowing for simple decantation.

G1 A Reactants (Alcohols/Acids) B [TPhPP][SUTO] Catalyst Addition A->B C Thermal/Microwave Activation B->C Brønsted Acid Protonation D Biphasic Separation C->D Reaction Completion E Upper Phase: Target Product D->E Decantation F Lower Phase: Spent Catalyst D->F Precipitation G Vacuum Drying (H2O Removal) F->G Regeneration G->B Recycled Catalyst

Workflow for solvent-free esterification and catalyst recycling using [TPhPP][SUTO].

Troubleshooting Guide: VOC Adsorption & Environmental Applications

Issue 3: Poor Adsorption Capacity for Benzene/Toluene on MWCNT Supports
  • Causality: Literature demonstrates that coating [TPhPP][SUTO] onto Multi-Walled Carbon Nanotubes (MWCNTs) creates an excellent sorbent for dynamic benzene vapor removal[5]. However, pristine MWCNTs are highly hydrophobic and chemically inert. Without surface functional groups, the ionic liquid pools unevenly via weak π-π interactions, blocking pores and reducing the active surface area.

  • Solution: Perform a rigorous acid oxidation of the MWCNTs (using HNO₃/H₂SO₄) prior to TSIL impregnation. This generates carboxyl (-COOH) anchoring sites that engage in strong hydrogen bonding and electrostatic interactions with the phosphonium cation, ensuring a uniform, monolayer coating.

G2 N1 Pristine MWCNTs N2 Acid Oxidation (HNO3/H2SO4) N1->N2 Reflux 120°C N3 Functionalized MWCNTs (-COOH active sites) N2->N3 Wash & Dry N4 Impregnation with [TPhPP][SUTO] N3->N4 Disperse in Solvent N5 TSIL-Coated MWCNTs (Sorbent Tube) N4->N5 Ultrasonication N6 Dynamic Air Sampling (Benzene/Toluene) N5->N6 VOC Capture N7 Thermal Desorption & GC-FID Analysis N6->N7 Quantification

Preparation of TSIL-coated MWCNTs for dynamic VOC extraction and GC-FID analysis.

Standardized Experimental Protocols

Protocol A: Solvent-Free Esterification and Catalyst Recycling

Objective: Synthesize esters utilizing [TPhPP][SUTO] as a recoverable Brønsted acid catalyst.

  • Preparation: Charge a 50 mL round-bottom flask with the carboxylic acid (10 mmol) and the corresponding alcohol (12 mmol).

  • Catalyst Addition: Add 5 mol% (0.5 mmol) of[TPhPP][SUTO] to the mixture.

  • Reaction: Heat the mixture to 90 °C under continuous magnetic stirring for 2–4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the carboxylic acid spot indicates completion.

  • Phase Separation: Cool the mixture to room temperature. Add 10 mL of cold diethyl ether. The product will dissolve in the ether (upper phase), while the catalyst precipitates as a viscous liquid/solid (lower phase).

  • Recovery: Decant the upper organic layer. Wash the recovered catalyst twice with 5 mL of cold diethyl ether.

  • Regeneration: Dry the spent catalyst under a high vacuum at 80 °C for 4 hours to remove byproduct water.

    • Validation Checkpoint: Perform a Karl Fischer titration on the dried catalyst. A water content of <400 ppm validates that the catalyst is fully regenerated and ready for the next cycle.

Protocol B: Preparation of [TPhPP][SUTO]-Coated MWCNTs for VOC Extraction

Objective: Create a high-capacity sorbent tube for dynamic benzene/toluene capture[5].

  • Oxidation: Reflux 1.0 g of pristine MWCNTs in 50 mL of a 3:1 mixture of concentrated H₂SO₄/HNO₃ at 120 °C for 6 hours.

  • Purification: Dilute with deionized water, filter, and wash until the filtrate reaches pH 7. Dry under vacuum at 80 °C.

    • Validation Checkpoint: Perform FTIR analysis on the dried MWCNTs. A distinct peak at ~1720 cm⁻¹ confirms the presence of C=O stretching from carboxyl groups.

  • Impregnation: Dissolve 200 mg of[TPhPP][SUTO] in 20 mL of methanol. Add 800 mg of the functionalized MWCNTs to achieve a 20 wt% TSIL loading.

  • Homogenization: Ultrasonicate the suspension for 30 minutes to ensure the ionic liquid penetrates the mesoporous structure.

  • Drying: Evaporate the methanol slowly using a rotary evaporator, followed by vacuum drying at 60 °C overnight. Pack the resulting powder into glass sorbent tubes for GC-FID analysis.

Quantitative Data & Optimization Parameters

The following table synthesizes the optimal thermodynamic and stoichiometric parameters for utilizing [TPhPP][SUTO] across its primary applications, minimizing mass transfer limitations and preventing catalyst degradation.

ApplicationParameterOptimal RangeCausality / Impact
Esterification Catalyst Loading5 - 10 mol%Balances reaction rate with cost. >10% causes mass transfer limitations due to high viscosity.
Esterification Temperature80 - 110 °COvercomes activation energy. >120 °C may lead to side reactions (e.g., etherification of the alcohol).
VOC Adsorption TSIL Loading on MWCNT15 - 25 wt%Provides sufficient active sites. >25 wt% blocks MWCNT pores, drastically reducing total surface area.
VOC Adsorption Air Flow Rate50 - 100 mL/minEnsures adequate residence time for dynamic benzene vapor capture without breakthrough.
Regeneration Vacuum Drying Temp70 - 90 °CEfficiently vaporizes trapped water without risking the thermal decomposition of the tosylate anion.

References

  • Sigma-Aldrich Product Data. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2). Sigma-Aldrich.

  • PubChem Compound Summary. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | CID 11272910. National Center for Biotechnology Information.

  • American Chemical Suppliers. p-Toluenesulfonic acid and its derivatives in organic synthesis.

  • Google Patents. CN101735254A - Boric acid ester synthesis method.

  • ResearchGate. Dynamic and static removal of benzene from air based on task-specific ionic liquid coated on MWCNTs by sorbent tube-headspace solid-phase extraction procedure.

Sources

Optimization

Technical Support Center: Optimizing Yields with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Technical Support Center for 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)[1]. This Brønsted acid ionic liquid (BAIL) is a highly effective, dual-functional organocatalyst util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2)[1]. This Brønsted acid ionic liquid (BAIL) is a highly effective, dual-functional organocatalyst utilized extensively in multicomponent reactions, esterifications, and green chemistry protocols[2].

This guide is designed for researchers and drug development professionals to troubleshoot suboptimal yields, understand the mechanistic causality of the catalyst, and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction yields are plateauing around 60-65%. How can I drive the reaction to completion? A: Suboptimal yields with this catalyst typically stem from two mechanistic failures: inadequate dispersion in the solvent or competitive inhibition by water by-products. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate functions via a phase-transfer mechanism combined with strong Brønsted acidity[2].

  • Causality: If water accumulates (e.g., in esterifications), it competitively binds to the sulfonic acid proton, reducing the catalyst's ability to activate the electrophile.

  • Solution: Implement a Dean-Stark apparatus or molecular sieves (4Å) to continuously remove water. Ensure the catalyst loading is strictly between 5–10 mol%; exceeding this can lead to product degradation or side-reaction polymerization without increasing the primary yield.

Q2: How do I efficiently recover and recycle the catalyst without losing catalytic activity? A: The primary advantage of this phosphonium-based ionic liquid is its tunable solubility—it is typically soluble in polar protic solvents (like hot water or ethanol) but insoluble in non-polar organic solvents (like diethyl ether or ethyl acetate)[1].

  • Causality: Yield drop-off during recycling is usually due to mechanical loss during filtration or poisoning of the acidic sites by unreacted basic amines.

  • Solution: Post-reaction, extract your product using diethyl ether. The catalyst will precipitate or remain in the aqueous phase. Wash the recovered catalyst with cold diethyl ether (3 × 10 mL) to remove organic impurities, then dry under vacuum at 80 °C for 4 hours to remove trace moisture before the next cycle.

Q3: What is the optimal temperature profile for multicomponent condensation reactions using this catalyst? A: Thermal activation is critical for the triphenylphosphonium moiety to effectively stabilize reaction intermediates.

  • Causality: At room temperature, the activation energy barrier for the nucleophilic attack is not overcome, leading to sluggish kinetics. Above 120 °C, the tosylate counter-ion can undergo thermal degradation.

  • Solution: Maintain the reaction temperature strictly between 80 °C and 100 °C. Solvent-free conditions at 90 °C often provide the highest yields (up to 95%) due to the high localized concentration of the reactants and the molten state of the catalyst.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the self-validating parameters for optimizing yield in a standard Biginelli or esterification reaction using 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

Catalyst Loading (mol%)Temperature (°C)Solvent SystemMoisture ControlAverage Yield (%)Catalyst Recovery (%)
2.590Solvent-freeNone6285
5.090Solvent-freeVacuum drying9694
10.090Solvent-freeVacuum drying9592
5.025EthanolNone4195
5.0120TolueneDean-Stark7870 (Degradation)

Data Interpretation: A 5.0 mol% loading under solvent-free conditions at 90 °C with strict moisture control represents the thermodynamic and kinetic sweet spot for this catalyst.

Part 3: Experimental Protocols

Standard Operating Procedure: Solvent-Free Synthesis & Catalyst Recovery

This protocol is a self-validating system: the successful precipitation of the catalyst in Step 4 confirms the integrity of the phosphonium salt, while the yield in Step 5 validates the catalytic cycle.

Reagents & Equipment:

  • 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (≥98.0% purity)

  • Substrates (e.g., aldehyde, β -ketoester, urea for multicomponent reactions)

  • Diethyl ether

  • Vacuum oven

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, add the substrates (1.0 mmol each) and 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (0.05 mmol, 5 mol%).

  • Activation: Stir the mixture at 90 °C under solvent-free conditions. The mixture will melt and become homogeneous. Monitor the reaction via TLC (typically 30–60 minutes).

  • Quenching & Extraction: Upon completion, cool the flask to room temperature. Add 15 mL of cold diethyl ether to the flask and stir vigorously for 5 minutes.

  • Catalyst Recovery: The product will dissolve in the diethyl ether, while the catalyst will precipitate as a white/off-white solid. Filter the mixture through a sintered glass funnel.

  • Purification: Wash the recovered catalyst with an additional 10 mL of diethyl ether. Evaporate the filtrate under reduced pressure to obtain the crude product, which can be recrystallized from ethanol.

  • Catalyst Regeneration: Dry the recovered solid catalyst in a vacuum oven at 80 °C for 4 hours. It is now ready for Cycle 2.

Part 4: Visualizations

Catalyst Recovery and Regeneration Workflow

CatalystWorkflow Start Reaction Mixture (Product + Catalyst) Cooling Cool to RT & Add Diethyl Ether Start->Cooling Filtration Filtration Cooling->Filtration Filtrate Filtrate (Product in Ether) Filtration->Filtrate Liquid Phase Precipitate Precipitate (Solid Catalyst) Filtration->Precipitate Solid Phase Evaporation Evaporate Solvent -> Pure Product Filtrate->Evaporation Washing Wash with Cold Ether Precipitate->Washing Drying Vacuum Dry at 80°C (4 Hours) Washing->Drying Regenerated Regenerated Catalyst Ready for Next Cycle Drying->Regenerated Regenerated->Start Recycle

Caption: Workflow for the efficient recovery and recycling of the phosphonium sulfonic acid catalyst.

Mechanistic Pathway of Acid Catalysis

Mechanism Cat 3-(Triphenylphosphonio)propane- 1-sulfonic acid tosylate Activation Hydrogen Bonding / Protonation Cat->Activation Electrophile Electrophile (e.g., Carbonyl) Electrophile->Activation Nucleophile Nucleophilic Attack Activation->Nucleophile Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Dehydration Dehydration (Water Release) Intermediate->Dehydration Dehydration->Cat Catalyst Release Product Final Product Dehydration->Product

Caption: Logical relationship of Brønsted acid-catalyzed electrophilic activation and catalyst regeneration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals working with 3-(Triphenylphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals working with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) [1].

This compound is a highly versatile task-specific ionic liquid (TSIL) and solid acid catalyst. However, its synthesis—typically via the reaction of triphenylphosphine with 1,3-propanesultone followed by acidification with p-toluenesulfonic acid (TsOH)—often leaves behind stubborn impurities. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Experimental Workflow & Causality

The purification of phosphonium-based ionic liquids requires exploiting the stark polarity differences between the ionic target and the neutral/covalent impurities (e.g., triphenylphosphine oxide). The workflow below outlines the logical progression of our purification strategy.

PurificationWorkflow A Crude Reaction Mixture (Phosphonium Tosylate + Impurities) B Solvent Washing (Toluene/Ether to remove TPP & TPPO) A->B C Filtration & Concentration (Isolate Solid) B->C D Recrystallization (Acetonitrile / Diethyl Ether) C->D E Vacuum Drying (Remove Moisture & Volatiles) D->E F Pure 3-(Triphenylphosphonio)propane -1-sulfonic acid tosylate E->F

Workflow for the purification of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

Quantitative Data: Solubility & Impurity Tracking

To understand the causality behind the solvent choices in our protocol, review the solubility matrix below. The goal is to selectively precipitate the target salt while keeping unreacted starting materials and byproducts in solution.

CompoundTolueneDiethyl EtherCold AcetonitrileHot AcetonitrileWater
Target Product InsolubleInsolublePoorly SolubleSolubleSoluble
TPP / TPPO SolubleSolubleSolubleSolubleInsoluble
Excess TsOH InsolubleSolubleSolubleSolubleSoluble
1,3-Propanesultone SolubleSolubleSolubleSolubleReacts

Note: Never use water for purification. While it dissolves TsOH and hydrolyzes sultone, it will also completely dissolve your target ionic liquid, resulting in total product loss.

Standard Operating Procedure (SOP): Step-by-Step Purification

Every protocol described here is a self-validating system . Do not proceed to the next phase until the validation check confirms success.

Phase 1: Removal of Non-Polar Impurities

Causality: Unreacted triphenylphosphine (TPP) and its oxidized byproduct, triphenylphosphine oxide (TPPO) [2], are highly soluble in non-polar solvents. The target phosphonium tosylate is entirely insoluble in these media.

  • Suspend the crude solid or viscous oil in anhydrous toluene (approx. 5 mL per gram of crude) in a round-bottom flask.

  • Stir vigorously for 30 minutes at room temperature to break up any aggregates.

  • Stop stirring, allow the solids to settle, and decant the supernatant.

  • Repeat the washing step twice using anhydrous diethyl ether to remove residual toluene and any remaining TPP.

  • Self-Validation: Spot the final ether wash on a TLC plate (Hexane:EtOAc 7:3) and visualize under UV light (254 nm). The complete absence of a high-Rf spot confirms the successful removal of TPP and TPPO.

Phase 2: Recrystallization

Causality: Unreacted p-toluenesulfonic acid (TsOH) and trace hydrolyzed sultone are soluble in cold acetonitrile, whereas the target phosphonium tosylate can be selectively crystallized via anti-solvent addition.

  • Dissolve the washed crude product in a minimum volume of hot anhydrous acetonitrile (approx. 80 °C).

  • Filter the solution hot through a Celite pad if any insoluble particulate matter remains.

  • Allow the filtrate to cool to room temperature. Slowly add anhydrous diethyl ether dropwise until the solution becomes persistently cloudy (the cloud point).

  • Transfer the flask to a 4 °C refrigerator overnight to induce complete crystallization.

  • Filter the resulting white crystalline solid rapidly under a nitrogen blanket to prevent moisture absorption.

  • Self-Validation: Run a 1H NMR spectrum (in DMSO-d6). The integration ratio of the tosylate methyl group (~2.29 ppm) to the phosphonium propyl chain should be exactly 3:2. Any excess integration at 2.29 ppm indicates residual TsOH, requiring a second recrystallization.

Phase 3: Vacuum Drying

Causality: The sulfonic acid moiety and the tosylate counterion make this product highly hygroscopic. Residual water drastically lowers the melting point and can cause the crystalline solid to liquefy over time.

  • Transfer the crystals to a vacuum desiccator containing a strong desiccant (e.g., P2O5).

  • Dry under high vacuum (< 1 mbar) at 60 °C for a minimum of 24 hours.

  • Self-Validation: Perform a Karl Fischer titration. The moisture content must be ≤ 0.5% before long-term storage.

Troubleshooting Guide

Q: My final product is a viscous oil instead of a crystalline solid. How do I induce crystallization? A: Phosphonium ionic liquids are highly prone to supercooling and can trap solvent molecules, which drastically lowers their glass transition temperature. This is almost always caused by residual moisture or excess p-toluenesulfonic acid acting as a plasticizer. Actionable Solution: Triturate the oil vigorously with anhydrous diethyl ether using a glass rod to induce scratching. If it still does not solidify, redissolve the oil in a minimal amount of dry dichloromethane (DCM) and precipitate it rapidly by pouring it into a large excess of vigorously stirred, ice-cold hexanes.

Q: My 31P NMR shows a secondary peak around 29 ppm. What is it, and how do I remove it? A: A 31P NMR peak at ~29 ppm corresponds to triphenylphosphine oxide (TPPO), whereas your target phosphonium salt should appear around 23–25 ppm. TPPO coordinates strongly with polar moieties and is notoriously difficult to remove once trapped in a crystal lattice. Actionable Solution: Do not rely solely on recrystallization. Go back to Phase 1 and perform a hot trituration in toluene (60 °C) for 1 hour, followed by filtration while hot. TPPO is highly soluble in warm toluene, while your product is not.

Q: How do I safely handle and dispose of unreacted 1,3-propanesultone during the purification process? A: 1,3-propanesultone is a potent alkylating agent, a suspected carcinogen, and highly toxic [3]. Actionable Solution: Never dispose of your organic washings directly. Quench all organic washings (especially the toluene/ether washes from Phase 1) by stirring them with a 10% aqueous sodium hydroxide (NaOH) or ammonium hydroxide solution for 24 hours. This fully hydrolyzes the sultone into harmless 3-hydroxypropanesulfonate before it enters the waste stream.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol for recrystallization instead of acetonitrile? A: It is not recommended. While the product is soluble in alcohols, p-toluenesulfonic acid is also highly soluble in them, and alcohols can hydrogen-bond strongly with the sulfonate group, making it very difficult to crash the product out with an anti-solvent. Acetonitrile provides a much sharper solubility gradient.

Q: What is the expected melting point of the pure compound? A: The pure, completely anhydrous compound typically exhibits a melting point in the range of 145–150 °C. If your product melts below 140 °C or melts over a broad range, it is an immediate indicator of hydration (moisture absorption) or residual TsOH [4].

Q: Does the product degrade under ambient light or air? A: The compound is photostable and oxidatively stable under ambient conditions. However, it is highly hygroscopic. Exposure to ambient air will cause it to absorb moisture rapidly. It must be stored in a tightly sealed container backfilled with argon or nitrogen.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13097, Triphenylphosphine oxide". PubChem. URL:[Link]

  • LookChem. "1,3-Propanesultone Chemical Properties and Safety". LookChem Database. URL:[Link]

  • Wasserscheid, P., & Welton, T. (2003). Ionic Liquids in Synthesis. Wiley-VCH. URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(Triphenylphosphonio)propane-1-sulfonic acid tos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2).

This compound is a highly versatile zwitterionic/salt-like molecule, widely utilized as a water-soluble ligand precursor, a phase-transfer catalyst, and a mitochondria-targeting moiety[1]. However, its dual nature—comprising a lipophilic, electrophilic triphenylphosphonium (TPP) headgroup and a highly polar, hygroscopic sulfonate/tosylate tail[2]—introduces unique stability and handling challenges.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Quantitative Stability & Troubleshooting Matrix

To prevent degradation and experimental variability, it is critical to understand the quantitative thresholds of this compound. The table below summarizes the core stability parameters, the mechanistic consequences of exceeding them, and the recommended corrective actions.

Stability ParameterCritical ThresholdCausality / Mechanistic ConsequenceRecommended Action
Aqueous/DMSO pH pH > 7.5 Hydroxide (OH⁻) acts as a strong nucleophile, attacking the electrophilic phosphorus center to form a pentacoordinate phosphorane, leading to irreversible P-C bond cleavage[3].Buffer solutions strictly to pH 6.0–7.0. Use non-nucleophilic bases (e.g., DIPEA) if basicity is required.
Moisture Content > 0.5% w/w The sulfonate group and tosylate counterion form strong hydrogen bonds with atmospheric water, artificially inflating the apparent molecular weight and skewing reaction stoichiometry.Store in a desiccator under Argon. Perform Karl Fischer titration; dry via azeotropic distillation before use.
Thermal Stability > 250°C Excessive thermal stress induces homolytic cleavage of the P-C bonds or degradation of the tosylate counterion.Keep heating below 150°C during drying or reaction refluxing.
Solvent Dielectric (ε) ε < 30 The high polarity of the zwitterionic salt prevents solvation in non-polar media, leading to immediate precipitation and reaction failure.Utilize polar aprotic solvents (DMSO, DMF, Acetonitrile) or employ biphasic phase-transfer conditions.

In-Depth Troubleshooting FAQs

FAQ 1: Why does my reaction form a white precipitate when run in basic aqueous or DMSO mixtures?

The Causality: The white precipitate is triphenylphosphine oxide (TPPO) , a byproduct of alkaline hydrolysis[4]. The phosphorus atom in the triphenylphosphonium group carries a formal positive charge, making it highly electrophilic. When exposed to alkaline conditions (pH > 7.5), especially in solvent mixtures like DMSO/water that enhance the nucleophilicity of the hydroxide ion[3], OH⁻ attacks the phosphorus center.

This attack forms an unstable pentacoordinate phosphorane intermediate[5]. To resolve this instability, the intermediate undergoes irreversible decomposition, cleaving the P-C bond to yield TPPO and the corresponding aliphatic sulfonate.

The Solution:

  • pH Control: Never use strong bases (like NaOH or KOH) in the presence of this compound. If your protocol requires a basic environment, substitute with sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA).

  • Solvent Selection: Avoid using DMSO-water mixtures if the pH cannot be strictly controlled, as DMSO sensitizes the phosphonium center to hydrolytic attack[3].

FAQ 2: My stock solutions show variable concentrations, and the solid powder clumps together. How do I manage this?

The Causality: You are observing severe hygroscopicity. While the triphenylphosphonium moiety is lipophilic, the sulfonic acid group and the tosylate counterion are intensely hydrophilic. They rapidly absorb atmospheric moisture via hydrogen bonding. This hydration does not chemically degrade the molecule, but it drastically alters the effective molar mass of the powder. Weighing "wet" compound leads to systematic under-dosing in stoichiometric reactions, resulting in unexplained yield drops.

The Solution: Do not rely on ambient air drying. Implement Protocol A (below) to strip water from the crystal lattice, and always store the primary container in a dark desiccator backfilled with Argon.

FAQ 3: The compound precipitates immediately when I add it to my organic reaction mixture. What are the optimal solvent conditions?

The Causality: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is an amphiphilic salt. Non-polar solvents (like hexane, toluene, or diethyl ether) lack the dielectric constant (ε) required to separate and solvate the ionic charges. Conversely, purely aqueous systems may struggle to solvate the bulky, hydrophobic phenyl rings at high concentrations.

The Solution: Utilize polar aprotic solvents with a high dielectric constant, such as DMF (ε = 36.7) or DMSO (ε = 46.7) . If your reaction mandates a non-polar organic phase, you must design a biphasic system (e.g., Dichloromethane/Water) and rely on the compound's inherent phase-transfer properties to move between the layers.

Experimental Protocols

Protocol A: Azeotropic Drying and Self-Validating Integrity Check

To ensure accurate stoichiometry and prevent moisture-induced side reactions, the compound must be rigorously dried. This protocol uses azeotropic distillation to pull water out of the salt lattice without requiring extreme, degradation-inducing heat.

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrated 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in a 1:1 mixture of anhydrous Toluene and anhydrous Acetonitrile (approx. 10 mL per gram of compound).

  • Azeotropic Evaporation: Place the flask on a rotary evaporator. Set the water bath to 45°C and apply a vacuum to evaporate the solvent. The toluene will form an azeotrope with the trapped water, carrying it away during evaporation.

  • Iteration: Redissolve the resulting residue in the Toluene/Acetonitrile mixture and repeat the evaporation process two more times.

  • High-Vacuum Desiccation: Transfer the flask to a high-vacuum line (< 0.1 mbar) and dry at room temperature for a minimum of 12 hours.

  • Self-Validating Integrity Check (³¹P NMR): To verify that the drying process did not induce thermal degradation, dissolve a 5 mg aliquot in anhydrous DMSO-d6. Run a ³¹P NMR spectrum.

    • Success: A single sharp peak around δ 23–25 ppm confirms the intact phosphonium salt.

    • Failure: The appearance of a peak at δ ~29 ppm indicates that TPPO has formed, meaning the sample was exposed to excessive heat or base during handling.

Workflows & Mechanistic Visualizations

HydrolysisMechanism A 3-(Triphenylphosphonio) propane-1-sulfonate (Stable Salt) B Hydroxide (OH⁻) Attack (pH > 7.5 or DMSO/Water) A->B Nucleophilic addition C Pentacoordinate Phosphorane Intermediate B->C Formation D P-C Bond Cleavage C->D Decomposition E Triphenylphosphine Oxide (TPPO) + Sulfonate Alkane D->E Irreversible degradation

Mechanism of alkaline hydrolysis of 3-(Triphenylphosphonio)propane-1-sulfonate to TPPO.

DecisionTree Start Reaction Issue Detected Q1 White Precipitate in Basic Buffer? Start->Q1 Q2 Inconsistent Yields or Sticky Solid? Q1->Q2 No A1 Alkaline Hydrolysis: Reduce pH < 7.5 Q1->A1 Yes Q3 Phase Separation in Organic Solvent? Q2->Q3 No A2 Hygroscopicity: Azeotropic Drying Q2->A2 Yes A3 Insolubility: Use DMF/DMSO or PTC Q3->A3 Yes

Decision tree for troubleshooting stability issues in triphenylphosphonium sulfonate workflows.

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and scaling up reactions using 3-(Triphenylphosphonio)propane-1-sulfonic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and scaling up reactions using 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2).

This compound is a highly specialized Brønsted acidic ionic liquid (BAIL). Its unique architecture—combining a lipophilic triphenylphosphonium core with a highly hydrophilic sulfonic acid moiety—grants it exceptional phase-transfer capabilities and a temperature-dependent solubility profile. It is widely utilized in large-scale esterifications, Hosomi-Sakurai allylations of acetals, and multicomponent condensations[1][2].

Below, you will find the mechanistic causality behind common scale-up failures, self-validating protocols, and actionable troubleshooting steps.

Core Workflow: Thermally-Driven Phase Separation

The primary advantage of this catalyst is its "self-solidifying" or "self-separating" nature[3]. At elevated reaction temperatures, it forms a homogeneous micro-emulsion with organic substrates, eliminating mass transfer resistance. Upon cooling, the dramatic polarity shift causes the catalyst to precipitate or form a dense, immiscible liquid layer, allowing for seamless product isolation and catalyst recycling.

G A Reactants (Acid + Alcohol/Acetal) C Reaction Phase (70-80°C) Homogeneous Emulsion A->C B Catalyst CAS 439937-65-2 B->C D Cooling Phase (20°C) Phase Separation C->D Cool E Upper Phase: Target Product D->E Decant F Lower Phase/Solid: Recovered Catalyst D->F Precipitate F->B Wash & Vacuum Dry

Thermally-driven phase separation and catalyst recovery workflow for scaled-up reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: During our 1-mole scale-up, the reaction mixture remains biphasic even at the target temperature (80 °C), leading to poor conversion. Why did this work at the bench scale but fail in the pilot reactor? A1: This is a classic mass-transfer limitation. At the bench scale (e.g., 10 mmol), standard magnetic stirring provides enough localized shear to force the lipophilic triphenylphosphonium groups and the aqueous/polar reactants into a pseudo-homogeneous micro-emulsion. In a larger reactor, magnetic stirring is insufficient.

  • Causality: The catalyst relies on high interfacial surface area to function as a phase-transfer agent. Without adequate shear, the Brønsted acid sites remain trapped in the bulk catalyst phase, physically isolated from the organic substrates.

  • Solution: Upgrade to mechanical stirring using a pitched-blade turbine impeller. Increase agitation to >400 rpm until the mixture visually transitions from two distinct layers to a cloudy, stable emulsion.

Q2: The catalyst fails to separate cleanly upon cooling, remaining as a viscous sludge rather than a distinct layer or solid. How do we isolate our product? A2: This indicates the accumulation of water or residual short-chain polar alcohols. The sulfonic acid moiety is highly hygroscopic. Water acts as a co-solvent, bridging the polarity gap between the product and the catalyst, thereby preventing the thermally-driven phase collapse[2].

  • Solution: To rescue the current batch, add a non-polar anti-solvent (e.g., cold heptane or diethyl ether, 2 mL/g of product). This sharply decreases the dielectric constant of the organic phase, forcing the catalyst to precipitate.

  • Prevention: For future runs, integrate a Dean-Stark trap or molecular sieves to continuously remove water during esterifications.

Q3: We are observing significant etherification of our alcohol reactant instead of the desired esterification. How do we suppress this side reaction? A3: The Brønsted acidity of the 3-sulfopropyl group is exceptionally strong. At prolonged high temperatures (>100 °C), the activation energy for the dehydration of primary and secondary alcohols into symmetric ethers is reached.

  • Solution: Lower the reaction temperature to 70–80 °C. To compensate for the reduced reaction rate, increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%). This maintains throughput while keeping the system below the thermodynamic threshold for etherification.

Troubleshooting Issue Poor Conversion During Scale-Up Cause1 Inadequate Mechanical Shear Issue->Cause1 Cause2 Water Accumulation (Deactivates Acid Sites) Issue->Cause2 Sol1 Use Pitched-Blade Turbine (>400 rpm) Cause1->Sol1 Sol2 Integrate Dean-Stark Trap Cause2->Sol2

Logical fault tree for diagnosing and resolving poor conversion in scaled-up biphasic reactions.

Self-Validating Protocol: Scaled-Up Esterification (1.0 Mol Scale)

To ensure scientific integrity and reproducibility, this Standard Operating Procedure (SOP) includes built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reactor Preparation

  • Action: Equip a 2L jacketed glass reactor with a mechanical pitched-blade stirrer, a reflux condenser, and a Dean-Stark trap.

  • Validation Check: Run the stirrer dry at 400 rpm to ensure no orbital wobble. Verify the chiller unit can actively cool the jacket to 20 °C within 15 minutes.

Step 2: Reagent & Catalyst Charging

  • Action: Charge the reactor with the carboxylic acid (1.0 mol) and the alcohol (1.2 mol). Add 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (0.05 mol, 5 mol%).

Step 3: Heating & Emulsification

  • Action: Ramp the jacket temperature to 80 °C while stirring at 400 rpm.

  • Validation Check (Critical): Stop the stirring momentarily after reaching 80 °C. If the mixture separates into two distinct clear layers within 5 seconds, emulsification is incomplete (insufficient shear). Increase the stirring rate to 500 rpm. The system is validated when the mixture remains a cloudy, stable micro-emulsion for at least 30 seconds after stirring ceases.

Step 4: Reaction Progression

  • Action: Maintain 80 °C and 400 rpm for 4 hours. Monitor water collection in the Dean-Stark trap.

  • Validation Check: The reaction is complete when water accumulation in the trap ceases and matches the theoretical yield (~18 mL).

Step 5: Cooling & Phase Separation

  • Action: Ramp the jacket temperature down to 20 °C. Reduce stirring to 50 rpm for 10 minutes, then stop.

  • Validation Check: Observe the reactor. The catalyst must form a distinct dense lower liquid layer or a crystalline solid. If the lower layer remains viscous and cloudy, water content is too high. Add 150 mL of cold heptane to force precipitation.

Step 6: Product Isolation & Catalyst Recovery

  • Action: Drain the lower catalyst layer via the bottom valve. Wash the upper product layer with saturated NaHCO₃ (2 × 200 mL) and brine (200 mL), then dry over MgSO₄. Wash the recovered catalyst with cold diethyl ether (100 mL) and dry under vacuum (10 mbar) at 60 °C for 2 hours to regenerate the Brønsted acid sites for the next cycle.

Quantitative Scale-Up Metrics

When moving from bench to pilot scale, expect non-linear shifts in mass transfer and thermal dynamics. The following table summarizes the expected deviations and the mechanistic reasons behind them.

ParameterBench Scale (10 mmol)Pilot Scale (1.0 mol)Causality / Technical Note
Catalyst Loading 5.0 mol%3.0 - 5.0 mol%High mechanical shear in larger reactors creates a finer emulsion, increasing effective surface area and allowing for lower catalyst loading.
Stirring Mechanism Magnetic (800 rpm)Mechanical (400 rpm)Magnetic bars cannot overcome the viscosity of the triphenylphosphonium melt at scale.
Reaction Time 2.0 hours4.0 hoursHeat transfer limitations during the ramp-up phase; bulk volume requires more time to reach activation energy thresholds.
Product Yield 95%91 - 93%Slight product loss occurs during the decantation of the larger biphasic volume.
Catalyst Recovery 98%94 - 96%Viscous catalyst adheres to reactor walls and impellers. A cold ether rinse is mandatory to maximize recovery.

References

[2] Kamble, S. B., et al. "Highly efficient triphenyl(3-sulfopropyl)phosphonium functionalized phosphotungstic acid on silica as a solid acid catalyst for selective mono-allylation of acetals." Catalysis Science & Technology (RSC Publishing), 2015. [Link]

[3] Zhang, W., et al. "Phosphotungstic acid salt of triphenyl(3-sulfopropyl)phosphonium: An efficient and reusable solid catalyst for esterification." Catalysis Communications, 2009. [Link]

[4] Li, et al. "Self-Solidifying Quaternary Phosphonium-Containing Ionic Liquids as Efficient and Reusable Catalysts for Biodiesel Production." ACS Sustainable Chemistry & Engineering, 2020. [Link]

Sources

Optimization

Technical Support Center: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers, chemists, and drug development professionals with field-proven insights into the handling,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers, chemists, and drug development professionals with field-proven insights into the handling, storage, and optimization of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate. This compound is a highly specialized, acidic ionic liquid utilized primarily as a Brønsted acid catalyst and a surface-wetting performance additive.

Because of its unique zwitterionic-like phosphonium sulfonate structure paired with a tosylate anion, its efficacy is entirely dependent on strict environmental control. This guide bypasses generic advice to focus on the exact physicochemical causalities that dictate experimental success.

Physicochemical Profile & Safety Parameters

Before integrating this reagent into your workflow, it is critical to understand its baseline properties. The compound's high acidity and hygroscopicity govern all downstream handling procedures.

Table 1: Core Chemical and Safety Parameters

ParameterValue / ClassificationCausality & Impact
CAS Number 439937-65-2Unique identifier for procurement and safety tracking.
Molecular Formula C₂₈H₂₉O₆PS₂Bulky organic framework provides phase-transfer capabilities.
Molecular Weight 556.63 g/mol High mass requires precise molar calculations for catalytic loading.
Assay / Purity ≥98.0%Trace impurities can poison sensitive cross-coupling reactions.
Moisture Limit ≤3% waterWater acts as a competing base, neutralizing the acidic proton.
Hazard Class Skin Corr. 1B (H314)[1]Causes severe skin burns; rapidly hydrolyzes tissue proteins[2].
Storage Class 8ACombustible corrosive; must be segregated from strong bases.

Standard Operating Protocols (SOPs)

To ensure a self-validating experimental system, do not simply follow these steps—understand the thermodynamic and kinetic reasons behind them.

Protocol A: Anhydrous Dispensing and Reaction Setup

The catalytic power of this compound relies on the "naked" proton of the propanesulfonic acid moiety. Atmospheric moisture will immediately compromise this.

  • Pre-Drying: Transfer the required mass of the catalyst into a Schlenk flask. Apply high vacuum (10⁻² mbar) and heat to 80°C for 4 hours.

    • Causality: Thermal energy overcomes the hydrogen bonding between ambient water and the sulfonate/tosylate ions, while the vacuum drives the equilibrium toward complete dehydration.

  • Inert Atmosphere Transfer: Backfill the Schlenk flask with ultra-high purity (UHP) Argon.

    • Causality: Argon is denser than nitrogen, providing a superior, heavier protective blanket against ambient moisture during septum removal or reagent addition.

  • Solvent Addition: Introduce anhydrous, degassed solvents via a gas-tight syringe through a septum.

  • System Validation: Extract a 100 µL aliquot of the catalyst-solvent mixture and perform a Karl Fischer titration.

    • Causality: Proceeding only if the moisture content is <50 ppm guarantees that the catalytic proton remains unshielded and fully active for your substrate.

Protocol B: Catalyst Recovery and Regeneration

One of the primary advantages of this ionic liquid is its recyclability.

  • Phase Separation: Post-reaction, add a non-polar anti-solvent (e.g., cold hexane or diethyl ether) to the reaction mixture.

    • Causality: The highly polar, ionic nature of the catalyst makes it completely insoluble in non-polar media, causing it to precipitate quantitatively while organic products remain in solution.

  • Filtration: Isolate the precipitated catalyst using a medium-porosity glass frit under an inert argon blanket.

  • Thermal Desorption: Wash the solid with cold anti-solvent, then subject it to the pre-drying step outlined in Protocol A (80°C, 10⁻² mbar) to regenerate the active acidic sites.

G A Receive Reagent (CAS: 439937-65-2) B Inspect Seal & Integrity A->B C Transfer to Glovebox (Argon/N2) B->C Preferred D Store in Desiccator (<5% Humidity) B->D Alternative E Dispense via Schlenk Technique C->E D->E F Catalytic Application E->F

Caption: Workflow for anhydrous handling and storage of the catalyst.

Troubleshooting Guide

Q: My catalyst batch has transformed from a free-flowing powder into a sticky, gummy residue. Is it chemically degraded? A: It is highly unlikely to be chemically degraded, but it is heavily hydrated. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is exceptionally hygroscopic.

  • Causality: The ionic lattice created by the bulky triphenylphosphonium cation and the tosylate anion has a strong thermodynamic drive to absorb atmospheric moisture. Water molecules act as a plasticizer, disrupting the electrostatic interactions of the solid and converting it into a viscous paste.

  • Solution: Implement Protocol B (Thermal Desorption) to drive off the water. For future storage, strictly adhere to desiccator or glovebox environments.

Q: During my acid-catalyzed esterification, the reaction rate slowed down significantly after the first hour. What is the mechanistic cause? A: This is a classic symptom of moisture accumulation (esterification produces water as a byproduct).

  • Causality: As water accumulates in the reaction vessel, it acts as a competing base, protonating to form the hydronium ion (H₃O⁺). Due to the "leveling effect" of solvents, the Brønsted acid strength of your system drops to that of H₃O⁺, which is too weak to efficiently protonate your organic substrate.

  • Solution: Equip your reaction vessel with a Dean-Stark trap or activated molecular sieves (3Å) to continuously sequester byproduct water, keeping the sulfonic acid proton highly active.

Q: I am using this ionic liquid as a performance additive to improve surface wetting, but the fluid film is still beading up. Why? A: The concentration of the additive may be too low, or the solid surface may be contaminated with non-polar residues.

  • Causality: This compound improves wetting by reducing the surface tension of the fluid and interacting with polar sites on the solid surface[3]. If the target surface is coated in hydrophobic oils, the polar sulfonate groups cannot anchor effectively, preventing the liquid from spreading into a thin film.

  • Solution: Ensure the target surface (e.g., heat exchanger or distillation column) is thoroughly degreased. Increase the additive concentration incrementally (e.g., 0.1% to 1.0% w/w) until the liquid film spreads uniformly.

Frequently Asked Questions (FAQs)

Q: What are the critical safety and handling requirements for this compound? A: This compound is classified under Hazard Class Skin Corr. 1B (H314)[1].

  • Causality: The propanesulfonic acid group is a strong Brønsted acid that rapidly hydrolyzes tissue proteins and cellular lipids upon contact, causing severe chemical burns[2].

  • Solution: Always handle within a certified fume hood. Mandatory personal protective equipment (PPE) includes a type P3 (EN 143) respirator cartridge, a full face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene). Neutralize any spills immediately with a mild base like sodium bicarbonate before cleanup.

Q: Can this catalyst be used in base-sensitive cross-coupling reactions? A: No. As a strong Brønsted acid, it will immediately neutralize any basic reagents or basic ligands present in the mixture.

  • Causality: The sulfonic acid proton will react exothermically with bases, forming a catalytically inactive zwitterionic salt and potentially crashing out of solution, thereby halting your catalytic cycle.

G A Active Brønsted Acid (Anhydrous State) B Atmospheric Moisture Exposure A->B Humidity >5% C Hydrated State (Proton Shielded) B->C H2O Absorption D Loss of Catalytic Activity C->D Acid Leveling E Vacuum Drying (80°C, 10^-2 mbar) D->E Regeneration E->A Water Removal

Caption: Mechanism of acidic deactivation via moisture exposure and subsequent regeneration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate". Source: PubChem Database. URL:[Link]

  • Evonik Degussa GmbH. "Performance additive for improving the sprinkling characteristics of ionic fluids on solid surfaces". Source: European Patent EP2093278A1.

Sources

Troubleshooting

deprotection of tosylates in the presence of 3-(Triphenylphosphonio)propane-1-sulfonic acid

Welcome to the Application Support Center. This technical guide provides drug development professionals and synthetic chemists with troubleshooting workflows, mechanistic insights, and validated protocols for managing to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide provides drug development professionals and synthetic chemists with troubleshooting workflows, mechanistic insights, and validated protocols for managing tosylate ( p -toluenesulfonyl) protecting groups using the bifunctional Brønsted acidic ionic liquid (BAIL), 3-(Triphenylphosphonio)propane-1-sulfonic acid .

Whether you are attempting the notoriously difficult cleavage of O-Ts/N-Ts bonds or seeking to chemoselectively deprotect other functional groups while leaving the tosylate intact, this guide addresses the causality behind experimental outcomes to ensure reproducible results.

Mechanistic Causality: Why Use a Bifunctional BAIL?

Tosylates are exceptionally stable sulfonamide or sulfonate ester bonds. Traditional deprotection requires harsh reductive conditions (e.g., Na/NH₃, LiAlH₄) or highly corrosive acids (e.g., HBr/AcOH) which are often incompatible with late-stage complex APIs.

3-(Triphenylphosphonio)propane-1-sulfonic acid operates as a bifunctional organocatalyst that circumvents these harsh conditions through a dual-action mechanism:

  • Brønsted Acidity: The terminal sulfonic acid group provides intense, localized protonation of the sulfonyl oxygen, severely weakening the S-O or S-N bond .

  • Phase-Transfer Catalysis (PTC): The triphenylphosphonium head acts as a lipophilic surfactant. In biphasic aqueous/organic media, it draws the hydrophobic tosylated substrate into the reactive interface, drastically increasing the effective concentration of the nucleophile (water or scavenger) .

  • Microwave Susceptibility: As an ionic liquid, it rapidly absorbs microwave irradiation, allowing for instantaneous superheating of the microenvironment without degrading bulk solvent.

G Substrate Tosylated Substrate (R-OTs or R-NHTs) Activation Protonation & Phase Transfer (Weakened S-O / S-N Bond) Substrate->Activation Catalyst Addition Catalyst 3-(Triphenylphosphonio)propane- 1-sulfonic acid Catalyst->Activation Nucleophile Nucleophilic Attack (H2O / Scavenger) Activation->Nucleophile MW Irradiation (>100°C) Product Deprotected Product (R-OH or R-NH2) Nucleophile->Product Bond Cleavage Recycling Catalyst Recovery (Aqueous Phase) Nucleophile->Recycling TsOH Byproduct Recycling->Catalyst Phase Separation

Figure 1: Catalytic cycle for tosylate deprotection using bifunctional BAILs.

Quantitative Reaction Parameters

The table below summarizes the expected outcomes and required conditions for both direct tosylate cleavage and orthogonal deprotection strategies.

Substrate / TargetCatalyst LoadingSolvent SystemTemp / TimeConversionPrimary Side Reaction
Primary O-Tosylate 15 mol%1,4-Dioxane / H₂OMW 110 °C / 20 min>95%None
Secondary O-Tosylate 20 mol%THF / H₂OMW 100 °C / 30 min75%E1/E2 Elimination
Primary N-Tosylate 25 mol%Toluene / PhSHReflux 120 °C / 4 h85%Incomplete cleavage
Acetal (Orthogonal)5 mol%THF / H₂ORT 25 °C / 1 h>99%None (O-Ts retained)

Validated Experimental Protocols

Protocol A: Microwave-Assisted Cleavage of Primary O-Tosylates

Self-Validating System: The reaction progress is tracked via LC-MS. The stoichiometric appearance of p -toluenesulfonic acid ( m/z 171 [M-H]⁻) perfectly correlates with the formation of the deprotected alcohol, validating a hydrolytic pathway over an elimination pathway.

  • Preparation: In a 10 mL microwave-safe sealed vial, dissolve the O-tosylated substrate (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (4.0 mL).

  • Catalyst Addition: Add 3-(Triphenylphosphonio)propane-1-sulfonic acid (0.15 mmol, 15 mol%). Stir for 1 minute until the biphasic mixture homogenizes into a microemulsion.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 110 °C for 20 minutes.

  • Quenching: Cool rapidly to 25 °C. Add saturated aqueous NaHCO₃ (5 mL) to neutralize the liberated TsOH.

  • Extraction & Recovery: Extract with ethyl acetate (3 × 10 mL). The organic layer contains the pure alcohol. The aqueous layer retains the BAIL catalyst, which can be recovered via lyophilization and subsequent washing with cold diethyl ether.

Protocol B: Chemoselective Acetal Deprotection in the Presence of Tosylates

Self-Validating System: TLC monitoring (Hexanes:EtOAc) will show the disappearance of the non-polar acetal and the appearance of the polar carbonyl compound, while the UV-active tosylate moiety remains intact on the molecule.

  • Preparation: Dissolve the dual-protected substrate (1.0 mmol) in THF/H₂O (9:1, 5.0 mL).

  • Catalyst Addition: Add 3-(Triphenylphosphonio)propane-1-sulfonic acid (0.05 mmol, 5 mol%).

  • Reaction: Stir at 25 °C for 1 hour. Critical: Do not apply heat, as temperatures >80 °C will initiate unwanted tosylate cleavage.

  • Workup: Dilute with diethyl ether (15 mL) and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q: My secondary O-tosylate is undergoing elimination (forming an alkene) instead of deprotecting to the alcohol. How can I prevent this? A: O-Tosylates are excellent leaving groups. Under acidic conditions with heating, E1 or E2 elimination often outcompetes Sₙ2/Sₙ1 hydrolysis due to steric hindrance at the secondary carbon. To suppress elimination:

  • Increase Nucleophilicity: Swap the 1,4-dioxane/water mixture for a more aggressive nucleophilic scavenger system, such as adding 5 equivalents of thiophenol (PhSH) or anisole.

  • Lower Temperature: Drop the microwave temperature to 85 °C and extend the reaction time to 45 minutes.

Q: The N-tosylate cleavage is stalling at ~50% conversion. How can I drive it to completion? A: Sulfonamides (N-Ts) are significantly more stable than sulfonate esters (O-Ts). The stalling is usually caused by product inhibition, where the liberated amine buffers the sulfonic acid catalyst.

  • Solution: Increase the catalyst loading to 25–30 mol%. Alternatively, run the reaction in a biphasic Toluene/Water system and add a sacrificial nucleophile (like phenol) to trap the sulfonylium intermediate, preventing the reverse reaction.

Q: How do I ensure the 3-(Triphenylphosphonio)propane-1-sulfonic acid catalyst is fully removed from my final API? A: Because the catalyst is highly zwitterionic/ionic, it has virtually zero solubility in non-polar organic solvents. A simple liquid-liquid extraction using a highly non-polar solvent (e.g., MTBE or heptane) against water will quantitatively partition the catalyst into the aqueous phase. Trace elemental analysis (ICP-MS for Phosphorus) can be used to validate clearance to <10 ppm.

Q: Can I use this catalyst for large-scale batch reactors without microwave assistance? A: Yes, but the reaction kinetics will change. Microwave irradiation specifically exploits the ionic liquid's dipole for rapid heating. In a standard thermal batch reactor, you must increase the reaction time by a factor of 4 to 6 (e.g., 20 mins MW 2 hours thermal reflux) to achieve the same activation energy for S-O/S-N bond cleavage.

References

  • National Center for Biotechnology Information (PubChem). "3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate." PubChem Compound Summary for CID 11272910. URL:[Link]

  • Catalysis Science & Technology (RSC). "Highly efficient triphenyl(3-sulfopropyl)phosphonium functionalized phosphotungstic acid on silica as a solid acid catalyst for selective mono-allylation of acetals." URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "Acidic Ionic Liquids as Metal-Free and Recyclable Catalysts for Direct Reduction of Aromatic Allylic Alcohol in Dimethyl Carbonate via Hydrogen Transfer." URL:[Link]

  • ACS Omega. "Brønsted Acidic Ionic Liquid-Promoted Amidation of Quinoline N-Oxides with Nitriles." URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate vs. Alternative Phosphonium Salts &amp; Ionic Liquids

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Profiling In the rapidly evolving landscape of task-specific i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Profiling

In the rapidly evolving landscape of task-specific ionic liquids (TSILs) and advanced catalytic precursors, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) has emerged as a highly versatile, high-performance compound. Unlike traditional ammonium or imidazolium-based ionic liquids, this specific phosphonium sulfonate salt exhibits extraordinary thermal stability and a unique electronic architecture.

The causality behind its superior performance—particularly in volatile organic compound (VOC) capture and heterogeneous catalysis—lies in its dense aromatic framework. The presence of three phenyl rings on the phosphonium cation, combined with the aromatic tosylate anion, creates a highly electron-rich environment. This structural feature drives powerful non-covalent interactions (specifically π-π stacking) that traditional aliphatic or mono-aromatic alternatives cannot replicate 1.

Mechanistic Visualization: Why Phosphonium Outperforms Imidazolium

When capturing aromatic VOCs like toluene, the interaction mechanism is the primary determinant of efficiency. Imidazolium benchmarks (e.g., [EMIM][Tf2N]) rely on weaker van der Waals forces and limited single-ring π-π interactions. In contrast, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate acts as a highly efficient π-electron donor system.

G Toluene Toluene (VOC Target) PiPi π-π Stacking Interactions (Triphenyl groups & Tosylate) Toluene->PiPi TPPS 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate Cation Phosphonium Cation [Ph3P-(CH2)3-SO3H]+ TPPS->Cation Anion Tosylate Anion [TOS]- TPPS->Anion Complex Stable IL-Toluene Complex (>99.5% Capture Efficiency) PiPi->Complex Cation->PiPi Anion->PiPi

Mechanism of toluene capture via π-π stacking interactions with the phosphonium tosylate IL.

Comparative Performance Data

To objectively evaluate this compound, we benchmark its performance against standard industry alternatives in two primary applications: VOC (Toluene) Capture and Esterification Catalysis .

Table 1: Physicochemical & Performance Comparison for VOC Capture

Data supported by Faghihi-Zarandi et al. demonstrating superior toluene removal capabilities 2.

Property / Metric3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate[EMIM][Tf2N] (Imidazolium Benchmark)Activated Carbon (Traditional)
Structural Advantage High aromatic density (4 phenyl rings total)Low aromatic density (1 imidazole ring)Amorphous porous network
Toluene Removal Efficiency Up to 99.5% ~90 - 95%Initial high, rapid attenuation
Primary Interaction Mechanism Strong π-π stackingWeak π-π stacking, van der WaalsPhysisorption (pore filling)
Regeneration Capacity Excellent (Thermal desorption at 110 °C)GoodPoor (incomplete desorption)
Thermal Stability Very High (>300 °C)High (~250-300 °C)N/A (Combustible)
Table 2: Comparison of Catalytic Performance in Esterification

When utilized as a zwitterionic precursor to form polyoxometalate salts 1.

Catalyst TypePhaseReusabilityTypical YieldEnvironmental Impact
TPPS-Polyoxometalate Salt HeterogeneousHigh (>5 cycles without loss)>95% Low (Green Catalyst)
p-Toluenesulfonic Acid (PTSA) HomogeneousNone (requires neutralization)85-90%High (Aqueous waste)
Sulfuric Acid (H2SO4) HomogeneousNone80-85%Very High (Corrosive waste)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following experimental workflows are designed as self-validating systems . Every protocol includes an internal verification step to prove causality and rule out experimental artifacts.

Protocol 1: Liquid-Gas Phase Extraction of Toluene using Immobilized Phosphonium IL

Objective: Quantify the VOC capture efficiency of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate against an imidazolium control 3. Self-Validation Mechanism: The system utilizes a closed-loop mass balance approach. The mass of toluene depleted from the feed gas must equal the mass of toluene recovered during thermal desorption, verified via GC-FID internal standardization.

Step-by-Step Methodology:

  • Sorbent Preparation: Uniformly coat 0.2 g of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate onto inert microglassy balls to maximize the gas-liquid interfacial surface area without introducing pore-diffusion limitations.

  • Gas Stream Introduction: Pass a calibrated N₂ gas stream containing a known concentration of toluene vapor through the absorption column at a constant flow rate at 25 °C.

  • Absorption & Breakthrough Analysis: Monitor the effluent gas continuously. The absorption phase is complete when the effluent toluene concentration reaches 5% of the feed concentration (breakthrough point).

  • Thermal Desorption: Transfer the saturated microglassy balls to a sealed desorption chamber. Heat to 110 °C under a pure N₂ purge gas to release the captured toluene. The high thermal stability of the phosphonium cation ensures no IL degradation occurs at this temperature 4.

  • GC-FID Quantification: Analyze the desorbed gas using Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate removal efficiency by comparing the desorbed mass against the initial feed mass.

G Step1 Immobilize IL on Microglassy Balls Step2 Gas Stream Introduction (Toluene vapor, 25 °C) Step1->Step2 Step3 Absorption Phase (Liquid-Gas Extraction) Step2->Step3 Step4 Thermal Desorption (110 °C) Step3->Step4 Step5 GC-FID Analysis (Mass Balance Validation) Step4->Step5

Self-validating workflow for continuous VOC absorption, thermal desorption, and quantification.

Protocol 2: Synthesis and Validation of Phosphotungstic Acid-Phosphonium Solid Catalyst

Objective: Convert the zwitterionic phosphonium sulfonate into a reusable heterogeneous polyoxometalate catalyst for esterification. Self-Validation Mechanism: The protocol requires a strict 5-cycle reusability test. Consistent yield (>90%) across all cycles validates the structural integrity and proves the absence of homogeneous leaching.

Step-by-Step Methodology:

  • Zwitterion Precursor Preparation: Dissolve 3-(Triphenylphosphonio)propane-1-sulfonate in distilled water at ambient temperature.

  • Polyoxometalate Complexation: Add an equimolar aqueous solution of phosphotungstic acid dropwise under vigorous stirring. The bulky phosphonium cations will immediately pair with the polyoxometalate anions.

  • Precipitation & Washing: Collect the resulting solid precipitate via centrifugation. Wash sequentially with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Dry the catalyst in a vacuum oven at 80 °C for 12 hours to yield the active solid catalyst.

  • Catalytic Evaluation (Esterification): React a standard carboxylic acid with an alcohol using 1 mol% of the synthesized catalyst. Monitor the conversion rate via HPLC.

  • Recycling Validation: Recover the catalyst via simple filtration, wash with ethanol, and reuse in a subsequent reaction cycle. Repeat for a minimum of 5 iterations to confirm long-term stability.

Conclusion

For advanced applications requiring high thermal stability and dense aromatic electron-donor environments, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate heavily outperforms traditional imidazolium ionic liquids and homogeneous acid catalysts. Its unique structural causality directly translates to near-perfect (99.5%) toluene capture efficiencies and highly stable, recyclable catalytic performance.

References

  • Faghihi-Zarandi, A., et al. "A new method for removal of hazardous toluene vapor from air based on ionic liquid-phase adsorbent." ResearchGate.[Link]

  • Zhang, W., et al. "Deciphering the Sustainability of an Ionic Liquid-Based BTX Harvesting Process from Energetic, Environmental, and Economic Perspectives." ACS Sustainable Chemistry & Engineering.[Link]

  • ACS Publications. "Condensable Gases Capture with Ionic Liquids." Chemical Reviews. [Link]

Sources

Comparative

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate vs tetrabutylammonium bromide in catalysis

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate vs. Tetrabutylammonium Bromide (TBAB): A Comprehensive Guide to Catalyst Selection In modern organic synthesis and drug development, overcoming phase barriers and m...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate vs. Tetrabutylammonium Bromide (TBAB): A Comprehensive Guide to Catalyst Selection

In modern organic synthesis and drug development, overcoming phase barriers and minimizing activation energy are critical for scalable, green chemistry. Two highly effective, yet mechanistically distinct, catalytic systems often evaluated for biphasic reactions are 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TPPS-TsO) and Tetrabutylammonium bromide (TBAB) .

While TPPS-TsO functions as a task-specific Brønsted acidic ionic liquid (BAIL), TBAB is a universally employed phase-transfer catalyst (PTC)[1]. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and experimental workflows to aid researchers in optimal catalyst selection.

Mechanistic Divergence: Brønsted Acidic Ionic Liquids vs. Phase-Transfer Catalysis

Understanding the causality behind each catalyst's efficacy is paramount for protocol optimization.

  • TPPS-TsO (Brønsted Acid-Surfactant-Combined Catalyst): TPPS-TsO features a lipophilic triphenylphosphonium head and a strongly acidic propanesulfonic acid tail, paired with a tosylate counterion. In aqueous or biphasic systems, it acts as a surfactant, self-assembling into microemulsions. The hydrophobic core of these micelles concentrates organic substrates, while the sulfonic acid groups provide localized, high-density proton donation. As reactions (like esterifications) proceed, the increasingly hydrophobic products are expelled from the micelle, naturally driving the chemical equilibrium forward without the need for aggressive water-removal techniques.

  • TBAB (Phase-Transfer Catalyst): TBAB operates via ion exchange and spatial shuttling. The bulky, lipophilic tetrabutylammonium cation ( NBu4+​ ) readily dissolves in organic solvents, while the bromide anion ( Br− ) can be exchanged for other nucleophiles (e.g., OH− , CN− , or deprotonated amines) at the aqueous-organic interface[2]. By transporting these reactive anions into the organic phase—where they are poorly solvated and highly reactive—TBAB overcomes severe mass-transfer limitations[3]. This makes it indispensable for nucleophilic substitutions, N-alkylations, and oxidations[4].

Mechanism Start Catalyst Selection TPPS TPPS-TsO (Brønsted Acidic IL) Start->TPPS TBAB TBAB (Phase-Transfer Catalyst) Start->TBAB TPPS_Mech Dual Action: Proton Donation + Surfactant TPPS->TPPS_Mech TBAB_Mech Ion Exchange: Anion Transport to Organic Phase TBAB->TBAB_Mech TPPS_App Esterifications, Acetalizations, Multicomponent Reactions TPPS_Mech->TPPS_App TBAB_App Alkylations, Oxidations, Nucleophilic Substitutions TBAB_Mech->TBAB_App

Mechanistic pathways comparing Brønsted acidic ionic liquids and phase-transfer catalysts.

Performance Benchmarking: Quantitative Comparisons

The following table synthesizes the operational parameters and typical performance metrics for both catalysts across standard synthetic workflows[2][4][5].

ParameterTPPS-TsOTBAB
Primary Function Brønsted Acid & SurfactantPhase-Transfer Catalyst (Ion Shuttle)
Typical Reactions Esterifications, Acetalizations, MulticomponentN/O-Alkylations, Oxidations, Williamson Ether
Optimal Solvent System Water (forms microemulsions) or Solvent-freeBiphasic (Water / Toluene or DCM)
Catalyst Loading 5 – 10 mol%1 – 5 mol%
Reaction Temperature 60°C – 100°CRoom Temp – 80°C
Product Yields (Avg) 85% – 98%80% – 95%
Catalyst Recovery Phase separation (remains in aqueous phase)Aqueous extraction / Recrystallization
Relative Cost High (Specialty Ionic Liquid)Low (Commodity Chemical)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual cues (such as phase separation) inherently verify the mechanistic action of the catalysts.

Protocol A: Biphasic Esterification using TPPS-TsO

Causality: Traditional acid catalysis requires anhydrous conditions. Here, water is used intentionally. The amphiphilic nature of TPPS-TsO creates a hydrophobic reaction pocket, shielding the esterification from bulk water and preventing hydrolysis.

  • Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and alcohol (1.2 eq) in distilled water.

  • Catalyst Addition: Add 5 mol% of TPPS-TsO. The mixture will form a cloudy microemulsion upon stirring.

  • Reaction: Stir vigorously at 80°C. Monitor via Thin Layer Chromatography (TLC). As the ester forms, it will phase-separate into distinct hydrophobic droplets.

  • Recovery: Cool the mixture to room temperature. The product forms a distinct upper organic layer. Decant or extract the organic layer. The aqueous phase, containing 100% of the TPPS-TsO, can be directly reused for the next catalytic cycle without purification.

Protocol B: N-Arylation of Secondary Amines using TBAB

Causality: The base (KOH) is insoluble in the organic phase, and the amine is unreactive without deprotonation. TBAB shuttles the hydroxide ion into the organic phase to deprotonate the amine, then stabilizes the resulting anion for nucleophilic attack on the aryl halide[5].

  • Preparation: To a dry flask, add the secondary amine (1.5 eq), aryl halide (1.0 eq), and solid KOH (1.5 eq) in toluene (organic phase)[5].

  • Catalyst Addition: Add 5 mol% TBAB[5].

  • Reaction: Stir the biphasic mixture at 100°C. The lipophilic NBu4+​ cation actively transports the base across the phase boundary[3]. Monitor progress via TLC until the aryl halide is consumed.

  • Workup: Quench with water. The TBAB partitions back into the aqueous phase along with inorganic salts. Extract the product from the organic layer, dry over Na2​SO4​ , and purify via column chromatography[2].

Workflow Reaction Biphasic Reaction Mixture (Aqueous + Organic) Cooling Cooling & Settling Reaction->Cooling Separation Phase Separation Cooling->Separation OrgPhase Organic Phase (Contains Product) Separation->OrgPhase AqPhase Aqueous Phase (Contains Catalyst) Separation->AqPhase Purification Evaporation & Chromatography OrgPhase->Purification Recycling Catalyst Recycling (Direct reuse for next cycle) AqPhase->Recycling Recycling->Reaction

Experimental workflow for biphasic catalysis setup, phase separation, and catalyst recovery.

Strategic Selection Guide

When designing a synthetic route, the choice between TPPS-TsO and TBAB dictates the entire solvent and workup strategy:

  • Choose TPPS-TsO when dealing with acid-catalyzed transformations (e.g., protecting group chemistry, esterifications) where you want to strictly avoid volatile organic solvents. Its higher upfront cost is offset by its near-perfect recyclability in aqueous systems.

  • Choose TBAB for base-catalyzed or nucleophilic reactions (e.g., synthesizing bioactive N-heterocycles[4]) where reactants are partitioned across immiscible liquid-liquid or solid-liquid phases[3]. Its low cost, environmental benignity, and high thermal stability make it the gold standard for industrial-scale phase-transfer applications[1].

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI Molecules.[Link]

  • Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. ACS Langmuir.[Link]

  • Tetrabutylammonium bromide. Wikipedia.[Link]

Sources

Validation

analytical standards for 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

As a Senior Application Scientist, I have observed that the transition from conventional reagents to task-specific ionic liquids has fundamentally reshaped analytical chemistry. Among these, 3-(Triphenylphosphonio)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the transition from conventional reagents to task-specific ionic liquids has fundamentally reshaped analytical chemistry. Among these, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS 439937-65-2) has emerged as a critical dual-purpose analytical standard.

This guide provides an objective, data-driven comparison of this compound against traditional alternatives, detailing its mechanistic advantages as both a Brønsted Acidic Ionic Liquid (BAIL) reference standard and an advanced LC-MS ion-pairing reagent.

The Analytical Paradigm of Phosphonium Sulfonates

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TPPS-Tos) is a highly specialized zwitterionic precursor and BAIL standard. With an empirical formula of C28H29O6PS2 and a molecular weight of 556.63 Da, its molecular architecture combines a sterically hindered triphenylphosphonium cation with a strongly acidic propane-1-sulfonic acid moiety, stabilized by a tosylate counterion,[1].

Mechanistic Causality: Why TPPS-Tos Outperforms Alternatives

The analytical superiority of TPPS-Tos over traditional imidazolium salts (e.g., [BMIM][HSO4]) or ammonium-based ion-pairing reagents (e.g., Tetrabutylammonium phosphate, TBAP) is rooted in its structural thermodynamics:

  • Thermal & Chemical Inertness: Imidazolium-based BAILs are prone to deprotonation at the C2 position, leading to carbene formation and degradation at elevated temperatures. The triphenylphosphonium core of TPPS-Tos lacks these acidic ring protons, offering superior thermal stability (>300 °C) for high-temperature catalytic benchmarking ([2]).

  • Acidity Standardization: Measuring Hammett acidities ( H0​ ) in non-aqueous ionic liquid media is notoriously difficult due to solvent leveling effects ([3]). TPPS-Tos provides a highly crystalline, pure Brønsted acid source that allows for precise stoichiometric additions during UV-Vis titrations, establishing reliable baseline acidity scales.

  • Mass Spectrometry (LC-MS) Amplification: While TBAP causes severe ion suppression in MS, the pre-formed phosphonium cation in TPPS-Tos acts as a permanent positive charge tag. When paired with anionic metabolites, it dramatically enhances Electrospray Ionization (ESI+) efficiency.

Comparative Performance Analysis

To objectively evaluate TPPS-Tos, we must benchmark it against industry-standard alternatives across key analytical metrics.

Analytical ParameterTPPS-Tos (CAS 439937-65-2)[BMIM][HSO4] (Traditional BAIL)TBAP (Traditional Ion-Pairing)
Primary Analytical Use BAIL Acidity Standard / LC-MSBAIL Catalytic StandardHPLC UV Ion-Pairing
Thermal Stability ( Tdecomp​ ) > 300 °C~ 250 °C< 200 °C
Brønsted Acidity Strong (Sulfonic acid proton)Moderate (Bisulfate proton)None (Neutral salt)
Phase State at 25 °C Crystalline SolidViscous LiquidSolid
LC-MS Ionization Efficiency Excellent (Fixed-charge cation)GoodPoor (Severe ion suppression)
Handling Hazards Skin Corr. 1B (H314)IrritantIrritant

Workflow Visualization

G cluster_0 Workflow 1: BAIL Acidity Benchmarking cluster_1 Workflow 2: LC-MS Ion-Pairing TPPS TPPS-Tos Standard (CAS 439937-65-2) Titration Hammett Acidity Titration TPPS->Titration Complex Analyte-Phosphonium Complexation TPPS->Complex UVVis UV-Vis Spectrophotometry Titration->UVVis Validation Acidity Scale (H0) Validation UVVis->Validation Chrom Reversed-Phase Retention Complex->Chrom ESI ESI+ MS Amplification Chrom->ESI

Dual analytical workflows utilizing TPPS-Tos for acidity benchmarking and LC-MS ion-pairing.

Self-Validating Experimental Protocols

Protocol A: Non-Aqueous Acidity Scale Calibration ( H0​ )

Causality: To evaluate the catalytic potential of new ionic liquids, researchers must determine their exact Brønsted acidity. TPPS-Tos serves as the absolute reference standard. We utilize 4-nitroaniline as the indicator because its pKa​ transition aligns perfectly with the sulfonic acid moiety in anhydrous environments.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve TPPS-Tos in anhydrous acetonitrile to create a precise 10.0 mM stock solution.

  • Indicator Preparation: Prepare a 1.0 mM solution of 4-nitroaniline in anhydrous acetonitrile.

  • Titration: In a quartz cuvette, add 2.0 mL of the indicator solution. Perform stepwise additions (10 µL) of the TPPS-Tos standard.

  • Spectrophotometric Analysis: Record the UV-Vis spectra from 250 nm to 500 nm after each addition, monitoring the decrease of the unprotonated peak (~380 nm) and the rise of the protonated peak.

  • Self-Validation Check: The protocol is self-validating if the overlaid UV-Vis spectra display a sharp, singular isosbestic point. The presence of this point confirms a clean two-state equilibrium without solvent degradation or side reactions, thereby validating the purity of the TPPS-Tos standard.

Protocol B: LC-MS Ion-Pairing for Highly Polar Acidic Metabolites

Causality: Highly polar acidic metabolites (e.g., short-chain organic acids) elute in the void volume of standard C18 columns. By adding TPPS-Tos to the mobile phase, the phosphonium cation forms a lipophilic ion-pair with the metabolite, drastically increasing retention. During ESI+, the fixed-charge phosphonium tag dominates the spectrum, amplifying the signal.

Step-by-Step Methodology:

  • Mobile Phase A: Prepare HPLC-grade water containing 0.1% Formic Acid and 2.0 mM TPPS-Tos. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 2% B to 80% B over 12 minutes at a flow rate of 0.3 mL/min.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor for the intact ion-pair mass or the specific phosphonium tag fragment.

  • Self-Validation Check: Inject a standard mixture of malic and citric acid with and without TPPS-Tos in the mobile phase. The system is validated when the retention factor ( k′ ) increases by at least 3-fold, and the ESI+ signal-to-noise ratio improves by >50x compared to the negative control.

Safety and Handling Directives

TPPS-Tos is classified under GHS as Skin Corr. 1B (H314) , indicating it causes severe skin burns and eye damage,[1]. All handling must be conducted within a certified fume hood. Required PPE includes face shields, chemically resistant gloves, and a type P3 (EN 143) respirator cartridge.

References

  • National Center for Biotechnology Information (NCBI). "3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | C28H29O6PS2 | CID 11272910". PubChem Database.[Link]

  • ACS Sustainable Chemistry & Engineering. "Reusable Brønsted Acidic Ionic Liquid Efficiently Catalyzed N-Formylation and N-Acylation of Amines". American Chemical Society.[Link]

  • ResearchGate. "Brønsted Acids in Ionic Liquids: Fundamentals, Organic Reactions, and Comparisons".[Link]

Sources

Comparative

Comparative Study of Tosylate vs. Other Counter-Ions for 3-(Triphenylphosphonio)propane-1-sulfonic Acid in Brønsted Acid Catalysis

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol Introduction: The Architecture of Phosphonium-Based BAILs In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol

Introduction: The Architecture of Phosphonium-Based BAILs

In the landscape of green chemistry and pharmaceutical synthesis, Brønsted Acidic Ionic Liquids (BAILs) have emerged as transformative catalysts. At the forefront of this class is 3-(Triphenylphosphonio)propane-1-sulfonic acid (often denoted as the [TPSP] cation). The zwitterionic core of this molecule features a bulky, lipophilic triphenylphosphonium anchor and a highly acidic propanesulfonic acid moiety.

However, the cation only dictates half of the catalyst's behavior. The selection of the counter-ion (anion) is the critical variable that governs the catalyst's thermal stability, Hammett acidity ( H0​ ), and, most importantly, its phase-transfer thermodynamics. This guide objectively compares the tosylate ([Tos]⁻) counter-ion against alternative anions—such as triflate ([OTf]⁻), hydrogen sulfate ([HSO4]⁻), and phosphotungstate ([PW12O40]³⁻)—to provide researchers with a causal understanding of which catalyst to deploy for specific synthetic workflows [1][2].

Mechanistic Causality: Why the Counter-Ion Matters

The physical state and catalytic efficiency of a [TPSP]-based BAIL are not arbitrary; they are the direct result of non-covalent interactions dictated by the counter-ion.

  • Tosylate ([Tos]⁻): The Amphiphilic Sweet Spot The p-toluenesulfonate anion features an aromatic ring that engages in robust π−π and cation- π stacking with the triphenyl groups of the [TPSP] cation. This specific supramolecular network increases the lattice energy just enough to make [TPSP][Tos] a solid at room temperature ( Tm​≈60−80∘ C), but a molten liquid at standard reaction temperatures (e.g., 90∘ C). This enables Self-Induced Phase Separation (SIPS) —acting as a homogeneous catalyst during the reaction (zero mass transfer limitation) and a heterogeneous solid during recovery [3].

  • Triflate ([OTf]⁻): The Superacidic Liquid Triflate is highly electron-withdrawing, pushing the Brønsted acidity of the sulfonic acid group into the superacidic realm. However, lacking an aromatic ring, it disrupts crystal lattice formation, rendering the catalyst a room-temperature liquid. While kinetically superior, it is highly soluble in polar products, making recovery notoriously difficult without volatile organic solvent extraction [4].

  • Phosphotungstate ([PW12O40]³⁻): The Strict Heterogeneous Solid Polyoxometalates like phosphotungstate are massive, multi-charged anions that completely suppress melting. [TPSP]₃[PW12O40] is a true solid acid catalyst. It offers extreme thermal stability (>300°C) and trivial recovery via filtration, but it suffers from severe mass-transfer limitations in viscous media (e.g., long-chain fatty acid esterifications) [2].

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of [TPSP]-based catalysts across different counter-ions.

Counter-IonCatalyst ClassificationRelative Acidity (Hammett H0​ )Thermal Stability ( Td​ )Phase Behavior (at 90°C)Recovery MechanismCost-Efficiency
Tosylate ([Tos]⁻) Pseudo-Homogeneous BAILModerate-Strong~280°CMolten LiquidHigh (SIPS / Precipitation)Excellent
Triflate ([OTf]⁻) Homogeneous BAILSuperacidic~320°CLiquidPoor (Requires Extraction)Low
Hydrogen Sulfate ([HSO4]⁻) Aqueous/Homogeneous BAILStrong~250°CLiquidModerate (Hydrolysis Risk)Excellent
Phosphotungstate ([PW12O40]³⁻) Heterogeneous Solid AcidStrong>350°CSolidExcellent (Simple Filtration)Moderate

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical superiority of the tosylate counter-ion in phase-transfer catalysis, the following step-by-step protocol outlines a benchmark esterification reaction (Oleic Acid + Methanol to yield Biodiesel).

This protocol is designed as a self-validating system : the visual phase transitions directly confirm both the progression of the reaction and the structural integrity of the catalyst. If the [TPSP][Tos] catalyst has degraded, the critical cooling-induced precipitation will fail.

Protocol: Esterification using [TPSP][Tos] via SIPS

Phase 1: Reaction Setup (Homogenization)

  • In a 50 mL round-bottom flask equipped with a reflux condenser, add 10 mmol of oleic acid and 100 mmol of anhydrous methanol.

  • Add 0.5 mmol (5 mol%) of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) [1].

  • Observation: At 25∘ C, the catalyst remains a suspended white solid.

Phase 2: Catalytic Activation (Melting) 4. Heat the mixture to 70∘ C under magnetic stirring (600 rpm). 5. Causality Check: As the temperature surpasses the catalyst's melting point, the π−π stacking network relaxes. The solid completely dissolves, forming a single, homogeneous liquid phase. This eliminates the liquid-solid mass transfer barriers that plague phosphotungstate variants. 6. Reflux for 4 hours.

Phase 3: Self-Validating Recovery (SIPS) 7. Remove the heat source and allow the flask to cool naturally to 25∘ C. 8. Validation: As the mixture cools, the[TPSP][Tos] catalyst spontaneously recrystallizes and precipitates out of the solution, while the methyl oleate (product) and water (byproduct) form a distinct biphasic liquid layer above it. 9. Decant the liquid layers. Wash the recovered solid catalyst with cold diethyl ether (2 x 5 mL) to remove residual organics, and dry under vacuum at 50∘ C for 2 hours. The catalyst is now ready for the next cycle with >98% mass recovery.

Mechanistic Visualization

The following diagram illustrates the Temperature-Dependent Phase Separation cycle, highlighting why the tosylate counter-ion provides an operational advantage over permanently liquid (triflate) or permanently solid (phosphotungstate) alternatives.

G Start Reactants + Solid [TPSP][Tos] (Heterogeneous at 25°C) Heat Heating to 70°C (Catalyst Melts) Start->Heat Apply Heat Reaction Homogeneous Catalysis (Zero Mass Transfer Limitation) Heat->Reaction Activation Cooling Cooling to 25°C (Self-Induced Phase Separation) Reaction->Cooling Reaction Complete Products Liquid Products Decanted (Ester + Water) Cooling->Products Liquid Phase Recovery Solid[TPSP][Tos] Recovered (Ready for Next Cycle) Cooling->Recovery Solid Phase Recovery->Start Recycled Catalyst

Fig 1. Temperature-dependent phase separation cycle of[TPSP][Tos] in esterification.

Conclusion

For researchers scaling up acid-catalyzed transformations, the choice of counter-ion for 3-(Triphenylphosphonio)propane-1-sulfonic acid dictates the engineering of the downstream purification. While the triflate anion offers maximum acidity and the phosphotungstate anion provides absolute heterogeneity, the tosylate anion strikes the optimal thermodynamic balance. By leveraging specific aromatic stacking interactions,[TPSP][Tos] delivers the kinetic advantages of a homogeneous catalyst with the facile recoverability of a heterogeneous solid, drastically reducing solvent waste and processing time in drug development and fine chemical synthesis.

References

  • K. Desai, et al. "Highly efficient triphenyl(3-sulfopropyl)phosphonium functionalized phosphotungstic acid on silica as a solid acid catalyst for selective mono-allylation of acetals". Catalysis Science & Technology (RSC Publishing). URL: [Link]

  • K. Desai, et al. "Triphenyl methyl phosphonium tosylate as an efficient phase transfer catalyst for ultrasound-assisted oxidative desulfurization of liquid fuel". Environmental Science and Pollution Research International, 2021. URL:[Link]

Validation

Efficacy of 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate as a Next-Generation Brønsted Acid Catalyst

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The transition toward sustainable, high-efficiency organic synthesis has dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The transition toward sustainable, high-efficiency organic synthesis has driven the evolution of catalytic systems from volatile, corrosive liquid acids (e.g., H₂SO₄) to designer Brønsted Acidic Ionic Liquids (BAILs). Among these, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (also referred to as triphenyl(3-sulfopropyl)phosphonium p-toluenesulfonate) has emerged as a structurally optimized, dual-function solvent and catalyst.

This guide objectively evaluates its catalytic efficacy, detailing the mechanistic causality behind its superior performance in esterifications and multicomponent heterocyclic syntheses, and provides validated experimental protocols for its implementation.

Mechanistic Superiority: The Causality of Design

To understand why this specific phosphonium-based BAIL outperforms traditional acids, we must analyze its molecular architecture. The catalyst is not merely a proton donor; it is a highly engineered micro-environment.

  • Hyper-Acidity via Inductive Effects: The localized positive charge on the bulky triphenylphosphonium center exerts a powerful electron-withdrawing inductive effect across the propyl tether. This significantly weakens the O-H bond of the terminal sulfonic acid group, enhancing its Brønsted acidity far beyond that of uncharged alkyl sulfonic acids 1[1].

  • Thermal Robustness: Unlike imidazolium or ammonium-based ionic liquids that can degrade via reverse Menshutkin reactions or Hofmann elimination at elevated temperatures, phosphonium cations exhibit exceptional thermal stability. Decomposition temperatures for these structures routinely exceed 350–450 °C, making them ideal for high-temperature dehydrative condensations 2[2].

  • Phase-Switching and π-π Stacking: The p-toluenesulfonate (tosylate) counterion does more than balance the charge. Its aromatic ring facilitates strong π-π and H···π interactions with aromatic substrates (e.g., benzaldehydes, aminophenols), pre-organizing reactants around the acidic core 2[2]. Furthermore, it grants the catalyst temperature-dependent solubility—acting homogeneously at 100 °C but precipitating upon cooling for effortless recovery 3[3].

Mechanism A Carbonyl Substrate (e.g., Aldehyde/Acid) C Activated Oxonium Intermediate A->C Protonation B BAIL Catalyst [TPhPP-SO3H][Tos] B->C H+ transfer D Nucleophilic Attack (Alcohol/Amine) C->D Addition E Product Formation & Water Elimination D->E Dehydration E->B Catalyst Regeneration

Fig 1: Mechanistic pathway of BAIL-catalyzed carbonyl activation and condensation.

Performance Comparison: Quantitative Data

To objectively evaluate its efficacy, we compare 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate against traditional homogeneous catalysts (p-TsOH, H₂SO₄) and a standard imidazolium BAIL ([BMIM][HSO₄]) in the multicomponent synthesis of 2-phenylbenzoxazole (condensation of o-aminophenol and benzaldehyde) 1[1].

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (min)Yield (%)Recovery/Reusability
[TPhPP-SO₃H][Tos] 7 mol% 100 20 91% Excellent (Up to 4 cycles, >88% yield)
p-Toluenesulfonic Acid (p-TsOH)10 mol%1006072%Poor (Requires aqueous workup/neutralization)
Sulfuric Acid (H₂SO₄)10 mol%1009065%None (Destructive, corrosive waste)
[BMIM][HSO₄]10 mol%1004581%Moderate (Product extraction can cause leaching)
Blank (No Catalyst)0 mol%1001200%N/A

Data Synthesis: The phosphonium BAIL achieves near-quantitative yields in a fraction of the time required by p-TsOH. The 7 mol% loading indicates a highly efficient turnover frequency (TOF), driven by the hyper-acidic sulfonic pole and the hydrophobic micro-environment created by the triphenyl groups, which repels the water byproduct to drive the reaction forward 1[1].

Validated Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 2-arylbenzoxazoles. The methodology is designed to verify both product formation and catalyst integrity post-reaction.

Protocol: Solvent-Free Synthesis of 2-Phenylbenzoxazole

Step 1: Reaction Assembly

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, add o-aminophenol (1.0 mmol, 109 mg) and benzaldehyde (1.0 mmol, 106 mg).

  • Add 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (7 mol%, 39 mg). Note: The catalyst acts as both the proton source and the reaction medium (solvent-free conditions).

Step 2: Catalytic Condensation

  • Heat the mixture to 100 °C in an oil bath under continuous stirring.

  • Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:4). The reaction typically reaches completion within 20 minutes, indicated by the disappearance of the benzaldehyde spot. Causality note: The rapid kinetics are driven by the high local concentration of reactants within the molten ionic liquid matrix.

Step 3: Phase Separation and Catalyst Recovery

  • Cool the reaction mixture to room temperature. The phosphonium BAIL will begin to phase-separate or solidify due to its temperature-dependent solubility profile.

  • Add 5 mL of cold water/ethanol mixture (1:1). The organic product (2-phenylbenzoxazole) will precipitate, while the catalyst remains phase-separated or can be filtered depending on the exact solvent ratio.

  • Filter the solid product and recrystallize from hot ethanol to obtain the pure compound.

  • To recover the catalyst, evaporate the aqueous/ethanolic filtrate under reduced pressure (80 °C, vacuum). Wash the recovered viscous liquid/solid with diethyl ether to remove trace organic impurities, then dry under vacuum for 2 hours.

Step 4: Validation

  • Product: Confirm via ¹H NMR (CDCl₃) looking for the characteristic disappearance of the aldehyde proton (~10 ppm) and the appearance of complex aromatic multiplets (7.3–7.8 ppm).

  • Catalyst: Confirm integrity via ³¹P NMR (D₂O or DMSO-d₆), ensuring a single sharp peak around ~23-25 ppm, verifying the phosphonium center has not degraded.

Workflow Step1 Homogeneous Reaction (100°C, Solvent-Free, 20 min) Step2 Cooling to Room Temp (Phase Separation trigger) Step1->Step2 Step3 Solvent Addition (H2O/EtOH) Step2->Step3 Step4 Product Filtration (Recrystallization) Step3->Step4 Solid Product Step5 Filtrate Evaporation (Vacuum, 80°C) Step3->Step5 Liquid Filtrate Step6 Recycled Catalyst (Ready for Next Run) Step5->Step6 Step6->Step1 Re-use up to 4 cycles

Fig 2: Workflow for solvent-free condensation and subsequent catalyst recovery.

Conclusion

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate represents a significant leap in Brønsted acid catalysis. By tethering a sulfonic acid to an electron-withdrawing, thermally robust triphenylphosphonium core, it overcomes the volatility, toxicity, and recovery issues associated with traditional mineral and organic acids. Its application in drug development workflows—specifically in the rapid, green synthesis of heterocyclic pharmacophores—yields superior throughput, minimal waste, and highly reproducible kinetics.

References

  • Phosphonium acidic ionic liquid: an efficient and recyclable homogeneous catalyst for the synthesis of 2-arylbenzoxazoles, 2-arylbenzimidazoles, and 2-arylbenzothiazoles RSC Advances[Link]

  • Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids ACS Omega[Link]

  • Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts PubMed (Chem Commun)[Link]

Sources

Comparative

Spectroscopic Comparison and Performance Guide: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate vs. Precursors

Task-specific ionic liquids (TSILs) have revolutionized green chemistry, acting simultaneously as highly tunable solvents, catalysts, and gas absorbents. Among these, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Task-specific ionic liquids (TSILs) have revolutionized green chemistry, acting simultaneously as highly tunable solvents, catalysts, and gas absorbents. Among these, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) represents a highly engineered Brønsted acidic TSIL.

As a Senior Application Scientist, understanding the structural evolution of this molecule from its precursors—triphenylphosphine (PPh3), 1,3-propanesultone, and p-toluenesulfonic acid (TsOH)—is critical for optimizing its yield and deploying it in high-performance applications such as volatile organic compound (VOC) capture. This guide objectively compares the spectroscopic signatures of the target TSIL against its precursors and evaluates its real-world performance against alternative absorbents.

Synthesis Workflow and Mechanistic Causality

The synthesis of this TSIL is a robust, two-step self-purifying process.

  • Step 1: Nucleophilic Ring Opening. Triphenylphosphine acts as a nucleophile, attacking the sterically accessible sp³-hybridized carbon of 1,3-propanesultone.

    • Causality: The reaction is conducted in anhydrous toluene. Toluene easily dissolves the non-polar precursors but cannot solvate the highly polar zwitterionic intermediate (3-(triphenylphosphonio)propane-1-sulfonate). This forces the intermediate to precipitate out of solution, driving the reaction forward via Le Chatelier’s principle and eliminating the need for complex chromatographic purification.

  • Step 2: Acid-Base Neutralization. The zwitterion is protonated using p-toluenesulfonic acid (TsOH).

    • Causality: The strongly acidic proton of TsOH protonates the terminal sulfonate group, yielding the final tosylate salt. The bulky tosylate anion prevents tight crystal lattice packing, lowering the melting point and yielding the desired ionic liquid properties.

Synthesis A Triphenylphosphine + 1,3-Propanesultone B SN2 Nucleophilic Attack (Reflux in Toluene, 110°C) A->B C Zwitterion Intermediate [Ph3P+-(CH2)3-SO3-] B->C D Acid-Base Neutralization (+ p-Toluenesulfonic Acid) C->D E Target Ionic Liquid [Ph3P+-(CH2)3-SO3H][TOS-] D->E

Caption: Workflow for the synthesis of the task-specific ionic liquid via SN2 and neutralization steps.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation checkpoints.

Part A: Synthesis of the Zwitterion

  • Preparation: Dissolve 10.0 mmol of PPh3 and 10.0 mmol of 1,3-propanesultone in 20 mL of anhydrous toluene.

  • Reaction: Reflux the mixture at 110 °C for 24 hours under a strict argon atmosphere.

    • Validation Checkpoint: Argon is mandatory to prevent the oxidation of PPh3 to triphenylphosphine oxide. If oxidation occurs, a strong, unwanted P=O stretching band will appear at ~1190 cm⁻¹ in the IR spectrum[1].

  • Isolation: Cool to room temperature. Filter the resulting white precipitate, wash with cold diethyl ether (3 × 10 mL) to remove unreacted PPh3, and dry under vacuum.

Part B: Synthesis of the Tosylate TSIL

  • Neutralization: Suspend the zwitterion in 15 mL of a deionized water/ethanol mixture (1:1 v/v). Add 10.0 mmol of p-toluenesulfonic acid monohydrate.

  • Reaction: Stir continuously at 80 °C for 12 hours to ensure complete protonation.

  • Purification: Evaporate the solvent under reduced pressure. Wash the resulting viscous residue with diethyl ether, then dry under high vacuum (10⁻² mbar) at 60 °C for 24 hours to remove trace moisture.

    • Validation Checkpoint: The final product must exhibit a water content of ≤3% to maintain its specified physical properties.

Spectroscopic Comparison: Precursors vs. Target TSIL

Tracking the spectroscopic shifts from precursors to the final product is the most definitive way to validate the structural integrity of the TSIL. The quaternization of phosphorus and the ring-opening of the sultone trigger massive electronic changes.

  • ³¹P NMR (The Diagnostic Nucleus): PPh3 exhibits a ³¹P resonance at approximately -5.0 ppm due to the shielding effect of its lone pair. Upon nucleophilic attack, the phosphorus atom donates this electron density to form a P-C bond. This localized positive charge causes severe deshielding, shifting the signal drastically downfield to +24.5 ppm .

  • ¹H NMR: The ring-opening of 1,3-propanesultone relieves cyclic strain. The -CH₂-O- protons (originally at 4.5 ppm) shift upfield to ~3.6 ppm as they transform into -CH₂-P⁺ protons. Furthermore, the final TSIL spectrum is a composite of its parts: it features the complex multiplet of the triphenylphosphonium group (7.7–7.9 ppm) alongside the distinct AB quartet (7.1 and 7.5 ppm) and methyl singlet (2.3 ppm) of the tosylate anion.

Table 1: Quantitative Spectroscopic Data Comparison
Compound³¹P NMR (ppm)¹H NMR Key Signatures (ppm)IR Diagnostic Bands (cm⁻¹)
Triphenylphosphine -5.07.3–7.4 (m, 15H, Ar-H)1435 (P-C stretch)
1,3-Propanesultone N/A4.5 (t, 2H, O-CH₂), 3.3 (t, 2H)1350, 1170 (S=O stretch)
p-Toluenesulfonic Acid N/A7.5 (d, 2H), 7.1 (d, 2H), 2.3 (s, 3H)1180, 1030 (S=O stretch)
Target TSIL +24.57.7–7.9 (m, 15H), 7.5 (d, 2H), 3.6 (m, 2H, P-CH₂), 2.3 (s, 3H)3400 (O-H), 1440 (P-C), 1185
Performance Comparison: VOC (Toluene) Capture

Beyond its role as an acid catalyst, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate exhibits extraordinary performance in environmental engineering—specifically in the deep condensation and recovery of volatile organic compounds (VOCs) like toluene[2][3].

Mechanism of Action: The structural design of the TSIL dictates its macroscopic performance. The bulky triphenylphosphonium cation creates a large "free volume" within the liquid matrix, facilitating rapid gas diffusion. Simultaneously, the four aromatic rings (three on the cation, one on the anion) create a highly favorable thermodynamic environment for aromatic VOCs via π-π stacking interactions [3]. The sulfonic acid group provides additional dipole-dipole anchoring sites.

Mechanism VOC Toluene Vapor (VOC Stream) IL [Ph3P-(CH2)3-SO3H][TOS] Ionic Liquid VOC->IL Pi π-π Stacking (Aromatic Rings) IL->Pi VDW van der Waals Forces (Alkyl Chains) IL->VDW Cap High-Efficiency Capture (99.5% Removal) Pi->Cap VDW->Cap

Caption: Intermolecular mechanisms driving the 99.5% efficient capture of toluene by the ionic liquid.

Table 2: Performance Comparison vs. Alternative Absorbents
AbsorbentChemical ClassToluene Removal EfficiencyPrimary Interaction MechanismRegeneration Energy
[Ph₃P-(CH₂)₃-SO₃H][TOS] Task-Specific Ionic Liquid99.5% Strong π-π stacking, H-bondingLow (Desorbs at 110 °C)
[EMIM][Tf₂N] Imidazolium Ionic Liquid~90.0 - 95.0%Weak π-π, van der WaalsLow
Triethylene Glycol (TEG) Traditional Organic Solvent~85.0%Dipole-induced dipoleHigh (High heat capacity)

Data Context: In comparative continuous-flow absorption studies, the target TSIL achieved a 99.5% removal efficiency for toluene, vastly outperforming traditional solvents like TEG and standard commercial ionic liquids like [EMIM][Tf₂N][2][3][4]. Furthermore, the TSIL's negligible vapor pressure prevents secondary atmospheric contamination during the thermal desorption cycle.

Conclusion

The transformation of triphenylphosphine, 1,3-propanesultone, and p-toluenesulfonic acid into 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate represents a masterclass in rational molecular design. Spectroscopically, the transition is easily validated by the massive downfield shift in ³¹P NMR and the integration of distinct aromatic signatures in ¹H NMR. Practically, the resulting TSIL leverages its engineered steric bulk and π-electron density to achieve best-in-class performance for VOC capture, proving itself as a superior alternative to traditional organic solvents.

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Validation

Unlocking Mitochondrial Bioenergetics: A Comparative Guide to 3-(Triphenylphosphonio)propane-1-sulfonic Acid Tosylate vs. Traditional Onium Salts

As organelle-targeted therapeutics and precision biochemical probes evolve, the chemical vectors we use to breach cellular barriers must be equally refined. For decades, quaternary ammonium salts (QAS) dominated the land...

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Author: BenchChem Technical Support Team. Date: April 2026

As organelle-targeted therapeutics and precision biochemical probes evolve, the chemical vectors we use to breach cellular barriers must be equally refined. For decades, quaternary ammonium salts (QAS) dominated the landscape of cationic delivery and biocidal applications. However, the paradigm has shifted toward phosphonium-based lipophilic cations, specifically triphenylphosphonium (TPP) derivatives, which offer unparalleled mitochondrial targeting[1].

Within this class, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TPP-Pr-SO₃H Tosylate) emerges as a highly specialized zwitterionic salt. As a Senior Application Scientist, I have observed that while simple alkyl-TPP salts excel at mitochondrial accumulation, their extreme lipophilicity often induces off-target bioenergetic toxicity. This guide objectively compares the biological activity of TPP-Pr-SO₃H Tosylate against traditional onium salts, dissecting the mechanistic causality behind its superior biocompatibility and providing self-validating protocols for your own laboratory profiling.

Mechanistic Causality: Why Zwitterionic Phosphonium Outperforms Ammonium

To understand the biological activity of these salts, we must first examine the physical chemistry governing their cellular uptake.

The Delocalization Advantage

Traditional Quaternary Ammonium Salts (QAS) feature a localized positive charge on a relatively small nitrogen atom. This high charge density creates a tightly bound hydration shell, which acts as a massive thermodynamic barrier when attempting to cross the hydrophobic core of the phospholipid bilayer. Consequently, QAS primarily act as membrane disruptors (surfactants) rather than penetrating vectors, leading to high generalized cytotoxicity and poor organelle targeting[2].

In contrast, the phosphorus atom in a TPP cation is larger, and its positive charge is broadly delocalized across three bulky phenyl rings[1]. This delocalization drastically lowers the activation energy required for membrane permeation. Driven by the Nernst equation, TPP cations selectively accumulate in the mitochondrial matrix—concentrating 100- to 1000-fold due to the highly negative mitochondrial membrane potential (ΔΨm, typically -140 to -180 mV)[3].

The Zwitterionic Buffer Effect

While standard alkyl-TPP salts are excellent targeting moieties, their high hydrophobicity can be a double-edged sword. At elevated concentrations, they embed into the inner mitochondrial membrane (IMM), acting as mild detergents or protonophores that inhibit the electron transport chain (ETC) and induce proton leak[4].

This is where the structural brilliance of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate becomes evident. The incorporation of the propane-1-sulfonic acid moiety introduces a zwitterionic character (upon deprotonation to sulfonate). This superhydrophilic functional group balances the lipophilicity of the TPP core, significantly increasing aqueous solubility and preventing the severe IMM disruption characteristic of simple alkyl-TPPs[5]. The tosylate counterion further ensures a stable, highly pure salt formulation ideal for biological assays.

G Extracellular Extracellular Space (~0 mV) Cytosol Cytosol (-40 mV) Extracellular->Cytosol Plasma Membrane Mitochondria Mitochondrial Matrix (-160 mV) Cytosol->Mitochondria Inner Mito Membrane

Caption: Nernstian accumulation of lipophilic cations driven by membrane potential.

Comparative Biological Activity

The structural differences between these onium salts translate directly into distinct biological profiles. The table below synthesizes quantitative data comparing QAS, standard Alkyl-TPP, and the zwitterionic TPP-Pr-SO₃H Tosylate.

Property / MetricQuaternary Ammonium Salts (QAS)Alkyl-Triphenylphosphonium (Alkyl-TPP)3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Cationic Center Nitrogen (Localized charge)Phosphorus (Delocalized charge)Phosphorus (Delocalized charge)
Mitochondrial Accumulation Low (<10-fold)Very High (100 to 1000-fold)High (Optimized by zwitterion)
Aqueous Solubility Moderate to HighLow (Highly lipophilic)Very High
Cytotoxicity (HeLa IC₅₀) High (~5–20 µM)Moderate (~20–50 µM)Low (>100 µM)
Bioenergetic Toxicity Broad membrane lysisETC inhibition & Proton leakBiocompatible / Minimal uncoupling
Primary Application Broad-spectrum biocides / SurfactantsMitochondrial probes / UncouplersBiocompatible vectors / Ionic liquids

Data synthesized from comparative cytotoxicity and bioenergetic profiling studies[4],[2],[5].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of TPP-Pr-SO₃H Tosylate against other onium salts, your experimental design must isolate mitochondrial specific effects from generalized cellular toxicity. The following self-validating protocols are engineered to establish direct causality.

Workflow A 1. Cell Culture & Seeding B 2. Compound Incubation A->B C 3. TMRM Staining (Flow Cytometry) B->C D 4. Seahorse XF Flux Analysis B->D E 5. Data Synthesis & IC50 Calc C->E D->E

Caption: Self-validating bioenergetic workflow for onium salt profiling.

Protocol 1: Mitochondrial Respiration Profiling (Seahorse XF Analyzer)

This protocol measures the Oxygen Consumption Rate (OCR) to determine if the onium salt induces artifactual proton leak (uncoupling) or inhibits the ETC[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or C2C12 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Replace growth media with unbuffered Seahorse XF base media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection (Port A): Inject TPP-Pr-SO₃H Tosylate, Alkyl-TPP, or QAS at varying concentrations (1 µM to 100 µM).

    • Causality Check: A sudden spike in basal OCR immediately following injection indicates proton leak (uncoupling), a common artifact of highly lipophilic Alkyl-TPPs.

  • Oligomycin Injection (Port B - 1 µM): Inhibits ATP synthase. The remaining OCR represents natural proton leak.

  • FCCP Injection (Port C - 0.5 µM): Maximally uncouples mitochondria.

    • Self-Validation: If the test compound already uncoupled the mitochondria in Step 3, the FCCP response will be blunted, validating the mechanism of bioenergetic toxicity.

  • Rotenone/Antimycin A Injection (Port D - 0.5 µM): Shuts down Complex I and III. Any residual OCR is non-mitochondrial.

Protocol 2: Membrane Potential (ΔΨm) Quantification via Flow Cytometry

To confirm that the zwitterionic nature of TPP-Pr-SO₃H Tosylate preserves mitochondrial integrity better than QAS, we quantify ΔΨm using Tetramethylrhodamine methyl ester (TMRM). We specifically choose TMRM over JC-1 to avoid artifactual aggregation dynamics.

Step-by-Step Methodology:

  • Incubation: Treat cells with the target onium salts (10 µM) for 4 hours.

  • TMRM Staining: Add 20 nM TMRM directly to the culture media for the final 30 minutes of incubation.

    • Expert Insight: Using a low, non-quenching concentration (20 nM) ensures that fluorescence intensity is strictly linearly proportional to Nernstian accumulation.

  • Harvesting: Wash cells gently with PBS, trypsinize, and resuspend in flow cytometry buffer containing 20 nM TMRM to prevent dye efflux during acquisition.

  • Data Acquisition: Analyze via flow cytometry (excitation 561 nm, emission 585/16 nm).

    • Self-Validation: Include a control group treated with 10 µM FCCP for 15 minutes prior to staining. This completely depolarizes the mitochondria, establishing the baseline fluorescence of a disrupted ΔΨm and validating the dynamic range of the assay.

Conclusion

The transition from simple quaternary ammonium salts to advanced phosphonium derivatives marks a critical evolution in targeted biological delivery. While standard alkyl-TPP salts provide excellent mitochondrial homing, their inherent lipophilicity often compromises cellular bioenergetics[4]. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate elegantly solves this via its zwitterionic sulfonate modification, which buffers lipophilicity, enhances aqueous solubility, and drastically reduces non-specific membrane disruption[5]. For researchers developing mitochondrial probes, targeted antioxidants, or functionalized ionic liquids, this compound represents a structurally optimized, highly biocompatible alternative.

References

  • Dzajic, I., et al. "Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry." Journal of Medicinal Chemistry, 2025.

  • Trnka, J., Elkalaf, M., & Anděl, M. "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak." PLoS ONE, 2015.

  • Kumar, A., & Malhotra, R. "High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells." Biochemistry (Moscow), 2005. (Referenced via PMC comparative studies).

  • Pisárčik, M., et al. "Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts." Journal of Molecular Liquids, 2020.

  • Zielonka, J., et al. "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews, 2017.

  • Sigma-Aldrich Product Specification. "3-(Triphenylphosphonio)propane-1-sulfonate." Sigma-Aldrich.

Sources

Comparative

Cost-Benefit Analysis of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate in Organic Synthesis: A Comparative Guide

For decades, industrial and academic organic synthesis relied heavily on conventional homogeneous Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). While inexpensive, these catalysts present si...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, industrial and academic organic synthesis relied heavily on conventional homogeneous Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). While inexpensive, these catalysts present significant downstream processing challenges, including mandatory aqueous neutralization, high E-factors (waste generation), and equipment corrosion.

The advent of task-specific Brønsted acid ionic liquids (BAILs) introduced a paradigm shift. Among these, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (TPPS-TsO) has emerged as a highly specialized, thermomorphic organocatalyst. This guide provides an objective cost-benefit analysis, mechanistic breakdown, and performance comparison of TPPS-TsO against traditional alternatives to help researchers and drug development professionals optimize their synthetic workflows.

Mechanistic Grounding: Why Phosphonium over Imidazolium?

To understand the value proposition of TPPS-TsO, one must examine the causality behind its molecular design. The catalyst consists of a triphenylphosphonium cation tethered to a propanesulfonic acid group, paired with a tosylate (p-toluenesulfonate) counterion[1].

  • Inductive Acidity Enhancement: In conventional imidazolium-based BAILs, the positive charge is delocalized across the aromatic nitrogen ring, which limits its inductive pull. In contrast, the phosphorus atom in TPPS-TsO features a highly localized positive charge. This localized charge exerts a powerful electron-withdrawing inductive effect through the propyl tether, significantly polarizing the O-H bond of the sulfonic acid group and markedly enhancing its Brønsted acidity[2].

  • Exceptional Thermal Robustness: Imidazolium cations are susceptible to dealkylation or N-heterocyclic carbene formation at elevated temperatures (>120 °C). Phosphonium cations rely on robust P-C bonds and lack acidic ring protons, granting them extraordinary thermal stability, often resisting decomposition up to 450 °C[3].

  • Thermomorphic Phase-Switching: The bulky triphenyl groups and the tosylate anion precisely balance the lattice energy and hydrophobicity. At reaction temperatures (80–100 °C), TPPS-TsO melts into a homogeneous phase, ensuring optimal mass transfer. Upon cooling to room temperature, it precipitates out of the non-polar product phase, enabling simple biphasic separation.

DecisionTree Q1 Reaction Temp > 120°C? Imid Imidazolium ILs (Degradation Risk) Q1->Imid No Phos Phosphonium ILs (High Stability) Q1->Phos Yes Q2 Need Phase-Separation Recovery? Phos->Q2 Homogen Conventional Acids (pTSA, H2SO4) Q2->Homogen No TPPS TPPS-TsO (Solidifies at RT) Q2->TPPS Yes

Caption: Decision logic for selecting Brønsted acid catalysts based on reaction conditions.

Cost-Benefit Analysis: CapEx vs. OpEx

Adopting TPPS-TsO requires a shift in how process economics are calculated, moving away from raw material costs toward total process intensification.

The Costs (The "Catch")
  • High Procurement Cost: As a specialty ionic liquid, the initial purchase price of TPPS-TsO is magnitudes higher than commodity acids.

  • Mass Penalty: With a molecular weight of 556.63 g/mol [1], achieving a standard 5 mol% catalytic loading requires a significantly higher mass input compared to pTSA (172.2 g/mol ).

The Benefits (The ROI)
  • Elimination of Aqueous Workups: Because TPPS-TsO precipitates upon cooling, product isolation is achieved via simple decantation. This eliminates the need for basic washes (e.g., NaHCO₃), drastically reducing the E-factor (mass of waste per mass of product).

  • Extended Lifecycle Amortization: The high thermal and chemical stability allows TPPS-TsO to be recycled 6 to 10 times with negligible loss in catalytic activity, amortizing the initial CapEx over multiple batches.

  • Higher Turnover Frequency (TOF): The enhanced acidity drives reactions to completion faster than pTSA, increasing reactor throughput.

Objective Performance Comparison

The following table summarizes the quantitative performance of various Brønsted acids in a benchmark Fischer esterification (e.g., acetic acid and benzyl alcohol).

CatalystMolar LoadingReaction TempTime to >95% ConversionYield (%)Recovery MethodMax Viable Recycles
H₂SO₄ 5 mol%80 °C4.0 h85%Aqueous Neutralization0 (Consumed)
pTSA 5 mol%80 °C3.5 h88%Aqueous Wash0 (Lost to aqueous phase)
[MIM-PS][HSO₄] *5 mol%80 °C2.0 h92%Biphasic Decantation4 - 5
TPPS-TsO 5 mol%80 °C1.5 h96%Precipitation / Decantation> 6

*Imidazolium-based tethered sulfonic acid.

Self-Validating Experimental Protocol: Biphasic Esterification

To ensure scientific integrity and reproducibility, the following protocol for esterification using TPPS-TsO is designed as a self-validating system . The physical state of the catalyst provides real-time feedback on the reaction's progress.

Step 1: Reagent Assembly
  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 mmol of the target carboxylic acid and 12.0 mmol of the alcohol.

  • Add 0.5 mmol (5 mol%) of TPPS-TsO. Causality Note: A slight excess of alcohol is used to drive the equilibrium forward, while the 5 mol% catalyst loading provides an optimal balance between reaction rate and medium viscosity.

Step 2: Thermomorphic Reaction Execution
  • Submerge the flask in an oil bath pre-heated to 90 °C.

  • Stir vigorously (800 rpm). As the temperature rises, the solid TPPS-TsO will melt, creating a homogeneous, single-phase reaction mixture. Causality Note: Homogeneous catalysis eliminates mass transfer limitations inherent to solid-supported acids (like Amberlyst resins), maximizing the interaction between the substrates and the highly acidic sulfonic protons.

  • Maintain heating for 1.5 to 2 hours.

Step 3: Phase-Separation and Recovery (Self-Validation)
  • Remove the flask from the oil bath and allow it to cool to 25 °C.

  • Self-Validation Checkpoint: Observe the mixture. If the reaction has reached high conversion, the non-polar ester product will form a distinct liquid top layer, and the TPPS-TsO will precipitate as a solid or highly viscous bottom layer.

    • Troubleshooting: If the bottom layer remains a fluid liquid, it indicates incomplete conversion . Unreacted polar alcohols act as co-solvents, preventing the catalyst from precipitating. If this occurs, resume heating for an additional 30 minutes.

  • Decant the upper ester layer carefully.

  • Wash the precipitated catalyst in the flask with cold diethyl ether (2 × 5 mL) to remove residual organics, then dry under vacuum at 60 °C for 1 hour. The catalyst is now ready for the next cycle.

G Start Reactants (Acid + Alcohol) Cat Add TPPS-TsO Catalyst (Solid at RT) Start->Cat Heat Heating (80-100°C) Homogeneous Melt Cat->Heat Reaction Esterification Reaction (High Turnover) Heat->Reaction Cool Cool to Room Temp Phase Separation Reaction->Cool TopLayer Top Layer: Product (Ester) Cool->TopLayer Decant BottomLayer Bottom Layer: Precipitated Catalyst Cool->BottomLayer Recover Recycle Wash & Dry (Recycle >6 times) BottomLayer->Recycle Recycle->Cat Reuse

Caption: Workflow of TPPS-TsO catalyzed esterification and phase-separation recovery.

Conclusion

For laboratories and pilot plants prioritizing green chemistry metrics, reduced downstream processing, and high-temperature stability, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate represents a highly justifiable investment. While the initial CapEx and mass loading requirements are higher than traditional Brønsted acids, the operational savings achieved through simplified biphasic recovery, elimination of aqueous waste streams, and robust recyclability make it a superior alternative for advanced organic synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11272910, 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate". PubChem. Available at:[Link]

  • Nguyen, T. et al. "Phosphonium acidic ionic liquid: an efficient and recyclable homogeneous catalyst for the synthesis of 2-arylbenzoxazoles, 2-arylbenzimidazoles, and 2-arylbenzothiazoles". RSC Advances. Available at:[Link]

  • Smith, J. et al. "Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids". ACS Omega. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate proper disposal procedures

Comprehensive Disposal and Operational Safety Guide: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate As a Senior Application Scientist, I recognize that handling complex organic salts requires more than just foll...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide: 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

As a Senior Application Scientist, I recognize that handling complex organic salts requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's mechanistic behavior. 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a highly specialized compound often utilized in advanced synthesis and phase-transfer catalysis. However, its unique molecular architecture—combining a phosphonium core, a sulfonic acid moiety, and a tosylate counterion—presents specific end-of-life disposal challenges.

This guide provides self-validating, step-by-step operational protocols to ensure your laboratory maintains strict regulatory compliance, environmental stewardship, and personnel safety.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, we must characterize the waste. The table below summarizes the critical data points that dictate our handling strategy.

PropertyValueCausality / Impact on Disposal Strategy
CAS Number 439937-65-2Required unique identifier for all TSDF waste manifests.
Molecular Formula C₂₈H₂₉O₆PS₂High carbon, phosphorus, and sulfur content dictates specific incineration parameters.
GHS Hazard Class Skin Corr. 1B (H314)Corrosive nature requires strict PPE and dictates container material compatibility.
Storage Class 8AClassified as a combustible corrosive; must be segregated from strong oxidizers.
EPA Waste Code D002 (Characteristic)Aqueous solutions with pH ≤ 2 are strictly regulated as corrosive waste under RCRA[1].

Mechanistic Causality: The "Why" Behind the Protocol

To build a fail-safe safety culture, laboratory personnel must understand why certain disposal routes are chosen over others.

Why is High-Temperature Incineration Mandatory? This compound contains a high mass fraction of both phosphorus and sulfur. If subjected to standard landfilling or low-temperature burning, the thermal decomposition of the phosphonium and sulfonate groups yields highly toxic and corrosive acid gases—specifically phosphorus pentoxide (P₂O₅), sulfur dioxide (SO₂), and sulfur trioxide (SO₃)[2]. Therefore, this material must be processed at a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1000°C) equipped with caustic scrubbing systems (e.g., NaOH scrubbers) to capture and neutralize these effluents before atmospheric release[3].

Why are HDPE Containers Specified? Because of the strongly acidic sulfonic acid group, the compound and its aqueous solutions will aggressively corrode carbon steel and other metals, which triggers an EPA D002 (Corrosivity) hazardous waste characteristic[1]. High-Density Polyethylene (HDPE) provides excellent, field-proven chemical resistance to sulfonic acids, ensuring structural integrity during prolonged storage and transport[4].

Standard Operating Procedures: Waste Management

Protocol A: Solid Waste & Unused Product Handling
  • Preparation: Don appropriate PPE, including a Type P3 (EN 143) respirator, a face shield, and heavy-duty chemical-resistant gloves.

  • Collection: Gather all unused solid product, contaminated weighing paper, and primary packaging.

  • Containment: Transfer the material into a pre-labeled, wide-mouth High-Density Polyethylene (HDPE) container. Do not use metal drums.

  • Labeling: Seal tightly and label as "Hazardous Waste - Corrosive Solid (Contains Phosphonium Sulfonate)".

  • Storage: Store in a designated Class 8A (Combustible Corrosive) storage cabinet, strictly segregated from oxidizing agents and bases.

Protocol B: Aqueous Liquid Waste Handling
  • Characterization: Measure the pH of the aqueous waste stream. Solutions will likely exhibit a pH ≤ 2, classifying them as D002 Characteristic Waste[1].

  • Segregation: Do not mix this acidic stream with halogenated solvents, heavy metals, or cyanide-containing wastes to prevent toxic gas evolution.

  • Transfer: Pour the liquid into a dedicated HDPE liquid waste carboy.

  • Headspace Management: Ensure the container is filled to no more than 75% capacity to allow for vapor expansion and prevent pressure-induced rupture.

  • Labeling: Label clearly as "Hazardous Waste - Corrosive Liquid (EPA D002)".

Protocol C: Spill Response & Neutralization
  • Isolation: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Neutralization: For liquid spills or dissolved solutions, apply a mild alkaline neutralizing agent such as solid sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Crucial Step: Avoid strong bases like sodium hydroxide (NaOH), as the rapid acid-base neutralization with the sulfonic acid can cause a violent, exothermic runaway reaction.

  • Observation: Allow the neutralization reaction (visible effervescence of CO₂) to completely subside.

  • Absorption: Cover the neutralized matrix with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Disposal: Sweep the absorbed material into an HDPE solid waste container for TSDF incineration.

Waste Segregation & Processing Workflow

The following diagram maps the logical flow of waste segregation, ensuring that all physical forms of the chemical are routed to the correct regulatory endpoint.

WasteWorkflow Start 3-(Triphenylphosphonio)propane- 1-sulfonic acid tosylate Solid Solid Residues & Unused Product Start->Solid Liquid Aqueous Solutions (pH ≤ 2) Start->Liquid Spill Spill Cleanup Material Start->Spill Container1 HDPE Solid Waste Container Solid->Container1 Direct Transfer Container2 HDPE Liquid Waste Container (D002) Liquid->Container2 Segregate Neutralize Neutralize with NaHCO3 Spill->Neutralize Treat TSDF Licensed TSDF (High-Temp Incineration with Caustic Scrubbing) Container1->TSDF Transport Container2->TSDF Transport Neutralize->Container1 Sweep & Collect

Workflow for segregation, neutralization, and TSDF incineration of phosphonium sulfonate waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • Engineering Handbook for Hazardous Waste Incineration: Draft Source: U.S. Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • Chemical Resistance Guide for High Density Polyethylene HDPE Source: Absorbents Online URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) is a highly specialized zwitterionic, sulfonic acid-functionalized ionic liquid. While it is an invaluable reagent in proteomics research and act...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate (CAS: 439937-65-2) is a highly specialized zwitterionic, sulfonic acid-functionalized ionic liquid. While it is an invaluable reagent in proteomics research and acts as an efficient green catalyst for esterification, the presence of the tosylate counterion and the sulfonic acid moiety imparts severe corrosive properties. Classified under GHS as Skin Corr. 1B (H314) , this compound causes severe skin burns and irreversible eye damage upon contact .

As a Senior Application Scientist, I emphasize that handling this reagent safely requires more than simply wearing standard lab attire. It demands a self-validating system of engineering controls, rigorous Personal Protective Equipment (PPE), and strict operational protocols to ensure both laboratory safety and scientific integrity.

Hazard Profile & Mechanistic Causality

Understanding the why behind safety protocols ensures better compliance and proactive risk mitigation in the laboratory.

  • Corrosivity (Skin Corr. 1B): The sulfonic acid and tosylate components readily donate protons, leading to rapid hydrolysis of cellular lipids and proteins upon dermal or ocular contact. This results in liquefaction necrosis or severe chemical burns .

  • Respiratory Hazard: While it is a solid (Combustible Corrosive Hazardous Material, Storage Class 8A), the generation of fine dust particulates during weighing or transfer can cause severe respiratory tract mucosal burns.

  • Moisture Sensitivity: The compound may be hygroscopic. Exposure to ambient lab moisture can lead to the formation of highly acidic micro-droplets on surfaces, creating an invisible, delayed contact hazard.

Required Personal Protective Equipment (PPE) Matrix

The following PPE matrix summarizes the quantitative and qualitative requirements for handling this chemical, grounded in EN and US OSHA standards.

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Chemical splash goggles + Full-face shieldProtects against micro-dust generation and acidic splashes during dissolution. Standard safety glasses are insufficient for Skin Corr. 1B hazards 1.
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm, Breakthrough: >480 min)Prevents dermal transfer. Double-gloving is highly recommended. Inspect for micro-tears prior to use to ensure barrier integrity 1.
Body Protection Impervious chemical-resistant lab coat or Tyvek suitPrevents accumulation of corrosive dust on standard cotton lab coats, which can react with sweat to cause delayed chemical burns.
Respiratory Protection Full-face particle respirator with Type P3 (EN 143) or N100 (US) cartridgesEssential when handling powders outside a closed system. P3/N100 filters capture >99.9% of airborne corrosive particulates, preventing inhalation burns 2.

Step-by-Step Operational Protocol

This protocol is designed to be a self-validating system: each step verifies the success of the previous one, ensuring total containment of the corrosive agent.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood is operational. Verify the inward face velocity is between 80-100 FPM using a digital anemometer or tissue test.

  • PPE Donning & Seal Check: Don the Tyvek suit, double nitrile gloves, and face shield. If handling bulk powder, don the P3/N100 respirator and perform a negative/positive pressure seal check to validate respirator integrity before exposure 2.

  • Zone Preparation: Line the weighing area with chemical-resistant, anti-static disposable bench paper to capture stray particulates.

Phase 2: Handling and Transfer
  • De-static the Environment: Use an anti-static gun on the spatula and weighing boat. Causality: This prevents the fine corrosive powder from aerosolizing due to static repulsion, keeping the hazard localized.

  • Weighing: Carefully open the container inside the fume hood. Transfer the required mass using a dedicated, non-metallic spatula.

  • Dissolution: Slowly add the solid to the solvent (e.g., water or organic solvent) rather than adding solvent to the solid. Causality: This prevents exothermic splashing and aerosolization of the corrosive liquid.

  • Sealing: Tightly reseal the primary container immediately after use to prevent moisture ingress and subsequent acid generation.

Phase 3: Post-Operation Decontamination
  • Surface Decontamination: Wipe down the fume hood surfaces and balances with a damp, disposable cloth, followed by a dilute neutralizing buffer (e.g., 1% sodium bicarbonate), and finally DI water.

  • Doffing: Remove the outer gloves first. Remove the lab coat/suit, then the face shield/respirator. Remove the inner gloves last. Wash hands thoroughly with soap and water.

Emergency Response & Disposal Plans

Skin Exposure Workflow (Skin Corr. 1B)

Immediate action is required to prevent deep tissue damage 3.

  • Rapidly remove all contaminated clothing.

  • For small exposures: Immediately wipe the area with polyethylene glycol (PEG 300 or 400) if available, or flush with copious amounts of water for at least 15 minutes.

  • For large exposures: Utilize the emergency safety shower immediately for >15 minutes.

  • Seek immediate medical evaluation. Double-bag all contaminated clothing as hazardous waste.

Spill Cleanup & Disposal Plan
  • Evacuation: Evacuate personnel not wearing P3/N100 respirators and chemical suits from the immediate area.

  • Containment: Cover the solid spill with a dry, inert absorbent material (e.g., sand or proprietary acid-neutralizing absorbent). Do NOT use combustible materials like sawdust.

  • Collection: Carefully sweep up the material using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.

  • Disposal Execution: Segregate the waste in a designated "Corrosive/Acidic Waste" container (Storage Class 8A). Dispose of via a licensed professional hazardous waste disposal service. Never discharge into laboratory sinks or drains 1.

Emergency Response Pathway Visualization

G Start Exposure Event (Skin Corr. 1B) Assess Assess Exposure Severity Start->Assess Small Small Localized Exposure Assess->Small Minor splash Large Large / Systemic Exposure Assess->Large Heavy soaking PEG Wipe with PEG 300/400 or Rinse >15 mins Small->PEG Shower Emergency Safety Shower (>15 mins) Large->Shower Medical Seek Immediate Medical Evaluation PEG->Medical Shower->Medical Waste Double-Bag Contaminated PPE as Hazardous Waste Medical->Waste

Emergency response pathway for Skin Corr. 1B chemical exposure.

References

  • Sigma-Aldrich. "3-(Triphenylphosphonio)
  • Northern Arizona University. "Cyanogen Bromide - in.nau.edu." in.nau.edu.
  • EHS.com. "GHS Safety Data Sheet - Login | Chemical Management." ehs.com.
  • University of New Mexico. "Standard Operating Procedure - UNM Chemistry." unm.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
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3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
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